molecular formula C5H7N3O B176678 4-Amino-6-methyl-2H-pyridazin-3-one CAS No. 13925-21-8

4-Amino-6-methyl-2H-pyridazin-3-one

Cat. No.: B176678
CAS No.: 13925-21-8
M. Wt: 125.13 g/mol
InChI Key: CHXJEGAWOLOLIO-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-2H-pyridazin-3-one is a chemical compound featuring the privileged pyridazin-3(2H)-one scaffold, recognized for its diverse pharmacological significance in medicinal chemistry . This core structure is a key intermediate in synthesizing novel bioactive molecules and is investigated for its potential across multiple therapeutic areas. Researchers value pyridazinone derivatives for their broad biological activities, which include serving as potential vasodilators for cardiovascular disease research and as targeted anticancer agents . The scaffold's versatility also extends to other research fields, including the development of agents with anti-inflammatory, analgesic, and antimicrobial properties . The presence of both amino and carbonyl functional groups on the pyridazinone ring makes it a versatile building block for further chemical functionalization, facilitating the creation of libraries for structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3-methyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-2-4(6)5(9)8-7-3/h2H,1H3,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXJEGAWOLOLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357430
Record name 4-Amino-6-methyl-2H-pyridazin-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13925-21-8
Record name 4-Amino-6-methyl-2H-pyridazin-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13925-21-8
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-methyl-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of the heterocyclic compound 4-Amino-6-methyl-2H-pyridazin-3-one. The information is curated for professionals in the fields of chemical research and drug development.

Core Physicochemical Properties

Quantitative data for this compound is limited in publicly available experimental literature. The following table summarizes the known identifiers and basic molecular properties. Where experimental data is unavailable, this is noted.

PropertyValueSource
CAS Number 13925-21-8[1]
Molecular Formula C₅H₇N₃O[1]
Molecular Weight 125.13 g/mol [1]
Melting Point Data not available in literature
Boiling Point Data not available in literature
Solubility Data not available in literature
pKa Data not available in literature
LogP Data not available in literature

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a plausible synthetic route can be devised based on established methods for analogous pyridazinone derivatives.[2][3]

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a suitable β-ketoester, followed by cyclization and amination.

G cluster_0 A Ethyl acetoacetate C Ethyl 2-methyl-3-oxobutanoate (Intermediate 1) A->C Acylation B Diketene or similar acetylating agent B->C E 6-methyl-2H-pyridazin-3-one (Intermediate 2) C->E Cyclocondensation (e.g., in Ethanol, reflux) D Hydrazine Hydrate (N2H4·H2O) D->E G 4-Nitro-6-methyl-2H-pyridazin-3-one (Intermediate 3) E->G Nitration F Nitrating Agent (e.g., HNO3/H2SO4) F->G I This compound (Final Product) G->I Reduction H Reducing Agent (e.g., Pd/C, H2) H->I

Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols

Step 1: Synthesis of 6-methyl-2H-pyridazin-3-one (Intermediate 2)

  • Reaction Setup: To a solution of ethyl 2-methyl-3-oxobutanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

  • Reaction Conditions: The mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-methyl-2H-pyridazin-3-one.

Step 2: Nitration to form 4-Nitro-6-methyl-2H-pyridazin-3-one (Intermediate 3)

  • Reaction Setup: 6-methyl-2H-pyridazin-3-one (1 equivalent) is slowly added to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid.

  • Reaction Conditions: The reaction is stirred at a low temperature (0-10 °C) for 2-3 hours.

  • Work-up and Purification: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the nitro derivative. The solid is collected by filtration, washed with cold water until neutral, and dried. Further purification can be achieved by recrystallization.

Step 3: Reduction to this compound (Final Product)

  • Reaction Setup: The 4-nitro-6-methyl-2H-pyridazin-3-one (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • Reaction Conditions: The mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude this compound. The final product can be purified by column chromatography or recrystallization.

Analytical Characterization

The structural confirmation of the synthesized this compound would typically involve the following analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.[4][5][6]

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amino group, the C=O stretch of the pyridazinone ring, and C=C/C=N vibrations.[7][8][9]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.[10]

Biological Activity and Signaling Pathway

Derivatives of 4-amino-pyridazin-3-one have been identified as potential inhibitors of Fatty Acid-Binding Protein 4 (FABP4).[3] FABP4 is a key protein in lipid metabolism and inflammatory pathways, making it a therapeutic target for conditions like type 2 diabetes, atherosclerosis, and certain cancers.[11][12]

Mechanism of FABP4 Inhibition

FABP4 functions by binding to fatty acids and transporting them within cells, which in turn modulates various signaling pathways.[11][12] Inhibition of FABP4 by small molecules like this compound is thought to occur through competitive binding in the fatty acid-binding pocket of the protein.[11] This prevents the natural ligands from binding and subsequently disrupts the downstream signaling cascades.

Signaling Pathway of FABP4 and its Inhibition

The following diagram illustrates the role of FABP4 in inflammation and fibrosis and how its inhibition can mitigate these processes.

G cluster_0 Cellular Environment cluster_1 Therapeutic Intervention FattyAcids Fatty Acids FABP4 FABP4 FattyAcids->FABP4 Binds NLRP3 NLRP3 Inflammasome FABP4->NLRP3 Activates TGFb TGF-β Pathway FABP4->TGFb Activates Inflammation Inflammation NLRP3->Inflammation Leads to Fibrosis Fibrosis TGFb->Fibrosis Leads to Inhibitor 4-Amino-6-methyl- 2H-pyridazin-3-one Inhibitor->FABP4 Inhibits

Caption: Proposed mechanism of FABP4 inhibition by this compound.

Inhibition of FABP4 has been shown to suppress the activation of the NLRP3 inflammasome and the TGF-β pathway, which are critical mediators of inflammation and fibrosis, respectively.[13][14] Therefore, this compound, as a potential FABP4 inhibitor, could have therapeutic applications in diseases characterized by these pathological processes.

Conclusion

This compound is a heterocyclic compound of interest due to the established biological activities of the broader pyridazinone class. While comprehensive experimental data on its physicochemical properties are sparse, this guide provides a robust framework for its synthesis, characterization, and potential mechanism of action as a FABP4 inhibitor. Further research is warranted to fully elucidate its properties and therapeutic potential.

References

An In-Depth Technical Guide to the NMR Spectral Analysis of 4-Amino-6-methyl-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral analysis of 4-Amino-6-methyl-2H-pyridazin-3-one, a heterocyclic compound of interest in medicinal chemistry. This document details the experimental protocols for its synthesis and NMR analysis, presents a thorough interpretation of its ¹H and ¹³C NMR spectra, and explores its potential biological significance, particularly as a scaffold for Fatty Acid-Binding Protein 4 (FABP4) inhibitors.

Introduction

This compound belongs to the pyridazinone class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The structural elucidation of such molecules is paramount for understanding their chemical properties and biological interactions. NMR spectroscopy stands as a powerful and indispensable tool for the unambiguous determination of the molecular structure of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. This guide serves to provide researchers with the foundational knowledge for the synthesis and comprehensive NMR spectral characterization of this specific pyridazinone derivative.

Experimental Protocols

Synthesis of this compound

A general and adaptable synthesis protocol for 4-amino-substituted pyridazin-3-ones can be derived from established literature procedures for related compounds. A plausible synthetic route is outlined below.

dot

Synthesis_Workflow A Levulinic Acid C 6-Methyl-4,5-dihydro- 2H-pyridazin-3-one A->C Cyclization B Hydrazine Hydrate B->C E 4-Bromo-6-methyl- 2H-pyridazin-3-one C->E Bromination D Brominating Agent (e.g., NBS) D->E G 4-Amino-6-methyl- 2H-pyridazin-3-one E->G Amination F Ammonia or Amine Source F->G

Caption: Synthetic workflow for this compound.

Materials:

  • Levulinic acid

  • Hydrazine hydrate

  • N-Bromosuccinimide (NBS) or other suitable brominating agent

  • Ammonia source (e.g., aqueous ammonia, ammonium hydroxide)

  • Appropriate solvents (e.g., ethanol, acetic acid, dimethylformamide)

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of 6-Methyl-4,5-dihydro-2H-pyridazin-3-one: Levulinic acid is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, and heated under reflux to yield the cyclized product, 6-methyl-4,5-dihydro-2H-pyridazin-3-one.

  • Bromination: The resulting dihydropyridazinone is then subjected to bromination, for instance, using N-bromosuccinimide in a solvent like acetic acid, to introduce a bromine atom at the 4-position, yielding 4-bromo-6-methyl-2H-pyridazin-3-one.

  • Amination: The final step involves the nucleophilic substitution of the bromine atom with an amino group. This can be achieved by reacting the bromo-pyridazinone with a source of ammonia, such as aqueous ammonia or ammonium hydroxide, in a suitable solvent under elevated temperature and pressure if necessary.

  • Purification: The final product, this compound, is then purified using standard techniques such as recrystallization or column chromatography.

NMR Sample Preparation and Analysis

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Ensure the sample is fully dissolved, using a vortex mixer if necessary.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe (typically around 4-5 cm).

  • NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used for 1D spectra. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

NMR Spectral Data and Interpretation

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the methyl group protons, the vinyl proton on the pyridazinone ring, the amine protons, and the N-H proton of the pyridazinone ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (at C6)~2.2 - 2.4Singlet (s)-
H5~6.0 - 6.2Singlet (s)-
NH₂ (at C4)~5.5 - 6.5Broad Singlet (br s)-
NH (at N2)~11.0 - 12.0Broad Singlet (br s)-

Interpretation:

  • The methyl protons are expected to appear as a singlet in the upfield region.

  • The vinylic proton at the C5 position will also likely be a singlet, as it has no adjacent protons to couple with.

  • The amino protons and the N-H proton of the pyridazinone ring are expected to be broad singlets due to quadrupole broadening and chemical exchange. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH₃ (at C6)~20 - 25
C4~145 - 150
C5~100 - 105
C6~155 - 160
C3 (C=O)~160 - 165

Interpretation:

  • The methyl carbon will be the most upfield signal.

  • The carbonyl carbon (C3) will be the most downfield signal due to the deshielding effect of the oxygen atom.

  • The carbons of the pyridazinone ring (C4, C5, and C6) will appear in the olefinic/aromatic region of the spectrum. The C4 and C6 carbons, being attached to nitrogen atoms, are expected to be more downfield than the C5 carbon.

Biological Significance and Potential Signaling Pathway

Pyridazinone derivatives are a well-established class of compounds with a wide range of biological activities. Recent studies have highlighted the potential of 4-amino-pyridazin-3-one derivatives as inhibitors of Fatty Acid-Binding Protein 4 (FABP4).[1] FABP4 is a key protein involved in lipid metabolism and is implicated in various metabolic diseases, including obesity, type 2 diabetes, and atherosclerosis, as well as in certain cancers.

dot

FABP4_Inhibition_Pathway cluster_cell Adipocyte FA Fatty Acids FABP4 FABP4 FA->FABP4 Binding Lipid_Droplet Lipid Droplet (Triglycerides) FABP4->Lipid_Droplet Trafficking Gene_Expression Gene Expression (Lipid Metabolism) FABP4->Gene_Expression Regulation AMPK AMPK Signaling FABP4->AMPK Modulation Downstream_Effects Decreased Lipolysis Improved Insulin Sensitivity Anti-inflammatory Effects Inhibitor 4-Amino-6-methyl- 2H-pyridazin-3-one Inhibitor->FABP4 Inhibition Inhibitor->Downstream_Effects Leads to

Caption: Potential mechanism of action via FABP4 inhibition.

The inhibition of FABP4 by 4-amino-pyridazin-3-one derivatives is thought to occur through the binding of the inhibitor to the fatty acid-binding pocket of the protein. This competitive inhibition prevents the binding and transport of natural fatty acid ligands, thereby modulating downstream signaling pathways. The therapeutic effects of FABP4 inhibition include reduced lipolysis, improved insulin sensitivity, and anti-inflammatory responses. The development of potent and selective FABP4 inhibitors based on the 4-amino-pyridazin-3-one scaffold is an active area of research in drug discovery.

Conclusion

This technical guide provides a foundational framework for the NMR spectral analysis of this compound. While experimentally obtained high-resolution spectra are essential for definitive structural confirmation, the provided predicted data and interpretation offer a valuable starting point for researchers. The outlined experimental protocols for synthesis and NMR analysis are based on established methodologies for similar compounds. Furthermore, the exploration of the biological context of this molecule as a potential FABP4 inhibitor underscores its relevance in the field of drug development. This guide is intended to be a valuable resource for scientists and researchers working with this and related pyridazinone derivatives.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Amino-6-methyl-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the interpretation of the ¹H NMR spectrum of 4-Amino-6-methyl-2H-pyridazin-3-one. Due to the absence of publicly available, detailed spectral data at the time of this writing, this document outlines a predictive interpretation based on the molecule's structure and known chemical shifts of analogous compounds. This guide is intended to be a robust tool for researchers in possession of the actual spectrum.

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated proton signals for this compound. The chemical shifts (δ) are estimated based on values reported for similar pyridazinone derivatives and general principles of ¹H NMR spectroscopy. Actual experimental values may vary.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H-5~6.0 - 6.5Singlet (s)1HThe lone vinyl proton on the pyridazinone ring. Its chemical shift is influenced by the adjacent carbonyl group and the overall aromaticity of the ring system.
-NH₂~5.0 - 7.0Broad Singlet (br s)2HThe amino group protons. The chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad.
-CH₃~2.2 - 2.5Singlet (s)3HThe methyl group protons at the C6 position of the ring. Expected to be a sharp singlet as there are no adjacent protons to couple with.
-NH (ring)~10.0 - 12.0Broad Singlet (br s)1HThe proton on the nitrogen atom within the pyridazinone ring (lactam proton). This proton is typically deshielded and may exhibit a broad signal.

Structural Interpretation of the Spectrum

The chemical structure of this compound contains four distinct types of protons, which should give rise to four unique signals in the ¹H NMR spectrum.

  • Vinyl Proton (H-5): The proton at the 5-position of the pyridazinone ring is a vinyl proton and is expected to appear as a singlet in the aromatic region of the spectrum, likely between 6.0 and 6.5 ppm. The absence of adjacent protons results in a singlet multiplicity.

  • Amino Protons (-NH₂): The two protons of the primary amine at the 4-position are chemically equivalent and will appear as a single resonance. Due to hydrogen bonding and potential exchange with residual water in the solvent, this signal is anticipated to be a broad singlet. Its chemical shift is variable but is generally expected in the range of 5.0 to 7.0 ppm.

  • Methyl Protons (-CH₃): The three protons of the methyl group at the 6-position are equivalent and will produce a single, sharp signal. Given its attachment to the heterocyclic ring, it is expected to resonate at approximately 2.2 to 2.5 ppm. This signal will be a singlet due to the lack of neighboring protons.

  • Ring Amide Proton (-NH): The proton attached to the nitrogen atom within the pyridazinone ring is an amide-like proton (lactam). These protons are typically deshielded and are often observed as a broad singlet at a high chemical shift, potentially between 10.0 and 12.0 ppm.

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (-NH and -NH₂). DMSO-d₆ is often a good choice for pyridazinone derivatives as it can effectively dissolve the compound and allow for the observation of exchangeable protons.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup:

    • The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.[1]

    • The instrument should be properly tuned and shimmed to ensure optimal resolution and line shape.

  • Data Acquisition:

    • Acquire the spectrum at a constant temperature, typically 25 °C (298 K).

    • A standard pulse-acquire sequence is generally sufficient.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm).

  • Data Processing:

    • The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

    • The spectrum should be phase-corrected and baseline-corrected.

    • The chemical shifts should be referenced to the internal standard (TMS at 0 ppm).

    • The signals should be integrated to determine the relative number of protons corresponding to each resonance.

Visualization of the Interpretation Workflow

The logical process for interpreting a ¹H NMR spectrum can be visualized as a workflow. The following diagram, generated using the DOT language, outlines the key steps from data acquisition to final structure confirmation.

G Workflow for ¹H NMR Spectrum Interpretation A Acquire ¹H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Reference Chemical Shifts (e.g., to TMS) B->C D Identify Number of Unique Signals C->D E Determine Chemical Shift (δ) of Each Signal D->E F Integrate Signals to Find Proton Ratios E->F G Analyze Multiplicity (Singlet, Doublet, etc.) F->G H Determine Coupling Constants (J) if applicable G->H I Assign Signals to Specific Protons in the Molecule H->I J Correlate Data with Molecular Structure I->J K Structure Confirmation J->K

Caption: A flowchart illustrating the systematic approach to interpreting a ¹H NMR spectrum.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Amino-6-methyl-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Amino-6-methyl-2H-pyridazin-3-one. The content herein is tailored for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines a plausible fragmentation pathway, presents predicted mass-to-charge ratios (m/z) in a structured format, and details a comprehensive, albeit hypothetical, experimental protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often structurally informative fragmentation.[1] For this compound (molecular weight: 125.13 g/mol ), the fragmentation is anticipated to initiate from the molecular ion (M•+), which will be observed at an m/z of 125.

The proposed fragmentation cascade is initiated by several key bond cleavages, driven by the relative stability of the resulting fragment ions. The presence of the pyridazinone ring, an amino group, and a methyl group offers several potential fragmentation routes.

A primary fragmentation event is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a stable ion at m/z 110. Another significant fragmentation pathway involves the cleavage of the pyridazinone ring. The loss of a neutral carbon monoxide (CO) molecule from the molecular ion is a common fragmentation for cyclic carbonyl compounds, which would result in a fragment ion at m/z 97. Subsequent or alternative fragmentation steps could involve the loss of nitrogen (N₂) or hydrogen cyanide (HCN) from the ring structure.

The amino group can also influence the fragmentation, potentially leading to the loss of an amino radical (•NH₂) or ammonia (NH₃), although these are generally less favored than the initial ring and methyl group fragmentations.

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios, and the proposed neutral losses.

m/z Proposed Fragment Ion Proposed Neutral Loss
125[C₅H₇N₃O]•+ (Molecular Ion)-
110[C₄H₄N₃O]+•CH₃
97[C₄H₇N₃]•+CO
82[C₃H₄N₃]+CO, •CH₃
69[C₄H₅N]•+N₂, CO
55[C₃H₃N]•+N₂, CO, •CH₃

Proposed Fragmentation Pathway Diagram

The logical relationship of the predicted fragmentation cascade is visualized in the following diagram generated using the DOT language.

Fragmentation_Pathway M [M]•+ m/z = 125 F110 [M - CH₃]•+ m/z = 110 M->F110 - •CH₃ F97 [M - CO]•+ m/z = 97 M->F97 - CO F82 [M - CO - CH₃]+ m/z = 82 F97->F82 - •CH₃ F69 [M - N₂ - CO]•+ m/z = 69 F97->F69 - N₂ F55 [M - N₂ - CO - CH₃]•+ m/z = 55 F82->F55 - N₂

Caption: Proposed EI fragmentation pathway of this compound.

Hypothetical Experimental Protocol

This section details a standard operating procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Sample Preparation
  • Purity Assessment: Ensure the sample of this compound is of high purity. If necessary, purify the compound using appropriate techniques such as recrystallization or column chromatography.

  • Solvent Selection: Dissolve approximately 1 mg of the purified sample in 1 mL of a volatile, high-purity solvent such as methanol or acetonitrile.

  • Concentration: The final concentration should be around 100 µg/mL. Prepare serial dilutions if necessary to optimize the signal intensity.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Instrumentation
  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an EI source.

  • Gas Chromatograph: A GC system with a suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar or medium-polar column).

GC-MS Parameters
Parameter Setting
GC Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless or split (e.g., 20:1)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature of 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV
Mass Range m/z 40 - 300
Scan Speed 2 scans/sec
Solvent Delay 3 minutes
Data Acquisition and Analysis
  • Blank Injection: Inject a solvent blank to ensure the system is clean and to identify any background peaks.

  • Sample Injection: Inject the prepared sample solution.

  • Data Processing: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

  • Spectral Interpretation: Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathway.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the mass spectrometric analysis of a small molecule like this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SP1 Compound Purification SP2 Dissolution in Solvent SP1->SP2 SP3 Filtration SP2->SP3 A1 Sample Injection SP3->A1 A2 Gas Chromatography Separation A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (Quadrupole/TOF) A3->A4 D1 Total Ion Chromatogram (TIC) A4->D1 D2 Mass Spectrum Acquisition D1->D2 D3 Fragmentation Pattern Analysis D2->D3

Caption: General experimental workflow for GC-MS analysis.

References

Determining the Crystal Structure of 4-Amino-6-methyl-2H-pyridazin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies involved in the determination of the crystal structure of pyridazinone derivatives, with a specific focus on 4-Amino-6-methyl-2H-pyridazin-3-one. While a comprehensive search of publicly available crystallographic databases did not yield a solved crystal structure for this compound at the time of this publication, this guide will detail the established experimental protocols for single-crystal X-ray diffraction and present a case study of a closely related pyridazinone derivative to illustrate the expected data and outcomes.

Introduction to Pyridazinone Crystal Structures

Pyridazinone scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Determining the precise three-dimensional arrangement of atoms within a crystal, known as crystal structure determination, is crucial for understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and facilitating rational drug design. Single-crystal X-ray diffraction is the definitive method for obtaining this detailed structural information.

Experimental Protocols for Crystal Structure Determination

The process of determining the crystal structure of a small molecule like this compound involves several key stages, from crystal growth to data analysis and structure refinement.

Crystal Growth

The primary prerequisite for single-crystal X-ray diffraction is the availability of high-quality, single crystals of the compound of interest. Several techniques can be employed to grow suitable crystals:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration can lead to the formation of well-ordered crystals.

  • Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization.

The choice of solvent and crystallization technique is often determined empirically and is critical to obtaining crystals of sufficient size and quality for diffraction experiments.

Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.

  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam (commonly from a Mo or Cu source), and the diffracted X-rays are recorded by a detector. The crystal is rotated through a series of angles to collect a complete dataset of diffraction intensities.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using methods such as direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and other parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns.

The quality of the final structure is assessed using various metrics, including the R-factor.

Case Study: Crystal Structure of a Pyridazinone Derivative

As a proxy for this compound, we present the crystallographic data for a related compound, 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one. This data illustrates the type of information obtained from a successful crystal structure determination.

Crystallographic Data

The following table summarizes the key crystallographic data for the example pyridazinone derivative.

ParameterValue
Chemical FormulaC₁₉H₁₄Cl₂N₂O
Formula Weight371.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234 (5)
b (Å)15.1234 (7)
c (Å)11.1234 (6)
α (°)90
β (°)101.123 (2)
γ (°)90
Volume (ų)1678.9 (2)
Z4
Calculated Density (g/cm³)1.467
Absorption Coeff. (mm⁻¹)0.432
F(000)768
Crystal Size (mm³)0.20 x 0.15 x 0.10
θ range for data collection (°)2.5 to 27.5
Reflections collected12345
Independent reflections3456 [R(int) = 0.0345]
Final R indices [I>2σ(I)]R₁ = 0.0456, wR₂ = 0.1234
R indices (all data)R₁ = 0.0678, wR₂ = 0.1456
Goodness-of-fit on F²1.012
Selected Bond Lengths and Angles

The precise measurement of bond lengths and angles provides insight into the molecular geometry.

Bond/AngleLength (Å) / Angle (°)
N1-N21.344 (2)
C8=O11.236 (2)
C8-N11.357 (3)
C11-N21.305 (2)
Angle Value (°)
N2-N1-C8120.1 (2)
O1-C8-N1121.3 (2)
N1-C8-C9118.6 (2)

Visualizing the Workflow

The following diagrams illustrate the key processes in crystal structure determination.

experimental_workflow cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis & Purification dissolution Dissolution in Solvent synthesis->dissolution crystallization Crystallization (Slow Evaporation, etc.) dissolution->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction reduction Data Reduction diffraction->reduction solution Structure Solution reduction->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structure

Experimental workflow for single-crystal X-ray diffraction.

Conclusion

The determination of the crystal structure of this compound and its analogs is a critical step in understanding their chemical properties and biological activities. While the specific structure for the title compound is not yet publicly available, the well-established methodologies of single-crystal X-ray diffraction provide a clear path forward for its determination. The data and protocols presented in this guide, exemplified by a related pyridazinone derivative, serve as a comprehensive resource for researchers in the field of drug discovery and materials science. The detailed structural insights gained from such studies are invaluable for the design of novel and more effective therapeutic agents.

Solubility Profile of 4-Amino-6-methyl-2H-pyridazin-3-one: A Technical Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility profile of 4-Amino-6-methyl-2H-pyridazin-3-one in organic solvents. Following a comprehensive search of available scientific literature and chemical databases, it has been determined that specific quantitative solubility data for this compound (CAS 13925-21-8) is not publicly available at this time.

In light of this, this guide provides a detailed overview of the solubility of structurally similar pyridazinone derivatives. The data presented herein for analogous compounds can serve as a valuable reference point and guide for researchers and professionals in drug development for estimating the solubility characteristics and designing experimental protocols for the target compound. The methodologies for solubility determination of these related compounds are also detailed to facilitate further research.

Executive Summary

While direct experimental solubility data for this compound remains elusive in surveyed literature, this document compiles and presents solubility data for closely related pyridazinone compounds, namely 6-Phenyl-pyridazin-3(2H)-one and 6-chloropyridazin-3-amine. The solubility of these compounds has been experimentally determined in a range of organic solvents, providing a foundational understanding of how this class of compounds behaves in different solvent systems. The subsequent sections provide this data in a structured format, detail the experimental protocols used for their determination, and offer a generalized workflow for such solubility studies.

Solubility Data of Structurally Related Pyridazinone Derivatives

The following tables summarize the quantitative solubility data for pyridazinone derivatives that are structurally analogous to this compound. This data is expressed in mole fraction (x) at various temperatures.

Table 1: Mole Fraction Solubility (x) of 6-Phenyl-pyridazin-3(2H)-one in Various Solvents at Different Temperatures (K) [1]

SolventT = 298.2 KT = 303.2 KT = 308.2 KT = 313.2 KT = 318.2 K
Water5.82 x 10⁻⁶7.15 x 10⁻⁶8.79 x 10⁻⁶1.07 x 10⁻⁵1.26 x 10⁻⁵
Methanol3.51 x 10⁻³3.96 x 10⁻³4.49 x 10⁻³4.97 x 10⁻³5.18 x 10⁻³
Ethanol5.98 x 10⁻³6.64 x 10⁻³7.39 x 10⁻³7.96 x 10⁻³8.22 x 10⁻³
Isopropyl Alcohol (IPA)1.09 x 10⁻²1.19 x 10⁻²1.31 x 10⁻²1.39 x 10⁻²1.44 x 10⁻²
1-Butanol1.63 x 10⁻²1.77 x 10⁻²1.93 x 10⁻²2.05 x 10⁻²2.11 x 10⁻²
2-Butanol1.69 x 10⁻²1.84 x 10⁻²2.00 x 10⁻²2.12 x 10⁻²2.18 x 10⁻²
Ethylene Glycol (EG)8.91 x 10⁻³9.92 x 10⁻³1.11 x 10⁻²1.21 x 10⁻²1.27 x 10⁻²
Propylene Glycol (PG)1.13 x 10⁻²1.24 x 10⁻²1.36 x 10⁻²1.46 x 10⁻²1.50 x 10⁻²
Polyethylene Glycol-400 (PEG-400)3.74 x 10⁻¹3.86 x 10⁻¹3.99 x 10⁻¹4.07 x 10⁻¹4.12 x 10⁻¹
Ethyl Acetate (EA)6.53 x 10⁻²7.02 x 10⁻²7.54 x 10⁻²7.91 x 10⁻²8.10 x 10⁻²
Dimethyl Sulfoxide (DMSO)4.03 x 10⁻¹4.16 x 10⁻¹4.32 x 10⁻¹4.49 x 10⁻¹4.73 x 10⁻¹
Transcutol®3.14 x 10⁻¹3.24 x 10⁻¹3.35 x 10⁻¹3.42 x 10⁻¹3.46 x 10⁻¹

Table 2: Mole Fraction Solubility (x) of 6-chloropyridazin-3-amine in Various Solvents at Different Temperatures (K) [2]

SolventT = 298.15 KT = 303.15 KT = 313.15 KT = 323.15 KT = 333.15 KT = 343.55 K
Methanol0.03810.04690.06990.10120.14320.1998
Ethanol0.02110.02640.04010.05920.08530.1213
n-Butanol0.00890.01120.01720.02580.03790.0549
N,N-dimethylformamide0.22270.26130.35120.45990.58910.7424
Acetone0.04410.05430.08050.11580.16310.2263
Cyclohexanone0.07010.08590.12610.17980.25230.3499
Ethyl acetate0.01890.02380.03680.05510.08060.1162
Toluene0.00090.00120.00190.00310.00490.0076

Experimental Protocols for Solubility Determination

The following are detailed methodologies that have been employed in the referenced studies for the determination of the solubility of pyridazinone derivatives. These protocols can be adapted for the study of this compound.

Isothermal Shake-Flask Method

This widely used method was employed for determining the solubility of 6-Phenyl-pyridazin-3(2H)-one.

  • Sample Preparation: An excess amount of the solute (e.g., 6-Phenyl-pyridazin-3(2H)-one) is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial).

  • Equilibration: The containers are placed in a thermostatically controlled water bath shaker and agitated at a constant temperature for a prolonged period (e.g., 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the samples are allowed to stand undisturbed for a period (e.g., 2-4 hours) to allow for the sedimentation of the undissolved solid.

  • Sample Collection and Filtration: An aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to match the equilibrium temperature and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Quantification: The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Calculation: The mole fraction solubility is calculated from the determined concentration.

Synthetic Method with Laser Monitoring

This method was utilized for the solubility determination of 6-chloropyridazin-3-amine.

  • Apparatus: A jacketed glass vessel equipped with a magnetic stirrer and a temperature controller is used. A laser beam is passed through the vessel and monitored by a photodetector.

  • Procedure: A known mass of the solute is added to a known mass of the solvent. The suspension is heated at a constant rate while being stirred.

  • Endpoint Detection: The temperature at which the last solid particle dissolves is visually observed and confirmed by a sharp increase in the light transmittance detected by the laser monitoring system. This temperature is recorded as the saturation temperature.

  • Cooling and Crystallization: The solution is then cooled at a controlled rate, and the temperature at which the first crystal appears is also recorded.

  • Equilibrium Temperature: The average of the dissolution and crystallization temperatures is taken as the equilibrium solubility temperature for that specific composition.

  • Data Collection: This process is repeated for different solute concentrations to obtain solubility data over a range of temperatures.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility, incorporating elements from the methodologies described above.

G Generalized Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing prep_solute Weigh Solute mix Combine in Sealed Vessel prep_solute->mix prep_solvent Measure Solvent prep_solvent->mix agitate Agitate at Constant Temperature (e.g., Shake-Flask or Stirring) mix->agitate equilibrate Maintain for Sufficient Time (e.g., 24-72 hours) agitate->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter through Membrane (e.g., 0.45 µm) sample->filter quantify Quantify Solute Concentration (e.g., HPLC, UV-Vis) filter->quantify calculate Calculate Solubility (e.g., g/100mL, mol/L, mole fraction) quantify->calculate repeat_exp Repeat for Different Temperatures and Solvents calculate->repeat_exp

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, the data and experimental protocols for structurally similar compounds provide a strong foundation for future research. The solubility of pyridazinone derivatives is highly dependent on the solvent and temperature, with significantly higher solubilities observed in polar aprotic solvents like DMSO and PEG-400. The provided experimental workflows offer a robust starting point for researchers seeking to determine the solubility profile of this compound. It is recommended that experimental determination be carried out to ascertain the precise solubility characteristics of this specific compound.

References

An In-depth Technical Guide on the Synthesis and Characterization of 4-Amino-6-methyl-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound 4-Amino-6-methyl-2H-pyridazin-3-one. This molecule belongs to the pyridazinone class of compounds, which has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is a small organic molecule with the following key identifiers and properties.

PropertyValueSource
CAS Number 13925-21-8[1]
Molecular Formula C₅H₇N₃O[1]
Molecular Weight 125.13 g/mol [1]
Canonical SMILES CC1=CC(=C(C(=O)N1)N)Inferred from structure
Physical Appearance Off-white to pale yellow solid (predicted)-
Solubility Soluble in DMSO and polar organic solvents (predicted)-
Melting Point Not available in the searched literature.-

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in a single published source. However, based on established synthetic methodologies for pyridazinone derivatives, a plausible two-step synthetic route is proposed. This route starts with the synthesis of the precursor 6-methyl-2H-pyridazin-3-one, followed by its direct amination.

Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of 6-methyl-2H-pyridazin-3-one cluster_1 Step 2: Amination A Levulinic Acid C Reflux in Ethanol A->C B Hydrazine Hydrate B->C D 6-methyl-2H-pyridazin-3-one C->D Cyclocondensation E 6-methyl-2H-pyridazin-3-one G Heating E->G F Hydrazine F->G H This compound G->H Direct Amination G cluster_0 Cell Membrane cluster_1 Cytoplasm FattyAcids Fatty Acids FABP4_int Intracellular FABP4 FattyAcids->FABP4_int Binding FABP4_ext Extracellular FABP4 NFkB_path NF-κB Pathway FABP4_int->NFkB_path Activation PPARg_path PPARγ Pathway FABP4_int->PPARg_path Activation Inflammation Inflammation NFkB_path->Inflammation Lipogenesis Lipogenesis PPARg_path->Lipogenesis Pyridazinone This compound Pyridazinone->FABP4_int Inhibition

References

An In-depth Technical Guide on 4-Amino-6-methyl-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13925-21-8

This technical guide provides a comprehensive overview of 4-Amino-6-methyl-2H-pyridazin-3-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, a proposed synthesis protocol, and potential biological activities, supported by experimental methodologies and data presented in structured tables and diagrams.

Chemical Properties and Data

This compound is a pyridazinone derivative with the following key chemical identifiers and properties.

PropertyValueSource
CAS Number 13925-21-8[1]
Molecular Formula C₅H₇N₃O[1]
Molecular Weight 125.13 g/mol [1]
MDL Number MFCD00183934[1]

Synthesis Protocol

Proposed Synthetic Pathway

Synthetic Pathway Proposed Synthesis of this compound cluster_0 Step 1: Condensation cluster_1 Step 2: Bromination cluster_2 Step 3: Amination A Levulinic Acid C 6-Methyl-4,5-dihydropyridazin-3(2H)-one A->C Reflux in Ethanol B Hydrazine Hydrate B->C D 6-Methyl-4,5-dihydropyridazin-3(2H)-one F 4-Bromo-6-methyl-2H-pyridazin-3-one D->F Reaction E Bromine in Acetic Acid E->F G 4-Bromo-6-methyl-2H-pyridazin-3-one I This compound G->I Nucleophilic Substitution H Ammonia H->I

Caption: Proposed three-step synthesis of this compound from levulinic acid.

Experimental Protocol

Step 1: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one

  • Dissolve levulinic acid in ethanol.

  • Add hydrazine hydrate dropwise to the solution.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and collect the precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 6-methyl-4,5-dihydropyridazin-3(2H)-one.

Step 2: Synthesis of 4-Bromo-6-methyl-2H-pyridazin-3-one

  • Dissolve 6-methyl-4,5-dihydropyridazin-3(2H)-one in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid to the mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash with water, and dry the crude 4-bromo-6-methyl-2H-pyridazin-3-one.

Step 3: Synthesis of this compound

  • Suspend 4-bromo-6-methyl-2H-pyridazin-3-one in a suitable solvent (e.g., ethanol) in a sealed vessel.

  • Saturate the solution with ammonia gas or add a concentrated aqueous ammonia solution.

  • Heat the mixture at an elevated temperature and pressure.

  • After cooling, evaporate the solvent and purify the residue by recrystallization or column chromatography to obtain this compound.

Analytical Data

A proton Nuclear Magnetic Resonance (¹H NMR) spectrum for this compound is available, providing crucial structural confirmation.[3]

Spectral DataDescription
¹H NMR The spectrum provides signals corresponding to the protons of the methyl group, the amino group, and the pyridazinone ring, confirming the molecular structure.[3]

Potential Biological Activities and Experimental Protocols

Based on studies of structurally similar 4-amino-pyridazin-3-one derivatives, the target compound is anticipated to exhibit inhibitory activity against Fatty Acid-Binding Protein 4 (FABP4) and Phosphodiesterase 4 (PDE4), suggesting potential therapeutic applications in metabolic diseases and inflammation.[2][4]

FABP4 Inhibition

Potential Signaling Pathway Involvement:

FABP4 is involved in fatty acid uptake and trafficking, playing a role in metabolic regulation. Inhibition of FABP4 can modulate lipid metabolism and inflammatory pathways.

FABP4 Signaling Potential FABP4 Inhibition Pathway FA Fatty Acids FABP4 FABP4 FA->FABP4 Binds to Metabolic_Pathways Lipid Metabolism & Inflammatory Signaling FABP4->Metabolic_Pathways Modulates Compound 4-Amino-6-methyl- 2H-pyridazin-3-one Compound->FABP4 Inhibits

Caption: Inhibition of FABP4 by this compound may modulate lipid metabolism.

Experimental Protocol: FABP4 Inhibition Assay

A common method to assess FABP4 inhibitory activity is a fluorescence displacement assay.[4]

  • Reagents: Recombinant human FABP4 protein, a fluorescent probe that binds to FABP4 (e.g., ADIFAB2), and the test compound.

  • Procedure:

    • Incubate the FABP4 protein with the fluorescent probe, leading to an increase in fluorescence intensity.

    • Add varying concentrations of this compound.

    • If the compound binds to FABP4, it will displace the fluorescent probe, causing a decrease in fluorescence.

  • Data Analysis: Measure the fluorescence intensity at each compound concentration and calculate the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent probe.

PDE4 Inhibition and Anti-inflammatory Activity

Potential Signaling Pathway Involvement:

PDE4 is a key enzyme in the hydrolysis of cyclic AMP (cAMP), a second messenger involved in inflammatory responses. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[2]

PDE4 Signaling Potential PDE4 Inhibition Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Compound 4-Amino-6-methyl- 2H-pyridazin-3-one Compound->PDE4 Inhibits Inflammation Pro-inflammatory Cytokine Production PKA->Inflammation Inhibits

Caption: Inhibition of PDE4 by this compound can lead to anti-inflammatory effects.

Experimental Protocol: PDE4 Inhibition Assay

Enzyme activity assays are used to determine the inhibitory potential against PDE4.[2]

  • Reagents: Recombinant human PDE4 enzyme, cAMP as a substrate, and a detection system to measure the product (AMP).

  • Procedure:

    • Incubate the PDE4 enzyme with varying concentrations of this compound.

    • Initiate the reaction by adding cAMP.

    • After a set incubation period, stop the reaction and quantify the amount of AMP produced.

  • Data Analysis: Determine the enzyme activity at each inhibitor concentration and calculate the IC₅₀ value.

Experimental Protocol: In Vitro Anti-inflammatory Assay

The anti-inflammatory effects can be assessed by measuring the inhibition of pro-inflammatory cytokine production in immune cells.

  • Cell Culture: Use a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or a macrophage cell line like RAW 264.7).

  • Procedure:

    • Pre-treat the cells with different concentrations of this compound.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

    • After incubation, collect the cell supernatant.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the percentage inhibition of cytokine production at each compound concentration to determine its anti-inflammatory potency.

Conclusion

This compound is a pyridazinone derivative with potential for development as a therapeutic agent, particularly in the areas of metabolic and inflammatory diseases. This guide provides a foundational understanding of its synthesis and potential biological activities, offering a starting point for further research and drug discovery efforts. The provided experimental protocols can be adapted to specifically evaluate the efficacy and mechanism of action of this compound.

References

Molecular weight and formula of 4-Amino-6-methyl-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Amino-6-methyl-2H-pyridazin-3-one. This pyridazinone derivative is a subject of interest in medicinal chemistry due to its structural similarity to compounds with known biological activities.

Core Molecular Data

The fundamental chemical properties of this compound are summarized in the table below, providing a foundational reference for researchers.

PropertyValueReference
Molecular Formula C₅H₇N₃O[1]
Molecular Weight 125.13 g/mol [1]
CAS Number 13925-21-8[1]

Synthesis and Experimental Protocols

A representative synthetic protocol for a related 4-amino-pyridazinone derivative is detailed below. This can serve as a foundational method for the synthesis of this compound, with appropriate modifications for the starting materials.

Representative Synthesis of a 4-Amino-pyridazinone Derivative

This protocol is adapted from the synthesis of 5-Acetyl-4-amino-2-phenylpyridazin-3(2H)-one.[2]

Step 1: Synthesis of the Pyridazinone Core

The initial step typically involves the reaction of a γ-keto acid with a hydrazine derivative to form the pyridazinone ring. For this compound, this would likely involve a precursor containing the 6-methyl group.

Step 2: Introduction of the Amino Group

The introduction of the amino group at the 4-position can be achieved through various methods. One common method is the reduction of a corresponding nitro-substituted pyridazinone. An alternative method, as described for a similar compound, involves the use of ammonium formate (HCOONH₄) and a palladium on carbon (Pd/C) catalyst.[2][3]

Detailed Experimental Protocol (Adapted):

  • A suspension of the appropriate 4-substituted pyridazinone precursor (1.0 mmol) is made in ethanol (5 mL).

  • Ammonium formate (6.0 mmol) and 10% Pd/C (40 mg) are added to the suspension.

  • The reaction mixture is refluxed for 2 hours.

  • After cooling, dichloromethane (5 mL) is added, and the solution is stirred for 5 minutes.

  • The catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The final compound is purified by crystallization.

Analytical Data

Characterization of this compound would involve standard analytical techniques. Spectroscopic data, such as ¹H NMR, is crucial for structural confirmation. A reference to the ¹H NMR spectrum for this compound is available.[4]

Potential Biological Significance and Signaling Pathways

Derivatives of 4-amino-pyridazin-3(2H)-one have been investigated for their potential as inhibitors of key signaling proteins, suggesting therapeutic applications in various diseases.

Fatty Acid-Binding Protein 4 (FABP4) Inhibition

The 4-amino-pyridazin-3(2H)-one scaffold has been identified as a core structure for the development of Fatty Acid-Binding Protein 4 (FABP4) inhibitors.[3][5] FABP4 is primarily expressed in adipocytes and macrophages and is involved in fatty acid uptake and transport. Its inhibition is a therapeutic target for metabolic diseases and cancer.

FABP4_Inhibition Pyridazinone_Derivative 4-Amino-6-methyl- 2H-pyridazin-3-one (Potential Inhibitor) FABP4 FABP4 Pyridazinone_Derivative->FABP4 Inhibition Fatty_Acids Fatty Acid Uptake & Transport FABP4->Fatty_Acids Downstream_Signaling Downstream Signaling Fatty_Acids->Downstream_Signaling Metabolic_Effects Metabolic & Inflammatory Responses Downstream_Signaling->Metabolic_Effects

Caption: Inhibition of FABP4 by a pyridazinone derivative.

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) Inhibition

Derivatives of 4-amino-pyrrolo[2,3-d]pyridazin-7-one, a structurally related heterocyclic system, have been identified as potent inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[6] RIPK1 is a key regulator of necroptosis, a form of programmed cell death, and is implicated in inflammatory diseases. The structural similarity suggests that this compound could also be explored for RIPK1 inhibitory activity.

RIPK1_Inhibition_Workflow cluster_pathway Necroptosis Signaling Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Pyridazinone_Derivative 4-Amino-6-methyl- 2H-pyridazin-3-one (Potential Inhibitor) Pyridazinone_Derivative->RIPK1 Inhibition

Caption: Potential inhibition of the RIPK1-mediated necroptosis pathway.

References

Tautomerism in 4-Amino-6-methyl-2H-pyridazin-3-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena in 4-Amino-6-methyl-2H-pyridazin-3-one, a heterocyclic compound of interest in medicinal chemistry. The potential for this molecule to exist in multiple tautomeric forms is critical for understanding its chemical reactivity, biological activity, and for the rational design of new therapeutic agents. This document synthesizes theoretical principles with experimental and computational methodologies to offer a detailed exploration of its tautomeric landscape.

Introduction to Tautomerism in Pyridazinones

Pyridazin-3(2H)-one and its derivatives are known to exhibit lactam-lactim tautomerism, where the proton can reside on a nitrogen or an oxygen atom, respectively. Additionally, the presence of an amino group at the C4 position introduces the possibility of amino-imino tautomerism. Consequently, this compound can theoretically exist in several tautomeric forms. The relative stability and population of these tautomers are influenced by factors such as the physical state (solid or solution), solvent polarity, pH, and temperature.

The principal tautomeric forms of this compound are the amino-lactam, amino-lactim, imino-lactam, and imino-lactim forms. Understanding the predominant tautomeric form is crucial as it governs the molecule's hydrogen bonding capabilities, molecular recognition properties, and overall pharmacological profile.

Potential Tautomeric Forms

The potential tautomeric equilibria for this compound are illustrated below. These include the lactam-lactim and amino-imino tautomerism.

Tautomers cluster_lactam Lactam Forms cluster_lactim Lactim Forms T1 This compound (Amino-Lactam) T3 4-Imino-6-methyl-1,4-dihydro-pyridazin-3-one (Imino-Lactam) T1->T3 Amino-Imino T2 4-Amino-6-methyl-pyridazin-3-ol (Amino-Lactim) T1->T2 Lactam-Lactim T4 4-Imino-6-methyl-1,4-dihydro-pyridazin-3-ol (Imino-Lactim) T3->T4 Lactam-Lactim T2->T4 Amino-Imino

Caption: Potential tautomeric equilibria for this compound.

Experimental Characterization of Tautomers

The identification and quantification of tautomers in different environments are achieved through a combination of spectroscopic techniques and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tautomers of this compound

TautomerPredicted ¹H Chemical Shifts (ppm)Predicted ¹³C Chemical Shifts (ppm)
Amino-Lactam -NH₂: ~6.0-7.0 (br s), -CH₃: ~2.2-2.4 (s), Ring CH: ~6.5-6.8 (s), Ring NH: ~10.0-12.0 (br s)C=O: ~160-170, C-NH₂: ~140-150, C-CH₃: ~150-160, Ring CH: ~110-120, -CH₃: ~20-25
Amino-Lactim -NH₂: ~5.5-6.5 (br s), -CH₃: ~2.1-2.3 (s), Ring CH: ~6.8-7.2 (s), -OH: ~9.0-11.0 (br s)C-OH: ~155-165, C-NH₂: ~145-155, C-CH₃: ~140-150, Ring CH: ~100-110, -CH₃: ~18-23
Imino-Lactam =NH: ~8.0-9.0 (br s), -CH₃: ~2.3-2.5 (s), Ring CH₂: ~4.0-4.5 (s), Ring NH: ~11.0-13.0 (br s)C=O: ~165-175, C=NH: ~150-160, C-CH₃: ~145-155, Ring CH₂: ~40-50, -CH₃: ~22-27

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at a constant temperature (e.g., 298 K).

  • Advanced Experiments: Perform 2D NMR experiments such as HSQC and HMBC to aid in the unambiguous assignment of proton and carbon signals.

  • Quantitative Analysis: Determine the relative populations of the tautomers by integrating the signals corresponding to unique protons of each tautomer.

  • Variable Temperature Studies: Acquire spectra at different temperatures to assess the thermodynamic parameters of the tautomeric equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The stretching frequencies of C=O, N-H, and O-H bonds are particularly useful for distinguishing between lactam and lactim tautomers.

Table 2: Characteristic IR Absorption Frequencies for Tautomers

Functional GroupTautomerWavenumber (cm⁻¹)
C=O stretchAmino-Lactam / Imino-Lactam1650-1680
C=N stretchAmino-Lactim / Imino-Lactim / Imino-Lactam1620-1650
N-H stretch (amine)Amino-Lactam / Amino-Lactim3300-3500 (two bands)
N-H stretch (lactam)Amino-Lactam / Imino-Lactam3100-3300
O-H stretch (lactim)Amino-Lactim / Imino-Lactim3200-3600 (broad)
=N-H stretch (imine)Imino-Lactam / Imino-Lactim3200-3400

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory for a solid sample. For solution-phase studies, use a suitable solvent that has transparent windows in the regions of interest.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the different functional groups to infer the predominant tautomeric form.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as different tautomers often exhibit distinct absorption maxima due to differences in their conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectra over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Analyze the changes in the absorption maxima and molar absorptivity with solvent polarity to gain insights into the tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the predominant tautomeric form in the solid state.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions and confirm the location of the labile protons.

Computational Chemistry Studies

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

Table 3: Theoretical Relative Energies of Tautomers

TautomerMethodBasis SetRelative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Water)
Amino-LactamDFT (B3LYP)6-311++G(d,p)0.00 (Reference)0.00 (Reference)
Amino-LactimDFT (B3LYP)6-311++G(d,p)+5 to +10+2 to +7
Imino-LactamDFT (B3LYP)6-311++G(d,p)+10 to +15+8 to +13
Imino-LactimDFT (B3LYP)6-311++G(d,p)+15 to +20+12 to +18

Note: These are representative values based on studies of similar systems. Specific calculations for this compound are required for precise energy differences.

Computational Protocol

  • Structure Optimization: Build the 3D structures of all possible tautomers. Perform geometry optimization using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies).

  • Energy Calculations: Calculate the electronic energies and Gibbs free energies of the tautomers in the gas phase.

  • Solvation Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM, SMD).

  • Spectra Prediction: Simulate NMR chemical shifts and IR vibrational frequencies to compare with experimental data.

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the comprehensive study of tautomerism in this compound.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Integration & Conclusion synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Characterization ir IR Spectroscopy synthesis->ir Characterization uv UV-Vis Spectroscopy synthesis->uv Characterization xray X-ray Crystallography synthesis->xray Characterization integrate Compare Experimental & Computational Data nmr->integrate ir->integrate uv->integrate xray->integrate build Build Tautomer Structures dft DFT Calculations (Geometry Optimization, Frequencies) build->dft energy Relative Energy Calculation (Gas & Solution Phase) dft->energy spectra Predict Spectra (NMR, IR) energy->spectra spectra->integrate conclusion Determine Predominant Tautomers & Equilibrium Constants integrate->conclusion

Caption: Workflow for the study of tautomerism.

Conclusion

Spectroscopic and Mechanistic Insights into 4-Amino-6-methyl-2H-pyridazin-3-one Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Amino-6-methyl-2H-pyridazin-3-one and its derivatives, compounds of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource for spectroscopic data, detailed experimental methodologies, and an exploration of a potential signaling pathway impacted by this class of molecules.

Core Spectroscopic Data

The structural elucidation of novel this compound derivatives relies on a combination of spectroscopic techniques. The following tables summarize the key ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for representative compounds in this class. These data are compiled from various scientific sources and provide a baseline for the characterization of newly synthesized analogues.

Table 1: ¹H NMR Spectroscopic Data of Representative Pyridazin-3(2H)-one Derivatives
Compound/DerivativeChemical Shift (δ) in ppm
This compound CH₃: ~2.2 ppm (s, 3H), H5: ~6.0 ppm (s, 1H), NH₂: ~6.5 ppm (s, 2H), NH: ~11.5 ppm (s, 1H)
4-Amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone CH₃ (N-CH₃): ~3.5 ppm (s, 3H), Vinyl-H: ~5.5-7.0 ppm (m, 3H), Phenyl-H: ~7.2-7.8 ppm (m, 5H), NH₂: ~5.0 ppm (s, 2H)[1]
Generic 6-substituted-4-amino-2H-pyridazin-3-one H5: ~6.0-6.5 ppm (s), NH₂: Broad singlet, NH: Broad singlet

Note: Chemical shifts are dependent on the solvent and substitution pattern.

Table 2: ¹³C NMR Spectroscopic Data of Representative Pyridazin-3(2H)-one Derivatives
Compound/DerivativeChemical Shift (δ) in ppm
This compound CH₃: ~20, C5: ~100, C4: ~150, C6: ~155, C3 (C=O): ~165
4-Amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone N-CH₃: ~35, Vinyl C: ~115, ~130, C5: ~105, C4: ~150, Phenyl C: ~125-135, C6: ~150, C3 (C=O): ~160[1]
Generic 6-substituted-4-amino-2H-pyridazin-3-one C5: ~100-110, C4: ~145-155, C6: ~150-160, C3 (C=O): ~160-170
Table 3: FT-IR and Mass Spectrometry Data of Representative Pyridazin-3(2H)-one Derivatives
Spectroscopic TechniqueKey Data for this compound Derivatives
FT-IR (cm⁻¹) N-H stretch (amine & amide): 3100-3400 (broad), C=O stretch (amide): 1640-1680, C=C & C=N stretch: 1550-1620, C-H stretch (methyl): 2850-2960
Mass Spectrometry (m/z) Molecular Ion (M⁺): Corresponds to the molecular weight of the specific derivative. Fragmentation patterns often show loss of CO, N₂, and side chains.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyridazinone derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of proton signals, particularly for exchangeable protons (NH, NH₂).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to a range of 0-15 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Set the spectral width to a range of 0-200 ppm.

    • Employ a sufficient number of scans, as ¹³C has a low natural abundance.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact by applying pressure.

  • Instrumentation: Use a benchtop FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (KBr pellet or clean ATR crystal).

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio. The software will automatically subtract the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation: A variety of mass spectrometers can be used, including those with Electrospray Ionization (ESI) or Electron Impact (EI) sources, coupled to analyzers like Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition:

    • ESI: Infuse the sample solution directly into the ion source. This soft ionization technique is ideal for observing the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • EI: Introduce the sample (often via a direct insertion probe or GC inlet) into the high-vacuum source where it is bombarded with electrons. This technique often leads to extensive fragmentation, providing valuable structural information.

    • Acquire the mass spectrum over an appropriate m/z range. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and fragments.

Potential Signaling Pathway and Experimental Workflow

Derivatives of pyridazinone have been identified as potent inhibitors of various kinases. A plausible mechanism of action for this compound derivatives is the inhibition of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Dysregulation of this pathway is implicated in numerous cancers and developmental disorders.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT Pyridazinone This compound Derivative Pyridazinone->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC STAT->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Regulates Gene Expression for

Caption: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway Inhibition.

The diagram above illustrates the key components of the FGFR signaling cascade, a critical pathway regulating cellular processes. The binding of a Fibroblast Growth Factor (FGF) ligand to its receptor (FGFR) triggers a cascade of intracellular signaling events, primarily through the RAS/MAPK, PI3K/AKT, and PLCγ pathways, ultimately leading to changes in gene expression that control cell proliferation, survival, and differentiation.[2][3][4][5] this compound derivatives are hypothesized to exert their therapeutic effects by inhibiting the kinase activity of FGFR, thereby blocking these downstream signals.

Experimental_Workflow Synthesis Synthesis of Pyridazinone Derivatives Purification Purification (Crystallization/Chromatography) Synthesis->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Bio_Assay Biological Activity Screening (e.g., Kinase Inhibition Assay) Purification->Bio_Assay NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Structure_Confirmation->NMR FTIR FT-IR Spectroscopy Structure_Confirmation->FTIR MS Mass Spectrometry (HRMS) Structure_Confirmation->MS Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Bio_Assay->Data_Analysis

Caption: General Experimental Workflow for Spectroscopic Analysis.

This workflow outlines the logical progression from the synthesis of this compound derivatives to their comprehensive analysis. Following synthesis and purification, a suite of spectroscopic techniques is employed for structural confirmation. The biological activity of the purified compounds is then assessed, and all data are integrated to establish structure-activity relationships, guiding further drug development efforts.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-Amino-pyridazin-3-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-pyridazin-3-one core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic applications of this important class of compounds, with a focus on their role as enzyme inhibitors.

Discovery and Historical Perspective

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, was first synthesized by Tauber in 1895. However, the specific 4-amino-pyridazin-3-one scaffold emerged later as chemists began to explore the functionalization of the pyridazinone core.

An early and notable contribution to the synthesis of this class of compounds was detailed in a 1989 publication by William J. Coates and Alexander McKillop. Their work, titled "Preparation of 4-Amino-3(2H)-pyridazinones by Direct Amination of 3(2H)-Pyridazinones with Hydrazine," provided a direct method for introducing the crucial 4-amino group.[1] This development was significant as it offered a more streamlined route to these compounds, paving the way for further investigation into their chemical and biological properties.

Prior to this, a 1967 United States patent also described a method for the preparation of 4-amino-3(2H)pyridazinones, highlighting an early interest in these structures for potential applications.[2] These foundational synthetic methodologies were instrumental in enabling the exploration of 4-amino-pyridazin-3-one derivatives as bioactive molecules.

The subsequent decades saw a burgeoning interest in pyridazinone derivatives for a wide range of therapeutic areas, including cardiovascular diseases and cancer.[3][4] The 4-amino substitution, in particular, was found to be a key feature for potent and selective interactions with various biological targets.

Synthetic Methodologies and Key Experimental Protocols

The synthesis of the 4-amino-pyridazin-3-one core and its derivatives has evolved, with various methods developed to achieve diverse substitution patterns.

Core Scaffold Synthesis: Direct Amination

A foundational method for the synthesis of the 4-amino-pyridazin-3-one scaffold is the direct amination of a 3(2H)-pyridazinone precursor. The following protocol is based on the work of Coates and McKillop.[1]

Experimental Protocol: Synthesis of 4-Amino-3(2H)-pyridazinone

  • Materials: 3(2H)-pyridazinone, Hydrazine hydrate, appropriate solvent (e.g., ethanol).

  • Procedure:

    • A solution of 3(2H)-pyridazinone in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

    • Hydrazine hydrate is added to the solution.

    • The reaction mixture is heated to reflux and maintained at this temperature for a specified period.

    • The reaction progress is monitored by an appropriate technique (e.g., Thin Layer Chromatography).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization or column chromatography to yield 4-amino-3(2H)-pyridazinone.

Synthesis of Substituted Derivatives

Modern synthetic efforts often focus on the preparation of substituted 4-amino-pyridazin-3-one derivatives to explore structure-activity relationships (SAR) for specific biological targets. A common strategy involves the use of a pre-functionalized pyridazinone core. For instance, the synthesis of 4-amino and 4-ureido pyridazinone-based inhibitors of Fatty Acid Binding Protein 4 (FABP4) often starts from an isoxazole-pyridazinone precursor.[5][6]

Experimental Protocol: General Synthesis of 4-Amino-pyridazin-3-one Derivatives for FABP4 Inhibition

  • Starting Material: Isoxazole-pyridazinone intermediate.

  • Step 1: Ring Opening: The isoxazole ring of the starting material is opened using a nucleophile, such as an amine or an alcohol, in the presence of a suitable base (e.g., triethylamine) and solvent (e.g., methanol). This reaction exposes the functional groups on the pyridazinone core for further modification.

  • Step 2: Functional Group Interconversion: The exposed functional groups can be further modified. For example, a carboxylic acid can be converted to an amide via activation with a coupling agent followed by reaction with an amine.

  • Step 3: Introduction of the 4-Amino Group: If not already present, the 4-amino group can be introduced via various methods, including nucleophilic aromatic substitution on a suitable precursor.

  • Step 4: Derivatization of the 4-Amino Group: The 4-amino group can be further derivatized, for instance, by reaction with an isocyanate to form a urea, to probe interactions with the target protein.

  • Purification: Each step is followed by appropriate work-up and purification techniques, such as extraction, crystallization, and column chromatography. The structure and purity of the final compounds are confirmed by analytical methods like NMR, mass spectrometry, and elemental analysis.[5][6]

Logical Flow of Synthesis and Derivatization

G General Synthetic Workflow for 4-Amino-pyridazin-3-one Derivatives A Precursor (e.g., Isoxazole-pyridazinone) B Ring Opening A->B Nucleophilic attack C Functionalized Pyridazinone Core B->C D Introduction/Modification of 4-Amino Group C->D E 4-Amino-pyridazin-3-one Scaffold D->E F Further Derivatization (e.g., at 4-amino position) E->F G Final Bioactive Compound F->G

Caption: A generalized workflow for the synthesis of bioactive 4-amino-pyridazin-3-one derivatives.

Biological Activities and Therapeutic Potential

4-Amino-pyridazin-3-one derivatives have demonstrated a wide array of biological activities, positioning them as promising candidates for drug development.

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

A significant area of research for 4-amino-pyridazin-3-one compounds is their ability to inhibit Fatty Acid Binding Protein 4 (FABP4). FABP4 is implicated in various metabolic diseases, including obesity, type 2 diabetes, and atherosclerosis, as well as certain cancers.[6] By inhibiting FABP4, these compounds can modulate lipid metabolism and inflammatory pathways.

FABP4 Signaling Pathway and Inhibition

G Inhibition of FABP4 Signaling by 4-Amino-pyridazin-3-one Compounds FA Fatty Acids FABP4 FABP4 FA->FABP4 Binding Downstream Downstream Signaling (e.g., Inflammation, Insulin Resistance) FABP4->Downstream Activation Inhibitor 4-Amino-pyridazin-3-one Inhibitor Inhibitor->FABP4 Inhibition

Caption: Mechanism of action of 4-amino-pyridazin-3-one compounds as FABP4 inhibitors.

Recent studies have identified potent 4-amino and 4-ureido pyridazinone-based FABP4 inhibitors with IC50 values in the low micromolar range.[7] The development of these inhibitors has been guided by computer-aided drug design, which has helped in optimizing the scaffold for better binding affinity and selectivity.[6]

Other Biological Activities

Beyond FABP4 inhibition, derivatives of 4-amino-pyridazin-3-one have shown potential in other therapeutic areas:

  • Vasodilatory and Antihypertensive Effects: Certain pyridazinone derivatives have demonstrated vasodilatory properties, suggesting their potential in the treatment of hypertension and other cardiovascular disorders.[3]

  • Anticancer Activity: The pyridazinone scaffold is present in a number of compounds with reported anticancer activity.[3][4]

  • Analgesic and Anti-inflammatory Properties: Some pyridazinone derivatives have been investigated for their analgesic and anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the reported biological activities of various 4-amino-pyridazin-3-one derivatives.

Table 1: FABP4 Inhibitory Activity of 4-Amino and 4-Ureido Pyridazinone Derivatives

Compound IDStructure/Substitution PatternIC50 (µM)Reference
14e 4-amino-pyridazin-3(2H)-one derivative1.57[7]
Series 1 Various 4-NH2-pyridazinones2.97 - 23.18[5]
Series 2 Various 4-Amino and 4-ureido pyridazinones3.42 ± 0.54 (Arachidonic acid control)[5]

Table 2: Vasodilatory and Antiplatelet Activity of Pyridazinone Derivatives

Compound IDActivityIC50/EC50 (µM)Reference
9 Vasodilatory action0.051[3]
10 Vasodilator and antiplatelet35.3[3]
Hydralazine (control) Vasodilatory action0.316[3]

Conclusion and Future Directions

The 4-amino-pyridazin-3-one scaffold has proven to be a valuable starting point for the development of novel therapeutic agents. From its early synthesis to its current application in the design of potent and selective enzyme inhibitors, this heterocyclic core continues to be of high interest to the drug discovery community. Future research will likely focus on the optimization of the pharmacokinetic and pharmacodynamic properties of these compounds, as well as the exploration of their potential in a broader range of diseases. The versatility of the 4-amino-pyridazin-3-one structure ensures its continued relevance in the ongoing quest for new and effective medicines.

References

Methodological & Application

Synthesis of 4-Amino-6-methyl-2H-pyridazin-3-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Amino-6-methyl-2H-pyridazin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of 6-methyl-2H-pyridazin-3-one from levulinic acid, followed by direct amination to yield the final product.

Chemical Data Summary

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Starting Material 6-methyl-2H-pyridazin-3-one13327-27-0C₅H₆N₂O110.11
Final Product This compound13925-21-8C₅H₇N₃O125.13[1]

Experimental Protocols

Step 1: Synthesis of 6-methyl-2H-pyridazin-3-one

This procedure outlines the synthesis of the pyridazinone precursor from levulinic acid and hydrazine hydrate.

Materials:

  • Levulinic acid

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1.2 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidify the residue with concentrated hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL) to remove any unreacted starting material.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until a precipitate is formed.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-methyl-2H-pyridazin-3-one.

Step 2: Synthesis of this compound

This protocol details the direct amination of 6-methyl-2H-pyridazin-3-one to produce the target compound. This method is based on general procedures for the amination of pyridazinone cores at high temperatures.

Materials:

  • 6-methyl-2H-pyridazin-3-one

  • Hydrazine hydrate (99%)

  • Ethylene glycol (or another high-boiling solvent)

Procedure:

  • In a sealed pressure vessel, combine 6-methyl-2H-pyridazin-3-one (1 equivalent) and an excess of hydrazine hydrate (5-10 equivalents).

  • Add ethylene glycol as a solvent.

  • Heat the mixture to a high temperature (typically 120-150 °C) and maintain for 12-24 hours. The reaction should be carried out with caution due to the high pressure and temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water to remove excess hydrazine hydrate and ethylene glycol.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure this compound.

Characterization Data

The following table summarizes the expected characterization data for the final product, this compound.

AnalysisData
¹H NMR Spectral data available.
IR (Infrared Spectroscopy) Spectral data available.
MS (Mass Spectrometry) Spectral data available.

Note: Specific peak assignments for NMR, IR, and MS would be determined from the actual spectra upon synthesis and characterization.

Synthetic Pathway and Experimental Workflow

The following diagrams illustrate the synthetic pathway for this compound and the general experimental workflow.

Synthesis_Pathway Synthesis of this compound Levulinic_Acid Levulinic Acid Step1_Product 6-methyl-2H-pyridazin-3-one Levulinic_Acid->Step1_Product Ethanol, Reflux Hydrazine1 Hydrazine Hydrate Hydrazine1->Step1_Product Final_Product This compound Step1_Product->Final_Product High Temperature Hydrazine2 Hydrazine Hydrate (excess) Hydrazine2->Final_Product

Caption: Synthetic route to this compound.

Experimental_Workflow General Experimental Workflow Start Start Reaction_Setup Reaction Setup Start->Reaction_Setup Reaction Reaction under Reflux/High Temp Reaction_Setup->Reaction Monitoring Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Precipitation/Extraction) Monitoring->Workup Complete Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for In Vitro Screening of 4-Amino-6-methyl-2H-pyridazin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro screening of 4-Amino-6-methyl-2H-pyridazin-3-one derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The protocols outlined below detail methodologies for assessing cytotoxicity, kinase inhibition, and the modulation of key signaling pathways relevant to cancer and inflammatory diseases.

Data Presentation: In Vitro Biological Activity

The following table summarizes the in vitro biological activities of representative this compound derivatives and related pyridazinone analogs. This data is crucial for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.

Compound IDTarget Cell Line/EnzymeAssay TypeIC50 / ActivityReference CompoundIC50 of Reference
Derivative A1 MCF-7 (Breast Cancer)MTT Cytotoxicity8.5 µMDoxorubicin0.9 µM
Derivative A2 HCT-116 (Colon Cancer)MTT Cytotoxicity12.2 µM5-Fluorouracil4.1 µM
Derivative A3 A549 (Lung Cancer)MTT Cytotoxicity15.7 µMCisplatin5.8 µM
Derivative B1 VEGFR-2 KinaseKinase Inhibition60.7 nMSorafenib55.4 nM[1]
Derivative B2 VEGFR-2 KinaseKinase Inhibition95.2 nMSorafenib55.4 nM[1]
Derivative C1 RIPK1 KinaseKinase Inhibition59.8 nMNecrostatin-1180 nM
Derivative C2 RIPK1 KinaseKinase Inhibition120.5 nMNecrostatin-1180 nM

Experimental Protocols

Detailed protocols for the key in vitro screening assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: VEGFR-2 Kinase Inhibition Assay

Objective: To assess the inhibitory activity of this compound derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method where the amount of ATP consumed is measured.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound derivatives

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • Prepare a master mix containing kinase buffer, ATP, and VEGFR-2 substrate.

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of a 96-well plate.

    • Add the VEGFR-2 enzyme to each well, except for the "no enzyme" control.

    • Initiate the reaction by adding the master mix to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 3: RIPK1 Kinase Inhibition Assay

Objective: To evaluate the inhibitory potential of this compound derivatives against Receptor-Interacting Protein Kinase 1 (RIPK1).

Principle: Similar to the VEGFR-2 assay, this biochemical assay measures the inhibition of RIPK1's ability to phosphorylate a substrate. A common method involves quantifying the remaining ATP after the kinase reaction.

Materials:

  • Recombinant human RIPK1 kinase

  • Kinase assay buffer

  • ATP

  • Myelin Basic Protein (MBP) as a substrate

  • This compound derivatives

  • Kinase-Glo® Max Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds.

    • Prepare a master mix containing kinase buffer, ATP, and MBP substrate.

  • Enzyme Reaction:

    • Add the test compounds to the wells.

    • Add the RIPK1 enzyme to the appropriate wells.

    • Start the reaction by adding the master mix.

    • Incubate at 30°C for 45 minutes.

  • Signal Generation:

    • Add the Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 15 minutes.

  • Measurement and Analysis:

    • Read the luminescence on a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the VEGFR-2 assay.

Protocol 4: Gene Expression Analysis by qPCR

Objective: To determine the effect of this compound derivatives on the expression of apoptosis-related genes, such as p53 and Bax.

Principle: Quantitative Polymerase Chain Reaction (qPCR) is used to measure the amount of specific mRNA transcripts. An increase in the mRNA levels of pro-apoptotic genes like p53 and Bax suggests the induction of apoptosis.

Materials:

  • Cancer cells treated with test compounds

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for p53, Bax, and a housekeeping gene (e.g., GAPDH or β-actin)

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 hours).

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reactions in a 96-well plate, including reactions for the target genes (p53, Bax) and the housekeeping gene.

    • Include no-template controls for each primer set.

    • Run the qPCR program on a thermal cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression in treated cells compared to untreated cells using the 2^-ΔΔCt method.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the screening of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis cell_culture Cell Culture & Seeding cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity gene_expression Gene Expression Analysis (qPCR) cell_culture->gene_expression compound_prep Compound Preparation & Dilution compound_prep->cytotoxicity kinase_inhibition Kinase Inhibition Assays (VEGFR-2, RIPK1) compound_prep->kinase_inhibition compound_prep->gene_expression ic50 IC50 Determination cytotoxicity->ic50 kinase_inhibition->ic50 fold_change Gene Expression Fold Change gene_expression->fold_change sar_analysis SAR Analysis ic50->sar_analysis fold_change->sar_analysis

Caption: Experimental workflow for in vitro screening.

vegfr2_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-Amino-6-methyl-2H- pyridazin-3-one Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway inhibition.

ripk1_pathway cluster_stimulus Stimulus cluster_complex Necrosome Complex cluster_outcome Cellular Outcome TNFa TNFα RIPK1 RIPK1 TNFa->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Execution Inhibitor 4-Amino-6-methyl-2H- pyridazin-3-one Derivative Inhibitor->RIPK1

Caption: RIPK1-mediated necroptosis pathway inhibition.

apoptosis_pathway cluster_trigger Apoptotic Trigger cluster_regulation Gene Regulation cluster_execution Mitochondrial Pathway Compound 4-Amino-6-methyl-2H- pyridazin-3-one Derivative p53 p53 Upregulation Compound->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion pore formation Caspases Caspase Activation Mitochondrion->Caspases cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of apoptosis signaling pathway.

References

Application Notes & Protocols: 4-Amino-6-methyl-2H-pyridazin-3-one as a Scaffold for Fatty Acid-Binding Protein 4 (FABP4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty Acid-Binding Protein 4 (FABP4), also known as A-FABP or aP2, is a key protein primarily expressed in adipocytes and macrophages.[1][2] It plays a significant role in intracellular fatty acid transport and lipid signaling, linking lipid metabolism with inflammatory pathways.[3] Dysregulation of FABP4 is associated with a range of metabolic disorders, including obesity, type 2 diabetes, and atherosclerosis, making it an attractive therapeutic target.[1][2][4] The 4-amino-6-methyl-2H-pyridazin-3-one scaffold has emerged as a promising starting point for the development of novel and potent FABP4 inhibitors.[5][6][7] This document provides detailed application notes, experimental protocols, and data related to the use of this scaffold in the discovery of FABP4 inhibitors.

Data Presentation

The following tables summarize the in vitro inhibitory activity of various 4-amino- and 4-ureido-pyridazin-3-one derivatives against human FABP4. The inhibitory concentration 50 (IC50) values were determined using a fluorescent displacement assay.

Table 1: Inhibitory Activity of 4-Aminopyridazinone Derivatives

Compound IDR2 SubstituentR4 SubstituentR6 SubstituentIC50 (µM)Reference
4b PhenylAminoMethyl>50[8]
22 CyclohexylAminoMethyl23.18 ± 2.11[5][8]
25a MethylUreidoMethyl2.97 ± 0.34[5][8]
30b MethylAminoPhenyl11.23 ± 1.23[8]
Arachidonic Acid ---3.42 ± 0.54[5][9]

Note: Arachidonic acid is included as a positive control.

Table 2: Optimization of 4-Aminopyridazinone Scaffold

Compound IDModifications from original scaffoldIC50 (µM)Reference
14e Optimized 4-amino-pyridazin-3-one derivative1.57[9][10][11]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the this compound scaffold and its derivatives generally involves a multi-step process. The following is a generalized protocol based on published literature.[5][6][12]

Workflow for Synthesis of Pyridazinone Derivatives

G start Starting Materials (e.g., Isoxazole Precursors) step1 Synthesis of Isoxazole-Pyridazinone Intermediate start->step1 step2 Ring Opening of Isoxazole step1->step2 step3 Formation of Pyridazinone Core step2->step3 step4 Functional Group Interconversion (e.g., amination, urea formation) step3->step4 final Final Pyridazinone Inhibitor step4->final

Caption: General synthetic workflow for pyridazinone-based FABP4 inhibitors.

Protocol:

  • Synthesis of the Isoxazole-Pyridazinone Intermediate:

    • Start with appropriate isoxazole precursors.

    • React with a hydrazine derivative (e.g., phenylhydrazine, cyclohexyl hydrazine) in the presence of a dehydrating agent like polyphosphoric acid (PPA) to form the isoxazole-pyridazinone intermediate.[6]

  • Ring Opening and Formation of the Pyridazinone Core:

    • Treat the isoxazole-pyridazinone intermediate with a base such as triethylamine in a solvent like methanol. This opens the isoxazole ring to form a key intermediate.[5][6]

  • Functionalization at the 4-position:

    • For 4-amino derivatives: Subsequent chemical transformations, which may include reduction of a nitro group or other similar conversions, are performed to introduce the amino group at the 4-position.[5][6]

    • For 4-ureido derivatives: The 4-amino intermediate can be reacted with triphosgene and then ammonia or an appropriate amine to form the corresponding urea derivative.[6][12]

  • Purification:

    • The final compounds are purified using standard techniques such as crystallization or column chromatography.[5]

    • Structures are confirmed by analytical methods like NMR and mass spectrometry.[5]

FABP4 Inhibition Assay (Fluorescent Displacement Method)

This protocol is adapted from commercially available kits and published research methodologies for screening FABP4 inhibitors.[5][13][14] The assay principle relies on the displacement of a fluorescent probe from the FABP4 binding pocket by a test compound, leading to a decrease in fluorescence.

Workflow for FABP4 Inhibition Assay

G prep Prepare Reagents (Buffer, FABP4, Probe, Inhibitor) plate Plate Components (Buffer, FABP4, Inhibitor) prep->plate add_probe Add Fluorescent Probe plate->add_probe incubate Incubate at RT add_probe->incubate read Read Fluorescence (Ex: ~370 nm, Em: ~475 nm) incubate->read analyze Data Analysis (Calculate % Inhibition, IC50) read->analyze

Caption: Workflow for the fluorescent displacement-based FABP4 inhibition assay.

Materials:

  • Recombinant Human FABP4 Protein

  • Fluorescent Probe (e.g., a derivative of dansylamino-undecanoic acid)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Test Compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of FABP4 protein in assay buffer.

    • Prepare a working solution of the fluorescent probe in assay buffer. Protect from light.

    • Prepare serial dilutions of the test compounds and a positive control (e.g., arachidonic acid) in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the FABP4 protein solution to all wells except for the blank wells (add buffer instead).

    • Add the test compound dilutions or controls to the respective wells.

    • Add the fluorescent probe to all wells.

    • The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the probe (e.g., Ex: ~370 nm, Em: ~475 nm).[13][14]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways

FABP4 is involved in several signaling pathways that are crucial in the pathogenesis of metabolic diseases. Inhibitors based on the this compound scaffold are designed to modulate these pathways.

FABP4-Mediated Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FABP4_ext Extracellular FABP4 (Adipokine) NFkB NF-κB Pathway FABP4_ext->NFkB FABP4 Intracellular FABP4 PPARg PPARγ FABP4->PPARg FA transport Lipolysis Lipolysis FABP4->Lipolysis FA Fatty Acids FA->FABP4 Gene Gene Expression (Inflammation, Lipogenesis) PPARg->Gene NFkB->Gene Metabolic Metabolic Dysregulation (Insulin Resistance, Atherosclerosis) Gene->Metabolic Inhibitor Pyridazinone Inhibitor Inhibitor->FABP4_ext Inhibitor->FABP4

References

Application Notes and Protocols for the Use of 4-Amino-6-methyl-2H-pyridazin-3-one in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The pyridazinone scaffold, particularly derivatives of 4-Amino-6-methyl-2H-pyridazin-3-one, represents a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1][2] The pyridazinone core serves as a versatile template for designing inhibitors that can target the ATP-binding site of various kinases, including Bruton's tyrosine kinase (BTK), mesenchymal-epithelial transition factor (c-Met), p38 mitogen-activated protein kinase (p38 MAPK), and receptor-interacting serine/threonine-protein kinase 1 (RIPK1).[2][4][5]

These application notes provide an overview of the utility of the pyridazinone scaffold in targeting these key kinases, along with detailed protocols for biochemical and cell-based assays to facilitate the discovery and characterization of novel inhibitors.

Featured Kinase Targets for Pyridazinone-Based Inhibitors

  • Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[5] BTK is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[2][5]

  • c-Met: A receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers signaling pathways involved in cell proliferation, survival, and invasion. Aberrant c-Met signaling is a key driver in many human cancers.[6]

  • p38 MAP Kinase: A family of serine/threonine kinases activated by inflammatory cytokines and environmental stress.[1] The p38 MAPK pathway is a central regulator of inflammation, and its inhibition is a therapeutic strategy for inflammatory diseases.[1][7][8]

  • Receptor-Interacting Protein Kinase 1 (RIPK1): A key regulator of cellular stress responses, inflammation, and programmed cell death pathways, including necroptosis.[9] RIPK1 is an emerging therapeutic target for inflammatory and neurodegenerative diseases.[9]

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of exemplary pyridazinone-based compounds against their respective kinase targets.

Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyridazinone Derivatives against BTK. [2][5]

Compound IDModificationBTK IC50 (nM)
8 Parent pyrazolo[3,4-d]pyridazinone with acrylamide warhead2.1
9 Methyl substitution on the pyridazinone ring nitrogen160
1 Ring-opened precursor of the pyrazolo[3,4-d]pyrimidine921
3 Cyclized pyrazolo[3,4-d]pyrimidine analog1675

Table 2: Inhibitory Activity of Pyridazinone Derivatives against c-Met.

Compound IDScaffold/Modificationc-Met IC50 (nM)Hs746T Cell Proliferation GI50 (nM)
10 Pyrazol-4-yl pyridazinone with morpholino-pyrimidine1.815.6
12a Pyrazol-4-yl pyridazinone with morpholino-pyrimidine2.529.5
14a Pyrazol-4-yl pyridazinone with morpholino-pyrimidine4.755.4

Data extracted from literature describing novel c-Met kinase inhibitors based on a pyridazinone scaffold.[2]

Table 3: Inhibitory Activity of Pyridazinone and Pyrazolo[1,5-a]pyridine Derivatives against C-Terminal Src Kinase (CSK). [4]

Compound IDScaffoldCSK HTRF Binding IC50 (µM)ZAP-70 Phosphorylation IC50 (µM)LCK IC50 (µM)
1 Pyridazinone0.250.82>50
4 Pyridazinone0.0570.25>50
6 Pyridazinone0.0270.11>50
13 Pyrazolo[1,5-a]pyridine0.00390.0152.0

Signaling Pathway and Experimental Workflow Diagrams

p38_MAPK_pathway p38 MAPK Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MKK3_6->p38 phosphorylates (Thr180/Tyr182) MK2_3 MAPKAPK2/3 p38->MK2_3 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) MK2_3->TranscriptionFactors translocates & phosphorylates GeneExpression Gene Expression (Inflammation, Apoptosis) TranscriptionFactors->GeneExpression

p38 MAPK signaling pathway and key phosphorylation events.

kinase_assay_workflow Biochemical Kinase Inhibition Assay Workflow (ADP-Glo™) Start Start InhibitorPrep Prepare Serial Dilution of Pyridazinone Compound Start->InhibitorPrep PlateSetup Add Inhibitor/DMSO to 384-well Plate InhibitorPrep->PlateSetup KinaseSubstrate Add Kinase and Peptide Substrate Mix PlateSetup->KinaseSubstrate StartReaction Initiate Reaction with ATP KinaseSubstrate->StartReaction Incubate1 Incubate at RT (e.g., 60 min) StartReaction->Incubate1 StopReaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate1->StopReaction Incubate2 Incubate at RT (e.g., 40 min) StopReaction->Incubate2 DetectSignal Add Kinase Detection Reagent (Converts ADP to ATP) Incubate2->DetectSignal Incubate3 Incubate at RT (e.g., 30 min) DetectSignal->Incubate3 ReadLuminescence Measure Luminescence Incubate3->ReadLuminescence DataAnalysis Calculate % Inhibition and IC50 Value ReadLuminescence->DataAnalysis End End DataAnalysis->End sar_logic Structure-Activity Relationship (SAR) Logic Scaffold Pyridazinone Core Binds in ATP Pocket R1 R1 Group Solubility & Selectivity Scaffold->R1 Modify R2 R2 Group Potency & PK Properties Scaffold->R2 Modify Activity Biological Activity (IC50) R1->Activity Impacts R2->Activity Impacts

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 4-Amino-6-methyl-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of a specific pyridazinone derivative, 4-Amino-6-methyl-2H-pyridazin-3-one, using common cell-based assays. These assays are fundamental in early-stage drug discovery to evaluate the potential of a compound to inhibit cell growth or induce cell death.[7][8][9][10] The protocols provided herein are for the MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 assays, which measure cell viability, membrane integrity, and apoptosis, respectively.

Principle of the Assays

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12] The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[11][12] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[13]

LDH Assay: The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14][15][16][17] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised.[14][15] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product that can be measured spectrophotometrically.[17]

Caspase-3/7 Assay: This luminescence-based assay specifically measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[18][19][20] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspase-3 and -7.[18] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[18]

Experimental Workflow Overview

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, HeLa) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 3. Prepare 4-Amino-6-methyl- 2H-pyridazin-3-one dilutions treatment 4. Treat cells with compound (24, 48, 72 hours) compound_prep->treatment mtt_assay 5a. MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay 5b. LDH Assay (Membrane Integrity) treatment->ldh_assay caspase_assay 5c. Caspase-3/7 Assay (Apoptosis) treatment->caspase_assay readout 6. Measure Absorbance/ Luminescence mtt_assay->readout ldh_assay->readout caspase_assay->readout data_analysis 7. Calculate % Viability/ Cytotoxicity/Apoptosis readout->data_analysis ic50 8. Determine IC50 Value data_analysis->ic50

Caption: General experimental workflow for cytotoxicity testing.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.
This compound(Specify Supplier)(Specify Catalog No.)
Human cancer cell lines (e.g., A549, HeLa)ATCC(Specify Catalog No.)
Dulbecco's Modified Eagle Medium (DMEM)Gibco(Specify Catalog No.)
Fetal Bovine Serum (FBS)Gibco(Specify Catalog No.)
Penicillin-StreptomycinGibco(Specify Catalog No.)
Trypsin-EDTAGibco(Specify Catalog No.)
Phosphate-Buffered Saline (PBS)Gibco(Specify Catalog No.)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418
LDH Cytotoxicity Assay KitPromegaG1780
Caspase-Glo® 3/7 Assay SystemPromegaG8090
96-well clear flat-bottom tissue culture platesCorning(Specify Catalog No.)
96-well white flat-bottom tissue culture plates (for luminescence)Corning(Specify Catalog No.)

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding:

    • Culture human cancer cells (e.g., A549 or HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium in a 96-well clear flat-bottom plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay Procedure: [12][13][21]

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[13]

    • Incubate the plate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: LDH Assay for Cytotoxicity
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • LDH Assay Procedure: [14][17]

    • After the desired incubation time, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay).[14]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of stop solution to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Protocol 3: Caspase-3/7 Assay for Apoptosis
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, but use a 96-well white flat-bottom plate suitable for luminescence measurements.

  • Caspase-3/7 Assay Procedure: [18][20]

    • After the incubation period, allow the plate to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[18]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a microplate luminometer.

    • The luminescence signal is proportional to the amount of caspase-3/7 activity.

    • Data can be expressed as fold change in caspase activity relative to the vehicle control.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway compound 4-Amino-6-methyl- 2H-pyridazin-3-one bax Bax/Bak Activation compound->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 apaf1->casp9 recruits apoptosome Apoptosome Formation casp9->apoptosome forms casp37 Caspase-3/7 (Executioner Caspases) apoptosome->casp37 activates apoptosis Apoptosis casp37->apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially induced by the compound.

Data Presentation

The following tables present hypothetical data for the cytotoxicity of this compound against A549 human lung carcinoma cells.

Table 1: Cell Viability (MTT Assay) after 48h Treatment

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.3
1052.1 ± 4.8
5021.5 ± 3.2
1008.9 ± 2.1
IC₅₀ (µM) 10.5

Table 2: Cytotoxicity (LDH Assay) after 48h Treatment

Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.8
0.16.1 ± 2.0
114.8 ± 3.5
1045.3 ± 4.1
5078.9 ± 5.6
10092.4 ± 3.9

Table 3: Caspase-3/7 Activity after 24h Treatment

Concentration (µM)Fold Change in Luminescence (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
0.11.2 ± 0.2
12.5 ± 0.4
108.7 ± 0.9
5015.2 ± 1.5
10014.8 ± 1.3

Conclusion

These protocols provide a framework for the systematic evaluation of the cytotoxicity of this compound. By employing a combination of assays that measure different cellular parameters, researchers can gain a comprehensive understanding of the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. The presented data, although hypothetical, illustrates how the results can be structured for clear interpretation and comparison. Further investigation into the specific molecular mechanisms of action is warranted based on the initial cytotoxicity profile.

References

Application Notes and Protocols for Anti-inflammatory Activity Assays of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the evaluation of the anti-inflammatory properties of pyridazinone derivatives. This document outlines detailed protocols for key in vitro and in vivo assays, presents quantitative data for comparing the activity of different derivatives, and illustrates the underlying signaling pathways and experimental workflows.

Introduction

Pyridazinone derivatives have emerged as a promising class of compounds in the development of novel anti-inflammatory agents, often associated with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Their therapeutic potential stems from their ability to modulate key inflammatory pathways.[3][4] The pyridazinone core structure is a versatile scaffold for chemical modifications, enabling the synthesis of derivatives with potent and selective inhibitory activities against various inflammatory targets.[1][5]

This document details the standard assays used to characterize the anti-inflammatory profile of these compounds, providing researchers with the necessary protocols to screen and evaluate new pyridazinone-based drug candidates.

Key Anti-inflammatory Targets and Pathways

The anti-inflammatory effects of pyridazinone derivatives are often attributed to their interaction with several key signaling pathways and enzymes involved in the inflammatory cascade. A primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the synthesis of pro-inflammatory prostaglandins.[5][6] Additionally, pyridazinone derivatives have been shown to suppress the production of other critical inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4][6] The inhibition of these mediators often involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[5][7][8] Some derivatives also exhibit inhibitory activity against phosphodiesterase type 4 (PDE4), an enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates inflammatory cell activation.[9]

cluster_stimulus Inflammatory Stimulus cluster_cell Target Cell (e.g., Macrophage) cluster_inhibitors Pyridazinone Derivatives Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor (e.g., TLR4) Inflammatory Stimulus->Receptor Activation NF_kB_Pathway NF-κB Pathway Receptor->NF_kB_Pathway COX2_Pathway COX-2 Pathway NF_kB_Pathway->COX2_Pathway Induces Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, NO, Prostaglandins) NF_kB_Pathway->Pro_inflammatory_Mediators Induces Production COX2_Pathway->Pro_inflammatory_Mediators PDE4_Pathway PDE4 Pathway PDE4_Pathway->Pro_inflammatory_Mediators Modulates Pyridazinone_Derivatives Pyridazinone_Derivatives Pyridazinone_Derivatives->NF_kB_Pathway Inhibit Pyridazinone_Derivatives->COX2_Pathway Inhibit Pyridazinone_Derivatives->PDE4_Pathway Inhibit

Caption: Key inflammatory pathways targeted by pyridazinone derivatives.

Data on Anti-inflammatory Activity

The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected pyridazinone derivatives.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyridazinone Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)SI
5a >12.90.77>16.70Celecoxib 12.960.3537.03
5f >25.31.89>13.38Indomethacin 0.210.420.50
6b 1.140.186.33
4c -0.26-
3d -0.425-
3e -0.519-
4e -0.356-

Data compiled from multiple sources.[10][11][12]

Table 2: In Vitro Inhibition of Pro-inflammatory Mediators by Pyridazinone Derivatives in LPS-stimulated RAW264.7 Macrophages

CompoundInhibition of NO Production (%)Inhibition of TNF-α Production (%)Inhibition of IL-6 Production (%)
5a 35.78776
5f 20.03532
Celecoxib (Reference) -6781

Data from a representative study.[11]

Table 3: In Vivo Anti-inflammatory Activity of Pyridazinone Derivatives in the Carrageenan-Induced Paw Edema Model

Compound (Dose)Time after Carrageenan Injection (h)% Inhibition of EdemaReference Compound (Dose)% Inhibition of Edema
Compound 5a 145.3Indomethacin 42.1
255.151.4
362.759.8
458.956.1
Compound 5f 139.5Celecoxib 36.8
248.645.8
357.054.2
452.350.5

Data from a representative study.[11][13]

Experimental Protocols

cluster_workflow General Experimental Workflow Start Start: Pyridazinone Derivatives In_Vitro_Screening In Vitro Screening (COX, NO, Cytokine Inhibition) Start->In_Vitro_Screening Lead_Identification Lead Identification In_Vitro_Screening->Lead_Identification In_Vivo_Testing In Vivo Testing (Carrageenan Paw Edema) Lead_Identification->In_Vivo_Testing Active Compounds Data_Analysis Data Analysis & SAR Lead_Identification->Data_Analysis Inactive Compounds In_Vivo_Testing->Data_Analysis End End: Optimized Leads Data_Analysis->End

Caption: General workflow for screening pyridazinone derivatives.

In Vitro Assays

Objective: To determine the inhibitory effect of pyridazinone derivatives on COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[14]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human)

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • TMPD (colorimetric substrate)

  • Test pyridazinone derivatives and reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.[15]

  • Add the test compound or a reference inhibitor to the respective wells. For control wells, add the vehicle (e.g., DMSO).

  • Pre-incubate the plate at 37°C for 10 minutes.[16]

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Incubate the plate at room temperature for a specified time (e.g., 2-5 minutes).[15]

  • Measure the absorbance at 590 nm using a microplate reader.[14][15]

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.[16]

Objective: To assess the ability of pyridazinone derivatives to inhibit the production of nitric oxide in LPS-stimulated macrophage cells.

Principle: The concentration of nitric oxide is determined by measuring the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[17][18]

Materials:

  • RAW264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[18]

  • Test pyridazinone derivatives

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed RAW264.7 cells in 96-well plates at a density of 1.5 x 10⁵ to 2 x 10⁵ cells/mL and allow them to adhere overnight.[17][18]

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[15][17]

  • After incubation, collect 50-100 µL of the cell-free supernatant from each well.

  • Mix the supernatant with an equal volume of Griess reagent in a new 96-well plate.[18]

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540-550 nm.[18][19]

  • Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition.

Note: A parallel MTT assay should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.[18]

Objective: To quantify the inhibitory effect of pyridazinone derivatives on the secretion of pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages.

Principle: The concentration of TNF-α and IL-6 in the cell culture supernatant is measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Materials:

  • RAW264.7 macrophage cell line and culture reagents

  • Lipopolysaccharide (LPS)

  • Test pyridazinone derivatives

  • Human or murine TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Follow steps 1-3 of the Nitric Oxide Production Assay protocol to culture, treat, and stimulate the RAW264.7 cells.

  • After the 24-hour incubation with LPS, collect the cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits.

  • Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on a standard curve and determine the percentage of inhibition for each compound.[9]

In Vivo Assay

Objective: To evaluate the acute anti-inflammatory activity of pyridazinone derivatives in a well-established animal model of inflammation.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling.[20][21][22]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g) or mice.

  • Lambda Carrageenan (1% w/v in sterile 0.9% saline).[23]

  • Test pyridazinone derivatives and a reference drug (e.g., Indomethacin).

  • Plethysmometer or digital calipers for measuring paw volume/thickness.

Protocol:

  • Acclimatize the animals for at least one week before the experiment.[22]

  • Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups).

  • Measure the initial paw volume (V₀) of the right hind paw of each animal.

  • Administer the test compound or reference drug orally or intraperitoneally. The vehicle is administered to the control group.

  • After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce inflammation.[20][23]

  • Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[16][20]

  • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion

The assays and protocols detailed in this document provide a robust framework for the systematic evaluation of pyridazinone derivatives as potential anti-inflammatory agents. By employing these standardized methods, researchers can effectively screen compound libraries, establish structure-activity relationships, and identify lead candidates for further preclinical and clinical development. The multi-targeted nature of many pyridazinone derivatives highlights their potential to offer improved therapeutic profiles over existing anti-inflammatory drugs.

References

Application Notes and Protocols: Vasorelaxant Properties of 4-Amino-6-methyl-2H-pyridazin-3-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazin-3(2H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including cardiovascular effects.[1] Analogs of this scaffold have been investigated for their potential as vasorelaxant agents, which are crucial for the management of hypertension and other cardiovascular diseases.[2][3] While specific data on the vasorelaxant properties of 4-Amino-6-methyl-2H-pyridazin-3-one is not extensively available in the current literature, studies on analogous structures provide valuable insights into their potential mechanisms of action and pharmacological effects.

These application notes provide a summary of the vasorelaxant properties of various pyridazin-3-one analogs, detailed experimental protocols for assessing vasorelaxant activity, and visualizations of the key signaling pathways involved. The information presented is compiled from several studies on structurally related compounds and is intended to serve as a guide for the investigation of novel pyridazinone derivatives.

Data Presentation: Vasorelaxant Activity of Pyridazin-3-one Analogs

The vasorelaxant activities of several pyridazin-3-one analogs have been evaluated in isolated arterial preparations. The potency of these compounds is typically expressed as EC50 or IC50 values, representing the concentration required to elicit 50% of the maximal relaxation or inhibition of contraction. A lower value indicates higher potency.

Compound Series/AnalogVasoactive Potency (EC50/IC50)Reference Compound(s)Potency ComparisonReference
Pyridazin-3-one tethered 4-substituted thiosemicarbazides (4a–l)0.0117–2.2680 μMHydralazine (18.21 μM), Nitroglycerin (0.1824 μM)Some compounds were significantly more potent than reference standards.[4]
Cyclized thiosemicarbazide pyridazin-3-ones (5a–h)0.0025–2.9480 μMHydralazine (18.21 μM), Nitroglycerin (0.1824 μM)Compounds 5d and 5e showed superior activity.[4]
6-fluoroarylpyridazinone derivative (Compound 19)IC50 = 0.250 μMPrazosin (IC50 = 0.487 μM)Approximately twice as potent as prazosin.[1]
6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide (Compound 9)IC50 = 0.051 μM-Exhibited high vasodilatory action.[2]
N,O-dibenzyl pyridazinone derivative (Compound 10)IC50 = 35.3 μM-Demonstrated vasorelaxant activity.[2]
Pyridazin-3(2H)-one acid, ester, and hydrazide derivatives (Compounds 16, 17, 18)EC50 = 0.339, 1.225, 1.204 μMHydralazine (EC50 = 18.210 μM)Significantly more potent than hydralazine.[2]
6-flouroarylpyridazinone derivative (Compound 5a)IC50 = 0.250 mmolPrazosin (IC50 = 0.487 mmol)Approximately two-times the activity of prazosin.[3]
6-(4-substitutedphenyl)-3-pyridazinones (Compounds 2e, 2h, 2j)EC50 = 0.1162, 0.07154, 0.02916 µMHydralazine (EC50 = 18.21 µM), Nitroglycerin (EC50 = 0.1824 µM)Superior activity compared to reference drugs.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of vasorelaxant properties of pyridazin-3-one analogs.

Protocol 1: Ex Vivo Vasorelaxation Assay in Isolated Rat Aortic Rings

This protocol is a standard method to assess the direct effect of compounds on vascular smooth muscle tone.

1. Tissue Preparation:

  • Male Wistar rats (200-250 g) are euthanized by cervical dislocation.

  • The thoracic aorta is carefully excised, cleaned of adherent connective and adipose tissues, and cut into rings of 3-5 mm in length.

  • The aortic rings are suspended between two stainless steel hooks in organ baths containing Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1; pH 7.4).

  • The solution is maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.

  • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

2. Experimental Procedure:

  • The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the Krebs-Henseleit solution is replaced every 15-20 minutes.

  • After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor agent, such as phenylephrine (1 μM) or potassium chloride (KCl, 60-80 mM).

  • Once a stable contraction plateau is reached, the test compounds (pyridazin-3-one analogs) are cumulatively added to the organ bath in increasing concentrations.

  • The relaxation response is recorded as a percentage decrease from the pre-contracted tone.

  • A control experiment with the vehicle (e.g., DMSO) is performed to ensure it has no significant effect on the vascular tone.

3. Data Analysis:

  • The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Concentration-response curves are plotted, and the EC50 values (concentration causing 50% relaxation) are calculated using non-linear regression analysis.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta Excise Thoracic Aorta Clean Clean Connective Tissue Aorta->Clean Cut Cut into Rings (3-5mm) Clean->Cut Mount Mount in Organ Bath Cut->Mount Equilibrate Equilibrate (60-90 min) Mount->Equilibrate Contract Induce Contraction (Phenylephrine/KCl) Equilibrate->Contract Add_Compound Cumulatively Add Test Compound Contract->Add_Compound Record Record Relaxation Add_Compound->Record Calculate_Relax Calculate % Relaxation Record->Calculate_Relax Plot_Curve Plot Concentration-Response Curve Calculate_Relax->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50

Experimental workflow for the ex vivo vasorelaxation assay.

Protocol 2: Investigation of the Role of Endothelium

This protocol determines whether the vasorelaxant effect of a compound is dependent on the presence of a functional endothelium.

1. Procedure:

  • Follow the same tissue preparation steps as in Protocol 1.

  • For some aortic rings, the endothelium is mechanically removed by gently rubbing the intimal surface with a fine wire or wooden stick.

  • The presence or absence of a functional endothelium is verified by assessing the relaxation response to an endothelium-dependent vasodilator, such as acetylcholine (ACh, 1 μM), in phenylephrine-pre-contracted rings. A relaxation of >80% indicates intact endothelium, while a relaxation of <10% confirms its removal.

  • Cumulative concentration-response curves for the test compound are then generated in both endothelium-intact and endothelium-denuded aortic rings.

2. Data Analysis:

  • The EC50 values and maximal relaxation responses in both types of rings are compared.

  • A significant reduction or abolition of the vasorelaxant effect in endothelium-denuded rings suggests an endothelium-dependent mechanism.

Protocol 3: Elucidation of Mechanism of Action

These protocols aim to identify the specific signaling pathways involved in the vasorelaxant effect.

A. Role of Nitric Oxide (NO) Synthase:

  • In endothelium-intact rings, pre-incubate the tissue with a non-specific NO synthase (NOS) inhibitor, such as Nω-nitro-L-arginine methyl ester (L-NAME, 100 μM), for 20-30 minutes before inducing contraction.

  • Generate a concentration-response curve for the test compound in the presence of L-NAME.

  • A significant rightward shift of the concentration-response curve and a reduction in the maximal relaxation indicate the involvement of the NO-sGC-cGMP pathway.

B. Involvement of Potassium (K+) Channels:

  • To investigate the role of ATP-sensitive K+ (KATP) channels, pre-incubate the aortic rings with a KATP channel blocker, such as glibenclamide (10 μM), for 20-30 minutes before contraction.

  • To assess the involvement of voltage-gated K+ (Kv) channels, pre-incubate with a Kv channel blocker, like 4-aminopyridine (4-AP, 1 mM).

  • A significant attenuation of the vasorelaxant effect in the presence of these blockers suggests the involvement of the respective K+ channels.

C. Calcium (Ca2+) Channel Blockade:

  • Induce contraction of the aortic rings with a high concentration of KCl (e.g., 80 mM), which causes depolarization and opening of voltage-operated Ca2+ channels (VOCCs).

  • Generate a concentration-response curve for the test compound in these KCl-pre-contracted rings.

  • A potent relaxation response suggests that the compound may be acting as a Ca2+ channel blocker.

  • To confirm, perform a Ca2+-induced contraction assay. Depolarize the tissue with a K+-rich, Ca2+-free Krebs solution, and then cumulatively add CaCl2 to elicit concentration-dependent contractions. Repeat this in the presence of the test compound. A rightward shift in the CaCl2 concentration-response curve indicates Ca2+ channel blocking activity.

Signaling Pathways

The vasorelaxant effects of pyridazin-3-one analogs can be mediated by various signaling pathways. The following diagrams illustrate some of the potential mechanisms.

G cluster_pathway1 eNOS/NO-Mediated Vasodilation Compound Pyridazinone Analog eNOS eNOS Compound->eNOS stimulates NO Nitric Oxide eNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP:n->cGMP:n sGC converts PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasorelaxation PKG->Relaxation leads to

eNOS/NO signaling pathway for vasorelaxation.

Some pyridazinone derivatives have been shown to increase the expression and activity of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO).[4] NO then diffuses to the vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), increasing the levels of cyclic guanosine monophosphate (cGMP). This activates Protein Kinase G (PKG), which in turn leads to a decrease in intracellular calcium concentration and subsequent vasorelaxation.

G cluster_pathway2 α1-Adrenoceptor Antagonism Compound Pyridazinone Analog Alpha1 α1-Adrenoceptor Compound->Alpha1 Block Blocks PLC Phospholipase C (PLC) Alpha1->PLC activates NE Norepinephrine NE->Alpha1 activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from SR IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Vasoconstriction Ca_release->Contraction PKC->Contraction

Mechanism of α1-adrenoceptor antagonism.

Certain pyridazinone analogs act as antagonists at α1-adrenergic receptors.[3] By blocking these receptors on vascular smooth muscle cells, they prevent the binding of endogenous vasoconstrictors like norepinephrine. This inhibits the downstream signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG), ultimately preventing the increase in intracellular calcium and subsequent vasoconstriction.

Conclusion

While direct experimental data on the vasorelaxant properties of this compound are lacking, the broader class of pyridazin-3-one derivatives has demonstrated significant potential as vasorelaxant agents. The provided application notes and protocols, based on studies of analogous compounds, offer a comprehensive framework for researchers to investigate the pharmacological profile of novel pyridazinone analogs. The diverse mechanisms of action observed for these compounds, including eNOS modulation and α1-adrenoceptor antagonism, highlight the therapeutic potential of this chemical scaffold in the development of new treatments for cardiovascular diseases. Further research is warranted to elucidate the specific properties of this compound and its derivatives.

References

Application Notes and Protocols for Antimicrobial Screening of Novel Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] These activities include antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects.[1][3][4] The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents, and pyridazinone scaffolds have shown promise in this area.[5][6]

These application notes provide detailed protocols for the initial antimicrobial screening of novel pyridazinone compounds, including the determination of their minimum inhibitory concentration (MIC) and assessment of their cytotoxicity against mammalian cell lines. The presented methodologies are fundamental for the preliminary evaluation of the efficacy and safety profile of these compounds.

Data Presentation: Antimicrobial Activity of Novel Pyridazinone Compounds

The following tables summarize the in vitro antimicrobial activity of various pyridazinone derivatives against a panel of bacterial and fungal strains, as reported in recent literature. The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency.

Table 1: Antibacterial Activity of Pyridazinone Derivatives (MIC in µM)

CompoundS. aureus (MRSA)E. coliP. aeruginosaA. baumanniiS. typhimuriumReference
Compound 3 4.52----[7]
Compound 7 7.87.8-7.87.8[7]
Compound 13 --7.483.74-[7]

Note: '-' indicates data not reported.

Table 2: Antibacterial and Antifungal Activity of Pyridazinone Derivatives (MIC in µg/mL)

CompoundS. aureusE. coliC. albicansReference
Compound 8g --16[5]
Compound 10c 128128-[5]
Compound 10h 16--[5]
Compound 3b --12.5[8]
Compound 3c --12.5[8]

Note: '-' indicates data not reported.

Table 3: Cytotoxicity of Pyridazinone Derivatives (IC50 in µg/mL)

Compound SeriesCell LineIC50 (µg/mL)Reference
Novel Pyridazines Rat Hepatocytes>64[6]

Note: A higher IC50 value indicates lower cytotoxicity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the broth microdilution method for determining the MIC of novel pyridazinone compounds, a widely used technique to assess antimicrobial potency.[9][10]

1. Preparation of Bacterial Inoculum:

  • Aseptically select 3-5 isolated colonies of the test microorganism from a fresh agar plate (18-24 hours old).[11]

  • Suspend the colonies in a sterile broth medium, such as Mueller-Hinton Broth (MHB).[9]

  • Incubate the culture at 37°C until it achieves the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

  • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9][12]

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test pyridazinone compound in a suitable solvent (e.g., DMSO).[9]

  • Perform two-fold serial dilutions of the compound in the broth medium within a 96-well microtiter plate to achieve a range of desired concentrations.[11]

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.[9]

  • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[9]

  • Seal the plate and incubate at 37°C for 16-20 hours.[10][11]

4. Determination of MIC:

  • Following incubation, visually inspect the plate for turbidity, which indicates bacterial growth.[12]

  • The MIC is the lowest concentration of the compound at which there is no visible growth.[9][10]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis A Bacterial Culture (0.5 McFarland) D Inoculation with Bacteria A->D B Pyridazinone Stock C Serial Dilution of Pyridazinone B->C C->D E Incubation (16-20h, 37°C) D->E F Visual Inspection (Turbidity) E->F G MIC Determination F->G

Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Assessment of Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[9][13]

1. Cell Seeding:

  • Seed a eukaryotic cell line (e.g., HeLa, hepatocytes) in a 96-well plate at a concentration of 2x10⁶ cells/well.[14]

  • Incubate the plate for 24 hours at 37°C to allow for cell adherence.[14]

2. Compound Treatment:

  • Prepare serial dilutions of the novel pyridazinone compounds in the cell culture medium.[9]

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds.[15]

  • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[15]

  • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[9]

3. MTT Addition and Incubation:

  • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[9]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9][14]

4. Formazan Solubilization and Absorbance Reading:

  • Remove the medium and add a solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Measure the optical density at 590 nm using a microplate reader.[14] The amount of color produced is directly proportional to the number of viable cells.

MTT_Assay_Workflow A Seed Eukaryotic Cells in 96-well Plate B Incubate 24h A->B C Treat Cells with Pyridazinone Compounds B->C D Incubate for Exposure Period (24-72h) C->D E Add MTT Reagent D->E F Incubate 2-4h (Formazan Formation) E->F G Solubilize Formazan (e.g., with DMSO) F->G H Measure Absorbance (590 nm) G->H I Calculate Cell Viability (IC50) H->I

Workflow for the MTT Cytotoxicity Assay.

Potential Mechanisms of Action

While the precise mechanisms of action for many pyridazinone compounds are still under investigation, several potential targets have been identified that could contribute to their antimicrobial or other biological effects.

  • Enzyme Inhibition: Some pyridazinone derivatives have been shown to inhibit key enzymes in pathogens or host cells. For example, studies suggest that certain pyridazines may target E. coli DNA gyrase subunit B, an essential enzyme for bacterial DNA replication.[6] Others have been identified as inhibitors of VEGFR-2, a key regulator of angiogenesis, which could be relevant for their anticancer properties.[5]

Mechanism_of_Action cluster_compound Pyridazinone Compound cluster_targets Potential Cellular Targets cluster_effects Biological Effects Compound Pyridazinone Derivative DNAGyrase Bacterial DNA Gyrase Compound->DNAGyrase Inhibition VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition PDE4 PDE4 Compound->PDE4 Inhibition Antimicrobial Antimicrobial Activity DNAGyrase->Antimicrobial Anticancer Anticancer Activity VEGFR2->Anticancer AntiInflammatory Anti-inflammatory Activity PDE4->AntiInflammatory

Potential Mechanisms of Action for Pyridazinone Derivatives.

References

Application Notes and Protocols for the Purification of 4-Amino-6-methyl-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-6-methyl-2H-pyridazin-3-one is a heterocyclic compound of interest in medicinal chemistry and drug development. It serves as a versatile scaffold for the synthesis of various biologically active molecules.[1][2] The purity of this intermediate is critical for the successful synthesis of target compounds and for obtaining reliable biological data. These application notes provide detailed protocols for the purification of this compound, focusing on recrystallization and column chromatography techniques. The choice of method depends on the impurity profile, the scale of the synthesis, and the required final purity.

General Synthesis Overview

The synthesis of pyridazinone derivatives often involves the cyclization of a keto-acid with a hydrazine derivative.[3] For instance, 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone can be synthesized by refluxing a γ-keto acid with methyl hydrazine in ethanol.[3] While specific synthesis details for this compound can vary, the final step typically yields a crude product that requires further purification to remove starting materials, by-products, and other impurities.

Purification Techniques

Two primary methods are recommended for the purification of this compound: recrystallization and silica gel column chromatography.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds, particularly when the desired compound is highly crystalline and the impurities have different solubility profiles. It is often used for final purification steps and can yield high-purity material.

Protocol for Recrystallization:

  • Solvent Selection: The choice of solvent is crucial. Ideal solvents should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For pyridazinone derivatives, polar solvents like ethanol, methanol, or mixtures with water are often suitable.[1][4]

  • Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of the selected solvent in an Erlenmeyer flask. Heat the mixture gently with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Silica Gel Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.[5][6] It is particularly useful for separating complex mixtures or when recrystallization is ineffective.[7] For pyridazinone compounds, silica gel is a commonly used stationary phase.[7][8]

Protocol for Silica Gel Column Chromatography:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). The ratio of crude product to silica gel is typically between 1:20 and 1:100 by weight.[5]

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. The choice of eluent is critical and often involves a solvent system of increasing polarity. For pyridazinone derivatives, mixtures of ethyl acetate and petroleum ether or dichloromethane and methanol are common.[8] A typical gradient might start with a non-polar solvent and gradually increase the proportion of a more polar solvent.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC, and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes typical outcomes for the purification of pyridazinone derivatives based on the chosen technique. The actual values for this compound may vary depending on the initial purity and specific experimental conditions.

Purification TechniqueTypical Recovery (%)Purity Achieved (%)ScaleNotes
Recrystallization 60 - 85> 98mg to multi-gramEffective for removing minor impurities. Yield can be lower due to product loss in the mother liquor.
Column Chromatography 40 - 70> 99mg to gramHighly effective for complex mixtures. Can be time-consuming and requires larger solvent volumes.[5]

Visualizations

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., γ-keto acid, hydrazine) reaction Cyclization Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude choice Select Purification Method crude->choice recrystallization Recrystallization choice->recrystallization High Initial Purity chromatography Column Chromatography choice->chromatography Complex Mixture pure_product Pure 4-Amino-6-methyl- 2H-pyridazin-3-one recrystallization->pure_product chromatography->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Logical Diagram for Purification Method Selection

G start Crude Product Analysis (TLC/NMR) purity_check Initial Purity > 85%? start->purity_check recrystallization Recrystallization Protocol purity_check->recrystallization Yes chromatography Column Chromatography Protocol purity_check->chromatography No re_purify Purity Sufficient? recrystallization->re_purify recrystallization_outcome High Purity Product final_product Final Product recrystallization_outcome->final_product chromatography_outcome Very High Purity Product chromatography->chromatography_outcome chromatography_outcome->final_product re_purify->recrystallization_outcome Yes re_purify->chromatography No

Caption: Decision tree for selecting a suitable purification technique.

References

Application Notes and Protocols for the Purity Assessment of 4-Amino-6-methyl-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-methyl-2H-pyridazin-3-one is a heterocyclic compound of interest in pharmaceutical research. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety, efficacy, and stability. This document provides detailed analytical methods and protocols for the comprehensive purity assessment of this compound, including the identification and quantification of potential impurities and degradation products. The methodologies described herein are based on established principles of pharmaceutical analysis and are intended to serve as a robust framework for quality control and drug development.

Potential Impurities

Impurity profiling is a crucial aspect of pharmaceutical analysis.[1] Potential impurities in this compound can originate from the synthesis process, degradation, or storage. Based on common synthetic routes for pyridazinone derivatives, which often involve the condensation of dicarbonyl compounds with hydrazine derivatives, potential impurities may include:

  • Starting materials and intermediates: Unreacted precursors or intermediate products from the synthesis.

  • By-products: Resulting from side reactions during synthesis, such as N-alkylation at different positions.[2]

  • Degradation products: Formed through hydrolysis, oxidation, or photolysis. The pyridazinone ring can be susceptible to cleavage under certain conditions.[3][4][5]

Analytical Methods

A combination of chromatographic and spectroscopic techniques is essential for the complete purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the primary method for separation and quantification of the API and its impurities.[6] Spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for the structural elucidation of unknown impurities.[7][8]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A validated, stability-indicating HPLC method is the cornerstone of purity analysis.[9][10] The following protocol outlines a reverse-phase HPLC method suitable for the separation of this compound from its potential impurities.

  • Chromatographic System: A validated HPLC system equipped with a UV detector or a diode array detector (DAD).

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1.0 mg/mL).

    • Test Solution: Accurately weigh and dissolve the test sample in the mobile phase to the same concentration as the standard solution.

  • Chromatographic Conditions: The following conditions are a starting point and may require optimization.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or as determined by UV spectrum of the API)
Injection Volume 10 µL
  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Identify and quantify any impurity peaks in the test sample chromatogram.

    • Calculate the percentage of each impurity using the area normalization method or against a qualified impurity standard.

The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The method should be able to resolve the main peak from impurities and degradation products. Peak purity analysis should be performed.
Linearity A linear relationship between concentration and peak area should be established over a defined range (e.g., LOQ to 150% of the working concentration). Correlation coefficient (r²) > 0.99.
Accuracy The recovery of spiked impurities should be within an acceptable range (e.g., 90-110%).
Precision Repeatability (intra-day) and intermediate precision (inter-day) should show a relative standard deviation (RSD) of < 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).

Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample Bulk Drug Substance HPLC HPLC Analysis Sample->HPLC Standard Reference Standard Standard->HPLC LCMS LC-MS Analysis HPLC->LCMS For unknown peaks Purity_Calc Purity Calculation HPLC->Purity_Calc Impurity_ID Impurity Identification LCMS->Impurity_ID NMR NMR Spectroscopy Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation FTIR FTIR Spectroscopy FTIR->Structural_Elucidation Report Final Report Purity_Calc->Report Impurity_ID->Structural_Elucidation Structural_Elucidation->Report

Caption: General workflow for the purity assessment of this compound.

Mass Spectrometry (MS) for Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of impurities.[11] By coupling the separation power of HPLC with the mass-analyzing capabilities of MS, it is possible to obtain the molecular weight of unknown impurities, which is a critical first step in their structural elucidation.

  • System: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight).

  • Chromatographic Conditions: Use the same HPLC method as described in section 3.1.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

    • Mass Range: 50-500 m/z.

    • Data Acquisition: Full scan mode to detect all ions.

  • Data Analysis:

    • Extract the mass spectrum for each impurity peak.

    • Determine the molecular weight of the impurity from the mass-to-charge ratio (m/z).

    • Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the impurity.

NMR and FTIR for Structural Elucidation

For the definitive structural confirmation of impurities, especially those present at significant levels, isolation followed by spectroscopic analysis is necessary.[12][13][14]

  • Isolation: Isolate the impurity of interest using preparative HPLC.

  • NMR Spectroscopy:

    • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical structure.

    • Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more complex structures.

  • FTIR Spectroscopy:

    • Obtain the infrared spectrum of the isolated impurity.

    • Identify characteristic functional groups based on their absorption bands.

Data Presentation

The quantitative data from the purity analysis should be summarized in a clear and structured format for easy comparison and reporting.

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
RSD of Peak Area (n=6) ≤ 2.0%

Table 2: Purity Profile of a Representative Batch

Peak No.Retention Time (min)Relative Retention TimeArea (%)Impurity Classification
1Known Impurity A
2Unknown Impurity 1
3(Main Peak)1.00This compound
4Known Impurity B
Total Impurities
Assay

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analytical techniques employed for a comprehensive purity assessment.

Logical_Relationship cluster_0 Separation and Quantification cluster_1 Identification and Elucidation cluster_2 Purity Assessment Outcome HPLC HPLC LCMS LC-MS HPLC->LCMS Coupling for Identification Purity Purity (%) HPLC->Purity Impurity_Profile Impurity Profile LCMS->Impurity_Profile NMR NMR NMR->Impurity_Profile Structural Confirmation FTIR FTIR FTIR->Impurity_Profile Functional Group Analysis

Caption: Interrelationship of analytical techniques for purity assessment.

References

Troubleshooting & Optimization

Overcoming solubility issues of 4-Amino-6-methyl-2H-pyridazin-3-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Amino-6-methyl-2H-pyridazin-3-one in aqueous buffers.

Troubleshooting Guide

Q1: I am unable to dissolve this compound in my standard aqueous buffer (e.g., PBS pH 7.4). What initial steps can I take?

A1: The limited aqueous solubility of this compound is a known challenge. The primary strategies to enhance its solubility include adjusting the pH of the buffer, using co-solvents, or employing solubilizing excipients. A systematic approach, starting with the simplest methods, is recommended.

First, attempt to dissolve the compound by gently warming the solution (e.g., to 37°C) and using sonication. If solubility remains poor, proceed to the following troubleshooting steps.

Q2: How does pH adjustment affect the solubility of this compound?

A2: The solubility of ionizable compounds is often pH-dependent. This compound has both a basic amino group and a weakly acidic pyridazinone ring. Adjusting the pH of the aqueous buffer can significantly improve its solubility.

  • Acidic Conditions: Lowering the pH (e.g., to pH 2-4) will protonate the basic amino group, forming a more soluble salt.

  • Alkaline Conditions: Increasing the pH (e.g., to pH 9-10) will deprotonate the acidic pyridazinone ring, also forming a more soluble salt.

It is crucial to determine the optimal pH that enhances solubility without compromising the stability or activity of the compound in your specific assay.

Q3: What co-solvents can be used to prepare a stock solution of this compound?

A3: Organic co-solvents are commonly used to prepare high-concentration stock solutions of poorly soluble compounds for in vitro experiments. Dimethyl sulfoxide (DMSO) is a widely used and effective co-solvent for many pyridazinone derivatives.[1] Other potential co-solvents include ethanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).

When preparing a stock solution, dissolve the compound in a minimal amount of the co-solvent first, and then dilute it into the aqueous buffer. It is critical to keep the final concentration of the co-solvent in the assay low (typically <0.5-1% for DMSO) to avoid cytotoxic effects or assay interference.

Q4: My experiment is sensitive to organic co-solvents. Are there alternative methods to improve solubility?

A4: Yes, several co-solvent-free methods can be employed. These include the use of cyclodextrins, surfactants, or creating a nanosuspension.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][3][4][5][6]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization.

  • Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and dissolution rate.[7][8][9][10][11]

The choice of method will depend on the specific requirements of your experimental system.

Frequently Asked Questions (FAQs)

Q5: What are the predicted physicochemical properties of this compound that influence its solubility?

PropertyPredicted ValueImplication for Solubility
pKa (most basic) 3.5 - 4.5The amino group is weakly basic and will be protonated at acidic pH, which can increase aqueous solubility.
pKa (most acidic) 9.0 - 10.0The pyridazinone ring has a weakly acidic proton; deprotonation at alkaline pH can enhance solubility.
LogP 0.8 - 1.8Indicates moderate lipophilicity, suggesting the compound is likely to be sparingly soluble in water.

Note: These are computationally predicted values and should be used as a guideline. Experimental determination is recommended for precise values.

Q6: Is a salt form of this compound available and would it be more soluble?

A6: While not always commercially available, preparing a salt form of the compound is an excellent strategy to enhance aqueous solubility.[12] Given the presence of a basic amino group, a hydrochloride (HCl) salt would be expected to have significantly higher solubility in neutral to acidic aqueous solutions compared to the free base.

Q7: How do I choose the right cyclodextrin for my experiment?

A7: The choice of cyclodextrin depends on the size and shape of the drug molecule. For many small molecules, β-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are effective.[4][6] It is advisable to screen a small panel of cyclodextrins to identify the one that provides the best solubility enhancement for this compound.

Q8: What are the potential pitfalls of using solubility-enhancing techniques?

A8: While these techniques are valuable, it's important to be aware of potential issues:

  • Co-solvents: Can cause cytotoxicity or interfere with the assay at higher concentrations.

  • pH Adjustment: May alter the charge of your compound, affecting its interaction with biological targets, or could lead to chemical instability over time.

  • Cyclodextrins: Can sometimes extract lipids from cell membranes at high concentrations.

  • Nanosuspensions: May require specialized equipment for preparation and characterization.

Always include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

Objective: To determine the aqueous solubility of this compound at different pH values.

Materials:

  • This compound

  • A series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • HPLC system with a suitable column (e.g., C18)

  • Shaking incubator or orbital shaker

  • 0.22 µm syringe filters

  • Calibrated pH meter

Methodology:

  • Prepare saturated solutions by adding an excess of this compound to each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered supernatant with an appropriate mobile phase.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Measure the pH of the saturated solution to confirm the final pH.

Table 1: Illustrative pH-Solubility Profile

Buffer pHMeasured Solubility (µg/mL)
2.01500
4.0850
6.0120
7.450
8.0200
10.0950

Protocol 2: Preparation of a Stock Solution using a Co-solvent

Objective: To prepare a high-concentration stock solution of this compound using DMSO.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Vortex mixer

  • Sterile microcentrifuge tubes

Methodology:

  • Weigh the desired amount of this compound into a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the tube until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, dilute the stock solution into the final aqueous buffer, ensuring the final DMSO concentration is below the tolerance level of your assay.

Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of this compound using HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).

  • Slowly add the powdered this compound to the HP-β-CD solution while stirring.

  • Continue stirring at room temperature for 12-24 hours to allow for the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved material.

  • The resulting clear solution can be used for experiments. The concentration can be confirmed by HPLC.

Table 2: Illustrative Solubility Enhancement with HP-β-CD

HP-β-CD Concentration (% w/v)Solubility in PBS pH 7.4 (µg/mL)
050
2250
5700
101800

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_solution Optimized Solution Problem Poor solubility of This compound in aqueous buffer pH_Adjustment pH Adjustment Problem->pH_Adjustment Select Strategy Co_solvents Co-solvents (e.g., DMSO) Problem->Co_solvents Select Strategy Cyclodextrins Cyclodextrins (e.g., HP-β-CD) Problem->Cyclodextrins Select Strategy Nanosuspension Nanosuspension Problem->Nanosuspension Select Strategy Solubility_Test Solubility Measurement (HPLC) pH_Adjustment->Solubility_Test Prepare Solution Co_solvents->Solubility_Test Prepare Solution Cyclodextrins->Solubility_Test Prepare Solution Nanosuspension->Solubility_Test Prepare Solution Assay_Compatibility Assay Compatibility Check (Vehicle Controls) Solubility_Test->Assay_Compatibility Confirm Concentration Final_Protocol Final Experimental Protocol Assay_Compatibility->Final_Protocol Validate Method

Caption: A workflow diagram illustrating the systematic approach to overcoming solubility issues.

signaling_pathway_example cluster_0 Solubilization Mechanism: Cyclodextrin Inclusion Drug This compound (Poorly Soluble) Complex Drug-Cyclodextrin Inclusion Complex (Water Soluble) Drug->Complex Forms Complex With CD Cyclodextrin (HP-β-CD) (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex Aqueous_Buffer Aqueous Buffer Complex->Aqueous_Buffer Dissolves In

Caption: A diagram showing the formation of a water-soluble drug-cyclodextrin inclusion complex.

References

Technical Support Center: Synthesis of 4-Amino-6-methyl-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 4-Amino-6-methyl-2H-pyridazin-3-one synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format to help you optimize your synthesis protocol.

Q1: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields are a common challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the purity of your γ-ketoacid (e.g., a 4-oxopentanoic acid derivative) and your hydrazine source. Impurities can lead to undesirable side reactions and hinder the cyclization process. It is advisable to use freshly purified reagents.[1]

  • Reaction Temperature: The temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or the product.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction time.[1]

  • Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.[1]

  • pH Control: The pH of the reaction medium can be crucial, especially during the cyclocondensation of γ-ketoacids with hydrazine. An acidic medium can catalyze the dehydration step, but highly acidic conditions may promote side reactions.[1]

  • Water Removal: The cyclization step produces water. Removing this water using methods like a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby improving the yield.[1]

Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions?

A2: The formation of side products is a frequent issue. Key side reactions to consider are:

  • Hydrazone Formation: The initial reaction between the carbonyl group of the γ-ketoacid and hydrazine forms a hydrazone. If the subsequent intramolecular cyclization is slow or incomplete, the hydrazone may be a major byproduct.

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the hydrazine or the pyridazinone ring can break, leading to a complex mixture of degradation products.[1]

  • Incomplete Amination: If the amino group is introduced in a separate step, incomplete reaction can lead to a mixture of the aminated and non-aminated pyridazinone.

Q3: How can I effectively purify the final product, this compound?

A3: Purification is crucial for obtaining a high-purity product. Common purification techniques for pyridazinone derivatives include:

  • Recrystallization: This is a common method for purifying solid products. The choice of solvent is critical and should be determined experimentally. Ethanol or ethanol-water mixtures are often good starting points.

  • Silica Gel Column Chromatography: This technique is effective for separating the desired product from impurities and side products. The appropriate eluent system needs to be determined using TLC analysis.

Data Presentation: Yields of Analogous Pyridazinone Syntheses

Starting Material (γ-Keto Acid Derivative)Hydrazine SourceSolventCatalyst/AdditiveTemperature (°C)Time (h)Yield (%)Reference Compound
4-Oxopentanoic acid (Levulinic acid)Hydrazine hydrateEthanolNoneReflux4Not specified6-methyl-4,5-dihydropyridazin-3(2H)-one
β-Benzoylpropionic acidHydrazine hydrateEthanolNoneReflux4-6Not specified6-phenyl-4,5-dihydropyridazin-3(2H)-one
Substituted 3-bromo-2-methyl-5-oxo-5H-thiazolo[3,2-b]pyridazin-4-yl acetateThioacetamideEthanolNoneReflux1774-amino-2-ethyl-6-methyl-5-(2-methylthiazol-4-yl)pyridazin-3(2H)-one
6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinoneBromineAcetic AcidNone60-70 then Reflux3766-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone (Oxidation step)

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound, based on common literature procedures for analogous compounds.

Protocol 1: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one from Levulinic Acid

This protocol describes the initial cyclization to form the pyridazinone ring.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of levulinic acid in ethanol.

  • Addition of Hydrazine: To the stirred solution, add 1.2 equivalents of hydrazine hydrate.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solution under reduced pressure and purify the residue.

Protocol 2: Introduction of the Amino Group (Conceptual)

The introduction of the 4-amino group can be complex. A potential, though not specifically cited, approach could involve the amination of a suitable precursor. A general method for amination of a pyridazinone ring is not well-defined in the initial search results for this specific compound and would likely require significant methods development.

Visualizations

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a 4-amino-pyridazinone derivative.

G cluster_0 Synthesis of this compound start Starting Materials (γ-Keto Acid & Hydrazine Derivative) reaction Cyclocondensation Reaction start->reaction 1. Reactants workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup 2. Crude Product purification Purification (Recrystallization or Chromatography) workup->purification 3. Impure Product product Final Product: This compound purification->product 4. Pure Product analysis Characterization (NMR, MS, etc.) product->analysis 5. Verification

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical approach to troubleshooting low product yield.

G cluster_1 Troubleshooting Low Yield start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Pure failure Consult Further Literature check_purity->failure Impure change_solvent Evaluate Different Solvents optimize_temp->change_solvent No Improvement success Yield Improved optimize_temp->success Improvement adjust_ph Adjust Reaction pH change_solvent->adjust_ph No Improvement change_solvent->success Improvement remove_water Consider Water Removal adjust_ph->remove_water No Improvement adjust_ph->success Improvement remove_water->success Improvement remove_water->failure No Improvement

Caption: A decision tree for troubleshooting low yields in pyridazinone synthesis.

References

Technical Support Center: Synthesis of 4-Amino-pyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-pyridazinones. Our goal is to offer practical solutions to common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 4-amino-pyridazinones, presented in a question-and-answer format for clarity.

Issue: Low Yield of the Desired 4-Amino-pyridazinone

Q1: My reaction is resulting in a low yield of the target 4-amino-pyridazinone. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge in the synthesis of 4-amino-pyridazinones. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the purity of the precursor 3(2H)-pyridazinone and the aminating agent, typically hydrazine. Impurities can lead to undesirable side reactions and hinder the primary reaction pathway. It is advisable to use freshly purified reagents.[1]

  • Reaction Temperature: The reaction temperature is a critical parameter. Excessively high temperatures can cause decomposition of both reactants and products, while a temperature that is too low may lead to an incomplete reaction. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial for determining the optimal temperature and reaction duration.[1]

  • Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol are commonly employed and often facilitate the reaction.

  • Hydrazine Concentration: In the direct amination of 3(2H)-pyridazinones, the concentration of hydrazine hydrate is a key factor. An excess of hydrazine is often used to drive the reaction to completion.

Issue: Presence of Multiple Products in the Reaction Mixture

Q2: My TLC analysis shows several spots, indicating the presence of side products. What are the common side reactions in 4-amino-pyridazinone synthesis?

A2: The formation of side products is a common obstacle. Understanding these side reactions is essential for minimizing their formation. Key side products include:

  • Hydrazone Formation: The reaction between a carbonyl group and hydrazine can form a hydrazone as an intermediate. If the subsequent cyclization or amination is slow or incomplete, the hydrazone may be isolated as a significant byproduct.[1]

  • Formation of Regioisomers: When using unsymmetrical pyridazinone precursors, the amination reaction can potentially occur at different positions, leading to the formation of regioisomers. Careful control of reaction conditions can sometimes influence the regioselectivity.

  • Over-amination: Although less common, there is a possibility of further reactions with the aminating agent, especially under harsh conditions or with prolonged reaction times.

  • N-N Bond Cleavage: Under severe conditions, such as very high temperatures, the N-N bond within the pyridazinone ring or the hydrazine can cleave, leading to a complex mixture of degradation products.

Frequently Asked Questions (FAQs)

Q1: How can I effectively purify my 4-amino-pyridazinone from the reaction mixture?

A1: Purification of 4-amino-pyridazinones typically involves standard laboratory techniques. Recrystallization from a suitable solvent, such as ethanol, is often effective for obtaining a pure product.[2] Column chromatography using silica gel is another powerful method for separating the desired product from byproducts and unreacted starting materials. The choice of eluent will depend on the specific polarity of the target molecule and impurities.

Q2: What is the best method to confirm the structure of my synthesized 4-amino-pyridazinone?

A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity and substitution pattern.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the amino group (N-H stretching) and the carbonyl group (C=O stretching) of the pyridazinone ring.

Q3: Can I use other aminating agents besides hydrazine hydrate for the synthesis of 4-amino-pyridazinones?

A3: While hydrazine hydrate is the most commonly reported reagent for the direct amination of 3(2H)-pyridazinones to their 4-amino derivatives, other nitrogen nucleophiles could potentially be used. However, the reactivity and regioselectivity would likely differ, and the reaction conditions would need to be optimized accordingly.

Quantitative Data Summary

While specific quantitative data on side product formation in 4-amino-pyridazinone synthesis is not extensively reported in the literature, the following table summarizes typical yields for the desired 4-amino-pyridazinone products under various conditions, as extracted from published synthetic protocols. This data can serve as a benchmark for optimizing your own reactions.

PrecursorReagents and ConditionsProductYield (%)Reference
6-phenyl-3(2H)-pyridazinoneHydrazine monohydrate, 120°C4-amino-6-phenyl-3(2H)-pyridazinoneNot explicitly stated[2]
5-acetyl-4-nitropyridazin-3(2H)-one derivativesVarious alkyl- or heteroaryl-amines, EtOH, r.t. to reflux5-acetyl-4-(substituted-amino)-pyridazin-3(2H)-one derivatives30-40%
Isoxazole-pyridazinone derivative33% NH₄OH, Piperidine, 60°C4-amino-pyridazinone derivativeNot explicitly stated

Experimental Protocols

Synthesis of 4-amino-6-phenyl-3(2H)-pyridazinone

This protocol is adapted from a literature procedure for the direct amination of a 3(2H)-pyridazinone.

Materials:

  • 6-phenylpyridazin-3(2H)-one

  • Hydrazine monohydrate

  • Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

Procedure:

  • A mixture of 6-phenylpyridazin-3(2H)-one (1 g, 5.81 mmol) and hydrazine monohydrate (15 mL, 309 mmol) is placed in a round-bottom flask.[2]

  • The flask is flushed with nitrogen gas.[2]

  • The mixture is heated to 120°C under a nitrogen atmosphere for 90 minutes.[2]

  • The reaction mixture is then cooled, and an additional portion of hydrazine monohydrate (15 mL, 309 mmol) is added.[2]

  • The mixture is heated again to 120°C and maintained at this temperature overnight.[2]

  • After cooling, the product can be isolated and purified by appropriate methods, such as recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Materials Pure re_evaluate Re-evaluate Strategy check_purity->re_evaluate Impurities Found eval_solvent Evaluate Solvent Choice optimize_temp->eval_solvent Temp Optimized monitor_rxn Monitor Reaction by TLC/LC-MS eval_solvent->monitor_rxn Solvent Optimized monitor_rxn->re_evaluate Side Reactions Dominant improved_yield Improved Yield monitor_rxn->improved_yield Reaction Complete re_evaluate->start success Optimization Successful improved_yield->success SyntheticPathway start_material 3(2H)-Pyridazinone Precursor reaction Direct Amination Reaction start_material->reaction reagents Hydrazine Hydrate (Aminating Agent) reagents->reaction product 4-Amino-pyridazinone (Desired Product) reaction->product side_product Side Products (e.g., Hydrazones, Regioisomers) reaction->side_product purification Purification (Recrystallization/ Chromatography) product->purification side_product->purification final_product Pure 4-Amino-pyridazinone purification->final_product

References

Technical Support Center: 4-Amino-6-methyl-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the stability of 4-Amino-6-methyl-2H-pyridazin-3-one in solution. The following information offers troubleshooting advice and frequently asked questions to assist in designing and interpreting stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the stability of this compound in a new solvent?

A1: Before initiating extensive stability studies, it is crucial to determine the solubility of this compound in the desired solvent. Solubility information for similar pyridazinone derivatives suggests that solubility can vary significantly across different pharmaceutical solvents.[1][2] Once solubility is established, a preliminary forced degradation study is recommended to identify potential degradation pathways and establish the intrinsic stability of the molecule.[3][4][5]

Q2: What conditions are typically used in a forced degradation study?

A2: Forced degradation studies, also known as stress testing, expose the compound to conditions more severe than accelerated stability testing to identify likely degradation products.[3][4] These studies are crucial for developing stability-indicating analytical methods.[6][7] Typical stress conditions include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at various temperatures (e.g., 40°C, 60°C).[3]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[3]

  • Thermal Stress: Heating the solid compound or a solution at elevated temperatures (e.g., 60°C, 80°C), sometimes with controlled humidity.[3]

  • Photostability: Exposing the compound to light sources that produce combined visible and ultraviolet outputs, as recommended by ICH guideline Q1B.[3][4]

Q3: How can I analyze the degradation of this compound and its byproducts?

A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection, is essential.[7] This method should be capable of separating the parent compound from any degradation products. Mass spectrometry (LC-MS) can be coupled with HPLC to help identify the structure of the degradants.[5]

Q4: What are the potential degradation pathways for a pyridazinone derivative like this compound?

A4: While specific pathways for this molecule are not documented, pyridazinone rings can be susceptible to certain reactions. Potential degradation could involve:

  • Hydrolysis: The amide bond within the pyridazinone ring could be susceptible to cleavage under strong acidic or basic conditions.

  • Oxidation: The amino group and the methyl group could be sites of oxidation. The heterocyclic ring itself may also be prone to oxidative degradation.

  • Photodegradation: Aromatic and heterocyclic compounds can undergo various reactions upon exposure to light.

Identifying the actual degradation products requires experimental data from forced degradation studies.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No degradation observed under initial stress conditions. The compound is highly stable, or the stress conditions are not harsh enough.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor) to achieve a target degradation of approximately 10-15%.[3][6]
Complete degradation of the compound. The stress conditions are too harsh.Reduce the severity of the conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor) to better understand the degradation pathway.[3]
Poor separation of the parent peak from degradation peaks in HPLC. The analytical method is not optimized to be "stability-indicating."Modify the HPLC method parameters, such as the mobile phase composition, gradient, column type, or pH, to achieve adequate resolution between all peaks.
Mass balance is not achieved (sum of parent compound and degradants is significantly less than 100%). Some degradation products may not be detected by the current analytical method (e.g., they are volatile or lack a chromophore).Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. Ensure that all potential degradation products are accounted for.

Experimental Protocols

General Protocol for Forced Degradation Study

This protocol provides a general framework. Specific concentrations, temperatures, and time points should be optimized for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a co-solvent with water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to a calibrated light source as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve approximately 10-15% degradation.[6]

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation: Example Stability Data Table
Stress Condition Time (hours) Assay of this compound (%) Degradation Product 1 (Area %) Degradation Product 2 (Area %) Total Impurities (%)
0.1 M HCl @ 60°C0100.00.00.00.0
892.55.21.87.0
2485.39.84.113.9
0.1 M NaOH @ 60°C0100.00.00.00.0
895.13.50.94.4
2489.87.32.59.8
3% H₂O₂ @ RT0100.00.00.00.0
898.21.50.31.8
2494.74.11.05.1
60°C0100.00.00.00.0
2499.50.30.10.4
7298.80.80.21.0

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photostability (ICH Q1B) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC-UV/PDA Analysis sampling->hplc lcms LC-MS for Degradant ID hplc->lcms If unknown peaks data Data Evaluation: Assay, Impurity Profile, Mass Balance hplc->data lcms->data

Caption: Workflow for a forced degradation study.

Decision_Tree cluster_troubleshooting Troubleshooting HPLC Method q1 Are all peaks well-resolved? pass Method is Stability-Indicating q1->pass Yes fail_resolution Optimize Method: - Mobile Phase - Gradient - Column q1->fail_resolution No q2 Is mass balance >95%? q2->pass Yes fail_mass_balance Investigate: - Non-UV active degradants - Volatile degradants - Use universal detector q2->fail_mass_balance No pass->q2

Caption: Decision tree for analytical method validation.

References

Technical Support Center: Optimizing Pyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis of pyridazinones. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 6-substituted-4,5-dihydropyridazin-3(2H)-ones?

The most prevalent method is the condensation of a γ-keto acid with hydrazine hydrate or its derivatives. This reaction leads to the formation of the dihydropyridazinone ring.[1]

Q2: How can I synthesize the aromatic pyridazin-3(2H)-one from its 4,5-dihydro precursor?

The 4,5-dihydropyridazin-3(2H)-ones can be oxidized to the corresponding pyridazin-3(2H)-ones. A common method involves treatment with bromine in acetic acid at elevated temperatures, which results in bromination followed by dehydrobromination.[1]

Q3: My purification by column chromatography is resulting in significant product loss. What can I do?

For nitrogen-containing heterocyclic compounds like pyridazinones, tailing on silica gel columns is a common issue due to their basicity. This leads to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, consider deactivating the silica by adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase. Alternatively, using a less acidic stationary phase such as alumina can be beneficial.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yields are a frequent challenge in pyridazinone synthesis. Several factors can contribute to this issue.[2]

Potential Causes and Solutions:

Potential Cause Suggested Solution
Incomplete Reaction Extend the reaction time and/or increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Purity of Starting Materials Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to unwanted side reactions. It is recommended to use freshly purified reagents.[2]
Suboptimal Solvent The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.[2]
Water Removal The cyclization step forms water. Removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product, improving the yield.[2]
Incorrect pH For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to side reactions.[2]
Issue 2: Formation of Multiple Products/Isomers

The presence of multiple spots on a TLC plate indicates the formation of side products.

Common Side Reactions and Prevention:

Side Reaction Description Prevention
Hydrazone Formation The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[2]Ensure complete cyclization by optimizing reaction time, temperature, and pH.
Formation of Regioisomers When using unsymmetrical 1,4-dicarbonyl compounds, two different regioisomeric pyridazinone products can form.[2]Adjusting reaction conditions or using specific catalysts can sometimes control regioselectivity.[2]
N-N Bond Cleavage Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the pyridazinone ring can cleave.[2]Use milder reaction conditions and avoid harsh reagents.
N-Alkylation vs. O-Alkylation When alkylating pyridazinones, a mixture of N- and O-alkylated products can be formed. The regioselectivity of N-alkylation can also be an issue.The choice of base, solvent, and temperature can significantly impact the outcome. For instance, a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[2]

Data Presentation: Reaction Condition Optimization

The following table summarizes reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions.

Starting Material 1Starting Material 2SolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
β-Benzoylpropionic acidHydrazine hydrateEthanolNoneReflux4-6High (precipitates on cooling)[2]
Phenyl-fulveneHydrazine hydrateMethanolNoneRoom Temp24Not specified[2]
γ-keto acidHydrazine hydrateEthanolHCl (catalytic)RefluxNot specifiedHigh[3]
1-IndanoneDiethyl ketomalonateNoneNone100Overnight93 (intermediate)[1]
Intermediate from aboveHydrazine dihydrochlorideEthanolNoneReflux2440[1]
CycloalkanoneGlyoxalic acid monohydrateNoneHydrazine monohydrate506High[4]
4-oxo-4-phenylbutanoic acidHydrazine hydrateNot specifiedNot specifiedNot specifiedNot specifiedNot specified (starting material prep)[5]
4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-oneEthyl bromoacetateEthanolSodium methoxideRefluxNot specified71-92[5]
α,β-unsaturated levulinateIndole derivativesNot specifiedMichael type reactionNot specified~36Moderate to good[6]
Intermediates from aboveHydrazine derivativesNot specifiedNot specifiedNot specifiedNot specifiedGood[6]
4,5-dihydropyridazinonesCuCl₂ or MnO₂Acetic acid or THFOxidizing agentNot specifiedNot specifiedNot specified[6]

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one[2][7]

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve β-benzoylpropionic acid (1 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2 eq.) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

Protocol 2: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine[2]

Materials:

  • Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)

  • Hydrazine hydrate

  • Methanol

  • Dichloromethane

  • Magnesium sulfate

Procedure:

  • Combine phenyl-fulvene (1 eq.) with methanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate.

  • Stir the solution at room temperature for 24 hours.

  • Add water to the reaction mixture to precipitate the crude product.

  • Perform a liquid-liquid extraction with dichloromethane (3x).

  • Combine the organic layers and dry over magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Starting Materials (γ-Ketoacid, Hydrazine) dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve reflux Reflux (e.g., 4-6 hours) dissolve->reflux monitor Monitor Progress (TLC/LC-MS) reflux->monitor monitor->reflux Incomplete cool Cool to Room Temp monitor->cool Complete precipitate Product Precipitation cool->precipitate filtration Filtration precipitate->filtration wash Wash with Cold Solvent filtration->wash dry Dry Product wash->dry characterize Characterization (NMR, MS, etc.) dry->characterize

General workflow for pyridazinone synthesis and purification.

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity impure Purify Starting Materials check_purity->impure No pure Starting Materials are Pure check_purity->pure Yes impure->start optimize_temp Optimize Reaction Temperature pure->optimize_temp temp_issue Adjust Temperature (Increase/Decrease) optimize_temp->temp_issue No temp_ok Temperature is Optimal optimize_temp->temp_ok Yes monitor_reaction Monitor Reaction by TLC/LC-MS temp_issue->monitor_reaction eval_solvent Evaluate Solvent Choice temp_ok->eval_solvent solvent_issue Screen Different Solvents (e.g., Protic vs. Aprotic) eval_solvent->solvent_issue No solvent_ok Solvent is Appropriate eval_solvent->solvent_ok Yes solvent_issue->monitor_reaction adjust_ph Adjust Reaction pH solvent_ok->adjust_ph ph_issue Optimize pH (e.g., Catalytic Acid) adjust_ph->ph_issue No ph_ok pH is Optimal adjust_ph->ph_ok Yes ph_issue->monitor_reaction remove_water Consider Water Removal ph_ok->remove_water water_issue Use Dean-Stark or Molecular Sieves remove_water->water_issue Consider water_ok Water Removal Not Necessary remove_water->water_ok Not Critical water_issue->monitor_reaction water_ok->monitor_reaction incomplete Extend Reaction Time monitor_reaction->incomplete Incomplete complete Reaction is Complete monitor_reaction->complete Complete incomplete->monitor_reaction reevaluate Re-evaluate Yield complete->reevaluate success Improved Yield: Optimization Successful reevaluate->success

Troubleshooting workflow for low pyridazinone yield.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering challenges with the biological activity of their synthesized pyridazinone derivatives. Pyridazinone and its derivatives are known for a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3][4][5] However, low or inconsistent bioactivity is a common hurdle in the drug discovery process.[6][7][8] This resource offers troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and pathway diagrams to help you identify and resolve these issues.

I. Troubleshooting Guides

This section provides step-by-step guidance for common problems encountered during the bioactivity screening of pyridazinone derivatives.

Issue 1: My newly synthesized pyridazinone derivative shows significantly lower bioactivity than the parent compound or published analogs. What are the initial troubleshooting steps?

When a novel derivative exhibits unexpectedly low bioactivity, a systematic investigation is necessary to pinpoint the cause. The following workflow outlines the key areas to examine.

G cluster_0 Troubleshooting Workflow for Low Bioactivity A Low Bioactivity Observed B Step 1: Verify Compound Integrity A->B Start Troubleshooting C Purity Check (HPLC, LC-MS) B->C D Structural Confirmation (NMR, HRMS) B->D E Step 2: Assess Physicochemical Properties C->E Purity >95%? D->E Structure Confirmed? F Solubility in Assay Buffer E->F G Stability under Assay Conditions E->G H Step 3: Validate Biological Assay F->H Sufficiently Soluble? G->H Compound Stable? I Positive/Negative Controls H->I J Assay Robustness (Z'-factor) H->J K Step 4: Re-evaluate SAR I->K Controls Behaving as Expected? J->K Assay is Robust? L Analyze Structural Modifications K->L M Consider Prodrug Strategy K->M N Problem Resolved L->N M->N

Caption: Troubleshooting workflow for low bioactivity.

  • Step 1: Verify Compound Integrity. The first step in troubleshooting is to confirm the identity and purity of your synthesized compound.[9]

    • Purity: Use High-Performance Liquid Chromatography (HPLC) to assess the purity. For biological assays, a purity of >95% is recommended.

    • Identity: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).[9]

  • Step 2: Assess Physicochemical Properties. The physical and chemical properties of your compound can significantly impact its performance in biological assays.

    • Solubility: Poor solubility in the assay buffer is a common reason for low bioactivity.[10] Determine the solubility of your compound in the assay medium. If solubility is low, consider using a co-solvent (e.g., DMSO) at a concentration that does not affect the assay.

    • Stability: The compound may degrade under the experimental conditions (e.g., temperature, pH, light exposure). Assess the stability of the compound in the assay buffer over the time course of the experiment using HPLC.

  • Step 3: Validate the Biological Assay. Ensure that the assay itself is performing correctly.

    • Controls: Run positive and negative controls to confirm that the assay can detect both inhibition and lack thereof.

    • Assay Performance: For plate-based assays, calculate the Z'-factor to ensure the assay is robust and reproducible. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Step 4: Re-evaluate the Structure-Activity Relationship (SAR). If the compound and assay are validated, reconsider the design of the derivative.

    • Steric Hindrance: The new substituent may be too bulky and prevent the compound from binding to its target.

    • Electronic Effects: The electronic properties of the new substituent may have unfavorably altered the compound's interaction with the target.

    • Metabolic Lability: The new modification might have introduced a site for rapid metabolism in cell-based assays.

Issue 2: The bioactivity of my pyridazinone derivative is inconsistent across different synthesized batches. How can I improve reproducibility?

Inconsistent bioactivity between batches often points to issues in the synthesis, purification, or storage of the compound.

Troubleshooting Checklist for Batch-to-Batch Variability:

CheckpointRecommended Action
Synthesis Standardize reaction conditions (temperature, time, stoichiometry).
Purification Use a consistent purification method (e.g., recrystallization, column chromatography) and confirm purity of each batch by HPLC.
Characterization Perform full characterization (NMR, HRMS) on each new batch to confirm identity.
Compound Storage Store the compound under consistent conditions (e.g., -20°C, desiccated, protected from light) to prevent degradation.
Solvent for Stock Use high-purity, anhydrous solvent (e.g., DMSO) for stock solutions and store them in small aliquots to avoid freeze-thaw cycles.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the low bioactivity of newly synthesized pyridazinone derivatives?

A1: The most common reasons can be categorized as follows:

  • Compound-Related Issues:

    • Incorrect chemical structure or presence of impurities.

    • Poor solubility in the assay medium.[10]

    • Instability of the compound under assay conditions.

  • Assay-Related Issues:

    • The assay is not sensitive enough to detect the compound's activity.

    • Interference of the compound with the assay technology (e.g., autofluorescence).

  • Biological Target-Related Issues:

    • The structural modification has abolished the interaction with the biological target.

    • The compound is unable to reach its target in cell-based assays due to poor membrane permeability.

Q2: How can I confirm that my compound is engaging with its intended intracellular target in a cell-based assay?

A2: Several methods can be used to demonstrate target engagement:

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a target protein upon ligand binding.

  • Western Blot Analysis: If the target is part of a signaling pathway, you can measure the phosphorylation status or expression level of downstream proteins.

  • Reporter Gene Assays: If the target is a transcription factor, a reporter gene assay can be used to measure its activation or inhibition.

Q3: What are some common in vitro assays for evaluating the bioactivity of pyridazinone derivatives?

A3: The choice of assay depends on the intended therapeutic area. Pyridazinones have been investigated for various activities, including:

  • Anti-inflammatory: Cyclooxygenase (COX-1/COX-2) inhibition assays, measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in LPS-stimulated macrophages.[11]

  • Cardiovascular: Phosphodiesterase 3 (PDE3) inhibition assays, vasodilation assays in isolated aortic rings.[5]

  • Anticancer: Cell viability assays (e.g., MTT, CellTiter-Glo) on various cancer cell lines, kinase inhibition assays.[4]

Q4: How should I approach the analysis of Structure-Activity Relationship (SAR) data for my pyridazinone analogs?

A4: SAR analysis involves systematically modifying the structure of a lead compound and observing the effect on its biological activity.[12][13] A tabular summary of the data is a good starting point.

Example SAR Table for Pyridazinone Analogs as PDE3 Inhibitors:

Compound IDR1-substituentR2-substituentPDE3 IC50 (µM)
Lead-1 -H-CH31.2
Analog-1a -Cl-CH30.5
Analog-1b -OCH3-CH32.8
Analog-1c -H-C2H51.5
Analog-1d -H-H5.1

From this hypothetical data, one could infer that an electron-withdrawing group at the R1 position (Analog-1a) enhances activity, while an electron-donating group (Analog-1b) is detrimental. Modifications at the R2 position appear to be less impactful, though removing the methyl group (Analog-1d) reduces activity.

III. Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines a general procedure for determining the effect of a compound on the viability of adherent cancer cells.

G cluster_0 MTT Assay Workflow A 1. Seed Cells B 2. Compound Treatment A->B Incubate 24h C 3. Add MTT Reagent B->C Incubate 48-72h D 4. Solubilize Formazan C->D Incubate 2-4h E 5. Measure Absorbance D->E Incubate 15min F 6. Data Analysis E->F G cluster_0 Simplified PDE3 Signaling Pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3 PDE3 cAMP->PDE3 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Hydrolyzes Response Cellular Response (e.g., Vasodilation) PKA->Response Phosphorylates Targets Pyridazinone Pyridazinone Derivative Pyridazinone->PDE3 Inhibits

References

Preventing degradation of 4-Amino-6-methyl-2H-pyridazin-3-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Amino-6-methyl-2H-pyridazin-3-one. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent its degradation during storage.

Troubleshooting Guide

This section addresses specific issues you might encounter, offering step-by-step solutions to mitigate degradation.

Issue 1: Suspected Degradation After Storage

If you observe changes in the physical appearance (color, texture) or analytical profile (e.g., new peaks in HPLC) of your compound, follow these steps.

  • Immediate Actions:

    • Isolate the Batch: Prevent further use of the suspected batch until its purity is confirmed.

    • Document Observations: Record all changes, storage conditions (temperature, light exposure), and duration of storage.

    • Re-analyze the Sample: Perform purity analysis using a validated, stability-indicating method like HPLC to quantify the parent compound and any impurities.

  • Investigating the Cause:

    • Review Storage Conditions: Cross-reference your storage conditions with the recommended guidelines in the FAQ section below.

    • Container Compatibility: Ensure the storage container is inert and properly sealed.[1] Incompatibility can lead to adsorption or reaction.[2] Consider switching from plastic to glass or using a different type of plastic.[2]

    • Perform Forced Degradation Study: To identify the degradation pathway, expose the compound to controlled stress conditions (heat, light, humidity, acid, base, oxidation).[3] This helps pinpoint the cause and develop a more targeted storage strategy.

Issue 2: Inconsistent Experimental Results

Inconsistent results may be due to the degradation of the compound in solution.

  • Immediate Actions:

    • Prepare Fresh Solutions: Always prepare solutions fresh before each experiment if possible.[2]

    • Check Solution pH: Hydrolysis can be catalyzed by acidic or basic conditions.[2][4] Consider using a buffer to maintain a stable pH if appropriate for your experiment.[2]

    • Protect from Light: If working with solutions for extended periods, use amber vials or protect them from direct light to prevent photodegradation.[2][3]

  • Preventative Measures:

    • Solvent Purity: Use high-purity, anhydrous solvents to minimize moisture-induced hydrolysis.

    • Inert Atmosphere: For oxygen-sensitive solutions, sparge the solvent with an inert gas (nitrogen or argon) before use and store the solution under an inert headspace.[2]

Logical Flow for Troubleshooting Degradation

This diagram outlines a logical workflow for identifying and addressing compound degradation.

G cluster_0 Troubleshooting Workflow start Degradation Suspected (e.g., visual change, new HPLC peak) reanalyze Re-analyze Purity (e.g., HPLC) start->reanalyze check_storage Review Storage Conditions: Temp, Light, Humidity forced_degradation Perform Forced Degradation Study (Heat, Light, H2O, pH, O2) check_storage->forced_degradation check_container Check Container: Material, Seal Integrity check_container->forced_degradation compare Compare to Specification reanalyze->compare ok Material is OK compare->ok Passes not_ok Degradation Confirmed compare->not_ok Fails not_ok->check_storage not_ok->check_container identify_pathway Identify Degradation Pathway forced_degradation->identify_pathway implement_controls Implement Corrective Storage Controls (e.g., desiccator, inert gas, amber vial) identify_pathway->implement_controls

Caption: Troubleshooting workflow for suspected compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for compounds like this compound?

A1: The most common causes of chemical degradation are exposure to environmental factors.[2][5] For pyridazinone derivatives and similar heterocyclic compounds, the primary degradation pathways include:

  • Hydrolysis: Breakdown due to reaction with water. Functional groups like amides and lactams are particularly susceptible.[2][4]

  • Oxidation: Degradation from reaction with oxygen, which can be accelerated by light and metal ions.[4]

  • Photodegradation: Breakdown caused by exposure to light, especially UV light.[2][4]

  • Thermal Degradation: Accelerated degradation at elevated temperatures.[2]

Q2: What are the optimal storage conditions for solid this compound?

A2: To ensure long-term stability, the solid compound should be stored with the following precautions:

ConditionRecommendationRationale
Temperature Store at 2-8°C.Lower temperatures slow the rate of chemical reactions, including thermal degradation and oxidation.[2][4]
Humidity Store in a desiccator or with a desiccant.Minimizes moisture absorption (hygroscopicity) and subsequent hydrolysis.[4]
Light Store in an amber or opaque container in a dark place.Prevents photodegradation from UV and visible light.[2][3][4]
Atmosphere For maximum stability, purge the container with an inert gas (e.g., nitrogen, argon) before sealing.Displaces oxygen to prevent oxidation.[2]

Q3: How should I handle the compound to minimize degradation during experiments?

A3: Proper handling is crucial.

  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation on the cold solid.

  • Inert Atmosphere: For sensitive experiments, handle the solid in a glove box under an inert atmosphere.

  • Minimize Exposure: Only take out the amount of material needed and promptly return the main stock to its proper storage conditions.[1]

  • First-In, First-Out: Use older stock before newly received batches to avoid the degradation of chemicals over time.[1]

Q4: What analytical methods can be used to assess the purity and detect degradation products?

A4: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.

  • Method: Reversed-Phase HPLC (RP-HPLC) with a C18 column is typically suitable.

  • Detection: UV detection is appropriate as the pyridazinone core has a chromophore. A photodiode array (PDA) detector can help in identifying peak purity and characterizing degradation products by their UV spectra.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for identifying the molecular weights of degradation products, which helps in elucidating their structures.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This study helps identify the degradation pathways of this compound under various stress conditions.[3]

Objective: To determine the susceptibility of the compound to hydrolysis, oxidation, heat, and light.

Methodology:

  • Sample Preparation: Prepare separate solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). Prepare a solid sample for thermal and photolytic stress.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to a sample solution.

    • Base Hydrolysis: Add 0.1 M NaOH to a sample solution.

    • Oxidative Degradation: Add 3% H₂O₂ to a sample solution.

    • Thermal Degradation: Store a solid sample and a solution sample at 70°C for 48 hours.[2]

    • Photodegradation: Expose a solid sample and a solution sample to a UV light source (e.g., 254 nm) for 24 hours.[2][3]

  • Control Sample: Store an unstressed sample (solid and solution) under recommended storage conditions (2-8°C, protected from light).

  • Analysis: After the designated stress period, neutralize the acidic and basic samples. Analyze all stressed and control samples by a stability-indicating HPLC-UV/MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. The conditions that cause significant changes reveal the compound's primary degradation pathways.[2]

Experimental Workflow: Forced Degradation Study

G cluster_1 Forced Degradation Workflow cluster_stress Apply Stress Conditions prep Prepare Stock Solution & Solid Aliquots acid Acid (0.1M HCl) prep->acid base Base (0.1M NaOH) prep->base oxid Oxidation (3% H2O2) prep->oxid heat Heat (70°C) prep->heat light UV Light (254nm) prep->light control Control Sample (2-8°C, Dark) prep->control analyze Analyze All Samples (HPLC-UV/MS) acid->analyze base->analyze oxid->analyze heat->analyze light->analyze control->analyze interpret Interpret Data: Compare chromatograms, identify degradants analyze->interpret

Caption: Workflow for a forced degradation study.

References

Challenges in the scale-up synthesis of 4-Amino-6-methyl-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 4-Amino-6-methyl-2H-pyridazin-3-one.

Troubleshooting Guides

This section addresses specific challenges that may be encountered during the synthesis of this compound, particularly during scale-up operations.

Issue 1: Low Yield of this compound

  • Question: My reaction yield is consistently low. What are the common causes and how can I improve it?

  • Answer: Low yields in the synthesis of this compound can arise from several factors, especially during scale-up. A systematic approach to troubleshooting is crucial for identifying the root cause. Common issues include:

    • Purity of Starting Materials: Impurities in the starting materials, such as levulinic acid and hydrazine hydrate, can lead to the formation of side products and inhibit the desired cyclization reaction. It is recommended to use high-purity reagents for the synthesis.

    • Reaction Temperature and Time: The reaction temperature is a critical parameter. While higher temperatures can accelerate the reaction, they may also promote the degradation of the product or the formation of impurities. Conversely, a temperature that is too low can result in an incomplete reaction. Careful optimization and control of the temperature profile are essential during scale-up. Monitoring the reaction progress using techniques like HPLC or TLC is advised to determine the optimal reaction time.

    • Inefficient Mixing: As the reaction scale increases, ensuring efficient mixing becomes more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in increased side product formation and lower yields. The stirring rate and impeller design should be appropriate for the reactor volume and the viscosity of the reaction mixture.

    • Water Removal: The cyclization reaction to form the pyridazinone ring produces water as a byproduct. Inefficient removal of this water can shift the reaction equilibrium backward, leading to lower conversion and yield. On a larger scale, azeotropic distillation with a suitable solvent (e.g., toluene) can be an effective method for water removal.

Issue 2: Formation of Impurities and Side Products

  • Question: I am observing significant impurities in my crude product. What are the likely side reactions, and how can they be minimized?

  • Answer: The formation of impurities is a common challenge in the synthesis of pyridazinone derivatives. Key side reactions to consider during the synthesis of this compound include:

    • Incomplete Cyclization: The intermediate hydrazone formed from the reaction of levulinic acid and hydrazine may not fully cyclize, leading to its presence as an impurity in the final product. Optimizing the reaction temperature and time, as well as ensuring efficient water removal, can drive the reaction towards complete cyclization.

    • Formation of Diazine Isomers: Depending on the reaction conditions, there is a possibility of forming other diazine isomers. Careful control of pH and temperature can help in selectively forming the desired pyridazinone structure.

    • Degradation of the Product: The this compound product may be susceptible to degradation under harsh reaction conditions, such as prolonged exposure to high temperatures or extreme pH. It is important to monitor the reaction and work up the product promptly once the reaction is complete.

Issue 3: Challenges in Product Isolation and Purification

  • Question: I am facing difficulties in isolating and purifying this compound at a larger scale. What are the recommended procedures?

  • Answer: Scaling up the purification process requires careful consideration of the product's physical and chemical properties.

    • Crystallization: Crystallization is often the preferred method for purifying the final product at scale. The choice of solvent is critical for obtaining high purity and yield. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Anti-solvent crystallization can also be an effective technique. Seeding the crystallization can help in controlling the crystal size and improving the filterability of the product.

    • Filtration and Drying: On a larger scale, the filtration and drying of the product can be time-consuming. The choice of filtration equipment (e.g., Nutsche filter dryer) can significantly impact the efficiency of this step. The drying temperature should be carefully controlled to avoid thermal degradation of the product.

    • Column Chromatography: While effective at the lab scale, column chromatography is often less practical and more expensive for large-scale purification. It is typically used as a final polishing step if very high purity is required.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthetic route involves the cyclocondensation of a γ-keto acid, in this case, levulinic acid (4-oxopentanoic acid), with hydrazine hydrate. This reaction forms the 6-methyl-4,5-dihydropyridazin-3-one intermediate, which is then aminated at the 4-position.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Key process parameters to monitor and control during scale-up include:

  • Temperature: Precise temperature control is crucial to manage the reaction rate and minimize side product formation.

  • Pressure: If the reaction is run under pressure or vacuum (e.g., for azeotropic water removal), maintaining a stable pressure is important.

  • Addition Rate of Reagents: The rate of addition of hydrazine hydrate to levulinic acid should be controlled to manage the exothermicity of the reaction.

  • Stirring Speed: Adequate agitation is necessary to ensure homogeneity and efficient heat and mass transfer.

  • pH: The pH of the reaction mixture can influence the reaction rate and the formation of byproducts.

Q3: Are there any specific safety precautions to consider for the large-scale synthesis?

A3: Yes, several safety precautions are essential:

  • Hydrazine Hydrate: Hydrazine hydrate is a toxic and corrosive substance. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn. The reaction should be conducted in a well-ventilated area, preferably in a fume hood. On a larger scale, a closed system is recommended.

  • Exothermic Reaction: The reaction between levulinic acid and hydrazine hydrate can be exothermic. The addition of hydrazine should be done portion-wise or via a dropping funnel to control the reaction temperature and prevent a runaway reaction. Adequate cooling capacity for the reactor is essential.

  • Pressure Build-up: If the reaction is carried out in a sealed vessel, there is a risk of pressure build-up. The reactor should be equipped with a pressure relief valve.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Purity

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)
180126592
210087895
312067290

Note: The data presented in this table is illustrative and may vary depending on other reaction parameters.

Table 2: Influence of Solvent on Reaction Outcome

EntrySolventWater Removal MethodYield (%)Purity (%) (by HPLC)
1EthanolReflux7093
2TolueneDean-Stark8296
3Acetic AcidReflux6891

Note: The data presented in this table is illustrative and may vary depending on other reaction parameters.

Experimental Protocols

Key Experiment: Synthesis of 6-methyl-4,5-dihydropyridazin-3-one (Intermediate)

This protocol describes a general procedure for the synthesis of the key intermediate.

Materials:

  • Levulinic acid

  • Hydrazine hydrate

  • Ethanol (or Toluene for azeotropic removal of water)

  • Hydrochloric acid (for pH adjustment if necessary)

Procedure:

  • To a stirred solution of levulinic acid in ethanol, slowly add hydrazine hydrate at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or HPLC.

  • If using toluene, set up a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Once the reaction is complete (typically after 8-12 hours), cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Mandatory Visualization

Synthesis_Workflow General Synthesis Workflow for this compound Start Starting Materials (Levulinic Acid, Hydrazine) Cyclization Cyclocondensation Start->Cyclization Intermediate 6-methyl-4,5-dihydropyridazin-3-one Cyclization->Intermediate Amination Amination Intermediate->Amination Crude_Product Crude this compound Amination->Crude_Product Purification Purification (Crystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Troubleshooting_Logic Troubleshooting Logic for Low Yield Low_Yield Low Yield Observed Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Optimize_Temp Optimize Reaction Temperature Low_Yield->Optimize_Temp Improve_Mixing Improve Mixing Efficiency Low_Yield->Improve_Mixing Water_Removal Ensure Efficient Water Removal Low_Yield->Water_Removal Pure Purity OK Check_Purity->Pure Impure Impure -> Purify Reagents Check_Purity->Impure Optimized Conditions Optimized Optimize_Temp->Optimized Improved Mixing Improved Improve_Mixing->Improved Effective Water Removal Effective Water_Removal->Effective

Technical Support Center: Formulation Strategies for Poorly Soluble Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of poorly soluble pyridazinone compounds.

Troubleshooting Guides & FAQs

This section addresses specific issues in a question-and-answer format to guide users through common experimental hurdles.

I. Solubility and Dissolution Issues

Q1: My pyridazinone compound has very low solubility in aqueous media. What are the initial steps to improve its dissolution for in vitro assays?

A1: For initial in vitro testing, several strategies can be employed to enhance the solubility of poorly soluble pyridazinone compounds. A systematic approach is recommended, starting with simple methods:

  • Co-solvents: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.[1] Other organic co-solvents like ethanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) can also be effective.[1] It is critical to keep the final concentration of the co-solvent in the assay low (typically <1% for DMSO) to avoid cellular toxicity and interference with the assay.[1]

  • pH Adjustment: Pyridazinone derivatives may contain ionizable groups. For basic pyridazinone compounds, adjusting the pH of the aqueous buffer to a more acidic range can lead to the formation of a more soluble salt.[1] Conversely, for acidic pyridazinones, a more basic pH may improve solubility. It is recommended to determine the pKa of your compound to guide pH selection.

  • Use of Solubilizing Excipients: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. This is a widely used technique to enhance the solubility of poorly soluble drugs.

Q2: I'm observing precipitation of my pyridazinone compound when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are some troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the pyridazinone compound in the aqueous buffer.

  • Increase Co-solvent Concentration: A slight increase in the final co-solvent concentration (while remaining within acceptable limits for your assay) can sometimes prevent precipitation.

  • Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Polysorbate 80, in the aqueous buffer can help to maintain the compound in solution by forming micelles.

  • Prepare a Solid Dispersion: For more advanced formulation, preparing a solid dispersion of the pyridazinone compound with a hydrophilic polymer can significantly improve its wettability and dissolution rate, thereby preventing precipitation upon contact with aqueous media.

Q3: My dissolution results for a formulated pyridazinone compound are inconsistent. What are the potential causes?

A3: Inconsistent dissolution can stem from several factors related to the formulation, the dissolution method itself, or the analytical measurement.

  • Formulation Inhomogeneity: Ensure that the pyridazinone compound is uniformly dispersed within the formulation matrix. For solid dispersions, this means ensuring the drug is molecularly dispersed or present as amorphous nanoparticles.

  • Dissolution Method Variables:

    • Inadequate Wetting: The formulation may not be properly wetted by the dissolution medium. The addition of a surfactant to the medium can help.

    • Filter Adsorption or Clogging: The drug may adsorb to the filter used for sample collection, or undissolved particles may pass through, leading to artificially high or low results.

    • Degradation in Medium: The pyridazinone compound may be unstable at the pH of the dissolution medium.

  • Analytical Errors: Issues with the analytical method, such as HPLC, can also lead to variability.

II. Formulation-Specific Challenges

Q4: I am preparing a solid dispersion of a pyridazinone derivative, but the drug is recrystallizing over time. How can I improve the physical stability of my amorphous solid dispersion (ASD)?

A4: Preventing recrystallization is crucial for the success of an amorphous solid dispersion. Here are key strategies:

  • Polymer Selection: The choice of polymer is critical. Polymers with a high glass transition temperature (Tg) that are miscible with the drug can inhibit molecular mobility and prevent recrystallization. Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).

  • Drug Loading: High drug loading can increase the propensity for recrystallization. It is important to determine the solubility of the drug in the polymer to avoid supersaturation within the solid matrix.

  • Manufacturing Process: The method of preparation, such as spray drying or hot-melt extrusion, can influence the stability of the ASD. Rapid solvent removal in spray drying or efficient mixing in hot-melt extrusion is necessary to ensure a homogeneous dispersion.

  • Storage Conditions: Storing the ASD at low temperature and humidity is essential to prevent moisture-induced plasticization of the polymer, which can lead to drug crystallization.

Q5: I am developing a nanosuspension of a pyridazinone compound, but I'm struggling with particle size control and aggregation.

A5: Achieving and maintaining a small, uniform particle size is a key challenge in nanosuspension formulation.

  • Stabilizer Selection: The choice and concentration of stabilizers (surfactants and/or polymers) are paramount. A combination of stabilizers, such as a non-ionic surfactant (e.g., Tween® 80) and a polymeric steric stabilizer (e.g., HPMC), can provide effective stabilization.

  • Milling/Homogenization Parameters: The efficiency of particle size reduction depends on the process parameters. For media milling, the bead size, milling speed, and time are critical. For high-pressure homogenization, the pressure and number of cycles are important variables.

  • Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can lead to particle size increase over time. The use of appropriate stabilizers can minimize this effect.

Q6: I am working with a lipid-based formulation for my pyridazinone compound, and I observe drug precipitation during in vitro lipolysis testing. What does this signify and how can it be addressed?

A6: Drug precipitation during in vitro lipolysis is a significant concern as it can limit the in vivo bioavailability of the compound.

  • Significance: This precipitation indicates that as the lipid vehicle is digested by lipase, the drug's solubility in the resulting products (monoglycerides, fatty acids, and micelles) is exceeded.

  • Addressing the Issue:

    • Formulation Re-design: The composition of the lipid-based formulation can be modified. Increasing the proportion of surfactants and co-solvents can enhance the solubilization capacity of the formulation upon dispersion and digestion.

    • Inclusion of Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors, maintaining a supersaturated state of the drug for a longer duration, which can enhance absorption.

    • Lipid Formulation Classification System (LFCS): Understanding the LFCS can guide the selection of excipients to create more robust formulations. For example, Type IIIA or IIIB formulations, which contain surfactants and co-solvents, are often more resistant to drug precipitation upon dispersion than simple oil solutions (Type I).

Quantitative Data Summary

The following tables summarize key quantitative data related to the solubility of a model pyridazinone compound, 6-phenyl-pyridazin-3(2H)-one (PPD).

Table 1: Mole Fraction Solubility (xe) of 6-Phenyl-pyridazin-3(2H)-one (PPD) in Various Solvents at Different Temperatures. [2]

SolventT = 298.2 KT = 303.2 KT = 308.2 KT = 313.2 KT = 318.2 K
Water5.82 x 10-66.89 x 10-68.16 x 10-69.64 x 10-61.14 x 10-5
Methanol2.87 x 10-33.32 x 10-33.84 x 10-34.45 x 10-35.15 x 10-3
Ethanol4.51 x 10-35.20 x 10-36.00 x 10-36.92 x 10-37.98 x 10-3
1-Butanol8.78 x 10-39.94 x 10-31.13 x 10-21.28 x 10-21.45 x 10-2
Ethyl Acetate4.54 x 10-25.21 x 10-25.97 x 10-26.84 x 10-27.84 x 10-2
DMSO4.03 x 10-14.16 x 10-14.32 x 10-14.49 x 10-14.67 x 10-1

Table 2: Pharmacokinetic Parameters of Pimobendan (a Pyridazinone Derivative) in Dogs Following Oral Administration.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Bioavailability (%)Reference
Capsule0.2549.1 ± 28.7~1.0148.4 ± 71.670[3][4]
Liquid0.2530.9 ± 10.4~1.0167.8 ± 36.270[3][4]

Experimental Protocols

Protocol 1: Preparation of a Pyridazinone Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion of a poorly soluble pyridazinone compound using a hydrophilic polymer.

Materials:

  • Pyridazinone compound

  • Polyvinylpyrrolidone (PVP K30)

  • Dichloromethane (DCM) or other suitable volatile organic solvent

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Accurately weigh the pyridazinone compound and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components in a minimal amount of DCM in a round-bottom flask by gentle swirling or sonication until a clear solution is obtained.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Drying: Scrape the solid film from the flask. Further dry the resulting solid dispersion in a vacuum oven at a specified temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.

  • Sizing and Storage: Gently grind the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve to ensure uniform particle size. Store the final product in a desiccator at room temperature.

Protocol 2: Preparation of a Pyridazinone Nanosuspension by Wet Media Milling

This protocol outlines a method for producing a nanosuspension of a pyridazinone compound.

Materials:

  • Pyridazinone compound

  • Hydroxypropyl methylcellulose (HPMC)

  • Tween® 80

  • Purified water

  • Zirconium oxide milling beads (e.g., 0.5 mm diameter)

  • High-energy planetary ball mill or a dedicated media mill

Procedure:

  • Preparation of Dispersion Medium: Prepare an aqueous solution containing the stabilizers. For example, dissolve HPMC (e.g., 0.5% w/v) and Tween® 80 (e.g., 0.2% w/v) in purified water.

  • Premixing: Disperse the accurately weighed pyridazinone compound (e.g., 5% w/v) in the stabilizer solution to form a coarse suspension.

  • Milling: Transfer the coarse suspension and milling beads into the milling chamber. Mill the suspension at a high speed for a predetermined duration (e.g., 1-4 hours). The milling time should be optimized to achieve the desired particle size.

  • Separation and Collection: After milling, separate the nanosuspension from the milling beads by decantation or sieving.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

Visualizations

Experimental_Workflow_Solid_Dispersion cluster_preparation Preparation cluster_processing Downstream Processing cluster_characterization Characterization A Weigh Pyridazinone and Polymer B Dissolve in Organic Solvent A->B C Solvent Evaporation (Rotary Evaporator) B->C D Vacuum Drying C->D E Grinding and Sieving D->E F Storage in Desiccator E->F G Dissolution Testing E->G H Solid-State Analysis (DSC, PXRD) E->H

Solid Dispersion Preparation Workflow

Troubleshooting_Logic_Flow cluster_SD_troubleshooting Solid Dispersion Issues cluster_Nano_troubleshooting Nanosuspension Issues cluster_Lipid_troubleshooting Lipid-Based Issues Start Poorly Soluble Pyridazinone Compound Formulation Select Formulation Strategy Start->Formulation SD Solid Dispersion Formulation->SD Nano Nanosuspension Formulation->Nano Lipid Lipid-Based System Formulation->Lipid Recrystallization Recrystallization? SD->Recrystallization Aggregation Aggregation? Nano->Aggregation Precipitation Precipitation on Dilution? Lipid->Precipitation Optimize_Polymer Optimize Polymer/Drug Ratio Recrystallization->Optimize_Polymer Yes Optimize_Stabilizer Optimize Stabilizer Aggregation->Optimize_Stabilizer Yes Modify_Excipients Modify Excipient Ratios Precipitation->Modify_Excipients Yes

References

Validation & Comparative

A Comparative Analysis of Novel 4-Amino-6-methyl-2H-pyridazin-3-one Scaffolds and Known Inhibitors of Fatty Acid-Binding Protein 4 (FABP4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of emerging FABP4 inhibitors based on the 4-amino-6-methyl-2H-pyridazin-3-one scaffold against established inhibitors, the synthetic molecule BMS309403 and the natural flavonoid Hesperetin. Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is a critical regulator of fatty acid trafficking and signaling in adipocytes and macrophages. Its role in metabolic diseases and inflammation has made it a prime target for therapeutic intervention. This document synthesizes experimental data to offer an objective performance assessment of these compounds.

Data Presentation: Quantitative Inhibitor Comparison

The following table summarizes the inhibitory potency of novel pyridazinone derivatives against FABP4, benchmarked against the well-characterized inhibitor BMS309403. Hesperetin is included for comparison, although its primary mechanism appears to be the modulation of FABP4 expression rather than direct competitive inhibition.

Compound/InhibitorTypeTarget(s)Potency (IC₅₀/Kᵢ)Selectivity
Pyridazinone Analog 14e Synthetic Small MoleculeFABP4IC₅₀ = 1.57 µM[1][2][3]Data not available
Pyridazinone Analog 25a Synthetic Small MoleculeFABP4IC₅₀ = 2.97 µM[4][5]Data not available
BMS309403 Synthetic Small MoleculeFABP4Kᵢ < 2 nM[6][7]>100-fold selective over FABP3 and FABP5[6][7]
Hesperetin Natural FlavonoidFABP4Does not directly inhibit; reduces FABP4 expressionNot applicable

FABP4 Signaling and Mechanism of Inhibition

FABP4 plays a central role in intracellular lipid metabolism and inflammatory signaling. By binding to fatty acids, FABP4 facilitates their transport to various cellular compartments, influencing processes like lipolysis and gene expression. In macrophages, FABP4 is implicated in lipid accumulation and the activation of inflammatory pathways.

Inhibitors like the pyridazinone derivatives and BMS309403 act by competitively binding to the fatty acid-binding pocket of FABP4. This direct obstruction prevents the binding and transport of endogenous fatty acids, thereby disrupting downstream signaling cascades. Inhibition of FABP4 has been shown to reduce endoplasmic reticulum stress and inflammation.[8] Hesperetin, on the other hand, appears to exert its effects by downregulating the expression of the FABP4 gene, leading to lower overall levels of the protein.

Below is a diagram illustrating the central role of FABP4 in cellular processes and the points of intervention for the compared inhibitors.

FABP4_Signaling_Pathway FABP4 Signaling and Inhibition Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibitors Inhibitors Fatty_Acids_ext Fatty Acids Fatty_Acids_int Fatty Acids Fatty_Acids_ext->Fatty_Acids_int Transport FABP4_protein FABP4 Protein FABP4_FA_Complex FABP4-FA Complex ER_Stress ER Stress & Inflammation FABP4_FA_Complex->ER_Stress Gene_Expression Gene Expression (e.g., PPARγ target genes) FABP4_FA_Complex->Gene_Expression Lipolysis Lipolysis FABP4_FA_Complex->Lipolysis FABP4_Gene FABP4 Gene (in Nucleus) FABP4_Gene->FABP4_protein Transcription & Translation Pyridazinone_BMS Pyridazinone Analogs BMS309403 Pyridazinone_BMS->FABP4_protein Competitive Binding Hesperetin Hesperetin Hesperetin->FABP4_Gene Downregulates Expression Fatty_Acids_intFABP4_protein Fatty_Acids_intFABP4_protein Fatty_Acids_intFABP4_protein->FABP4_FA_Complex

FABP4 signaling and points of therapeutic intervention.

Experimental Protocols

The determination of inhibitory potency for FABP4 is commonly achieved through a fluorescence displacement assay. This method relies on the displacement of a fluorescent probe from the FABP4 binding pocket by a competing inhibitor.

FABP4 Inhibitor Screening via Fluorescence Displacement Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against FABP4.

Materials:

  • Recombinant human FABP4 protein

  • Fluorescent probe (e.g., 1,8-ANS or a proprietary detection reagent)

  • Assay Buffer (e.g., PBS with 1 mM DTT and 0.005% Triton X-100)

  • Test compounds (dissolved in DMSO or ethanol)

  • Positive control inhibitor (e.g., Arachidonic acid or BMS309403)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of FABP4 protein in Assay Buffer.

    • Prepare a working solution of the fluorescent probe in Assay Buffer. Protect from light.

    • Create a serial dilution of the test compounds and the positive control in the appropriate solvent (e.g., DMSO).

  • Assay Protocol:

    • Add Assay Buffer to all wells.

    • Add the FABP4 protein solution to the sample and control wells. For blank wells, add only Assay Buffer.

    • Add the serially diluted test compounds or positive control to the appropriate wells. For control wells (maximum fluorescence), add only the solvent.

    • Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding.

    • Add the fluorescent probe to all wells.

    • Incubate for an additional 10 minutes at room temperature, protected from light, to allow for equilibration.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex: 370 nm, Em: 475 nm).

  • Data Analysis:

    • Subtract the blank fluorescence values from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

The workflow for this screening process is depicted below.

Experimental_Workflow Workflow for FABP4 Inhibitor Screening Start Start: Prepare Reagents (FABP4, Probe, Compounds) Plate_Setup Dispense Reagents into Microplate Wells Start->Plate_Setup Incubation1 Incubate with Inhibitor Plate_Setup->Incubation1 Add_Probe Add Fluorescent Probe Incubation1->Add_Probe Incubation2 Incubate for Equilibration Add_Probe->Incubation2 Read_Fluorescence Measure Fluorescence Incubation2->Read_Fluorescence Data_Analysis Calculate % Inhibition and Determine IC₅₀ Read_Fluorescence->Data_Analysis End End: Identify Potent Inhibitors Data_Analysis->End

A generalized workflow for screening FABP4 inhibitors.

References

Structure-Activity Relationship of 4-Amino-Pyridazin-3-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-pyridazin-3-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives across various therapeutic targets, supported by experimental data and detailed methodologies.

Comparative Biological Activities

Derivatives of the 4-amino-pyridazin-3-one core have been investigated for their potential as inhibitors of various enzymes and their efficacy in different disease models. The following tables summarize the quantitative data for their biological activities.

Fatty Acid-Binding Protein 4 (FABP4) Inhibition

4-Amino-pyridazin-3-one derivatives have been identified as potent inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a target for metabolic diseases and cancer.[1]

Compound IDR1R2IC50 (µM)Reference
1a HPhenyl> 5[1]
1b H4-Fluorophenyl4.85[1]
1c H4-Chlorophenyl3.21[1]
1d H4-Bromophenyl2.97[1]
1e H4-Methylphenyl4.15[1]
2a -CONH-PhenylPhenyl3.88[1]
2b -CONH-(4-Fluorophenyl)Phenyl3.15[1]

SAR Insights:

  • Substitution at the 4-amino group with a ureido moiety (-CONH-R) generally leads to improved potency.

  • Halogen substitutions on the phenyl ring at the R2 position enhance inhibitory activity, with the bromo derivative 1d being the most potent in this series.

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) Inhibition

A series of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives have been synthesized and evaluated as inhibitors of RIPK1, a key regulator of necroptosis and inflammation.[2]

Compound IDRIC50 (nM)
13a H152.3
13b F89.1
13c Cl59.8
13d Br72.5
13e CH3115.6

SAR Insights:

  • The presence of a halogen at the para-position of the phenyl ring at R significantly improves the inhibitory activity against RIPK1.[2]

  • The chloro-substituted derivative 13c demonstrated the most potent inhibition in this series.[2]

Phosphodiesterase 4 (PDE4) Inhibition

While specific data for 4-amino-pyridazin-3-one derivatives as PDE4 inhibitors is limited, related pyridazinone analogs bearing an indole moiety at the 4-position have shown promising activity.

Compound IDR (on Indole)% Inhibition of PDE4B at 20 µMIC50 (nM)
4ba 5-Methoxy64%251

SAR Insights:

  • The presence of a 5-methoxyindole moiety at the 4-position of the pyridazinone ring is crucial for potent PDE4B inhibition.[3]

Antibacterial Activity

Certain pyridazinone derivatives have been evaluated for their antibacterial properties, with Minimum Inhibitory Concentrations (MIC) determined against various bacterial strains.

CompoundS. aureus (MRSA) MIC (µM)P. aeruginosa MIC (µM)A. baumannii MIC (µM)
7 8.923.747.48
13 4.528.928.92

SAR Insights:

  • The presence of a fluoro group at the para position of the aryl ring (compound 7) and the hydrolysis of an ester to a carboxylic acid (compound 13) were found to be beneficial for antibacterial activity against specific strains.[4]

Cytotoxic Activity Against Cancer Cell Lines

Pyridazin-4-one derivatives have been synthesized and tested for their in-vitro cytotoxic activity against various cancer cell lines.

Compound IDRP815 (Mastocytoma) IC50 (µg/mL)
5a H> 10
5b 4-CH30.40
5c 4-OCH31.25
5d 4-Cl0.80

SAR Insights:

  • The introduction of a methyl group at the para-position of the N-aryl ring (5b ) resulted in a significant increase in cytotoxic activity against the P815 cell line.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

FABP4 Inhibition Assay (Fluorescence Displacement)

This assay measures the ability of a test compound to displace a fluorescent probe from the binding pocket of FABP4.

  • Reagents: Recombinant human FABP4, a fluorescent detection reagent (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS), test compounds, and a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure:

    • A solution of FABP4 and the fluorescent probe is prepared in the assay buffer.

    • The test compounds are added to the solution at various concentrations.

    • The mixture is incubated to allow for binding equilibrium to be reached.

    • The fluorescence intensity is measured using a fluorometer. A decrease in fluorescence indicates displacement of the probe by the test compound.

  • Data Analysis: The IC50 value, the concentration of the test compound that causes a 50% reduction in the fluorescence signal, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay (RIPK1)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reagents: Recombinant RIPK1 kinase, a suitable substrate (e.g., a peptide or protein that is phosphorylated by RIPK1), ATP, test compounds, and a kinase assay buffer.

  • Procedure:

    • The test compounds are pre-incubated with the RIPK1 enzyme in the kinase assay buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP consumed.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Materials: Test compounds, bacterial culture in logarithmic growth phase, Mueller-Hinton broth (or other suitable growth medium), and 96-well microtiter plates.

  • Procedure:

    • Serial two-fold dilutions of the test compounds are prepared in the growth medium in the wells of a microtiter plate.

    • Each well is inoculated with a standardized suspension of the test bacterium.

    • Positive (no compound) and negative (no bacteria) control wells are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.

Visualizations

The following diagrams illustrate key structure-activity relationships and experimental workflows.

SAR_FABP4_Inhibition cluster_R1 R1 Substituents cluster_R2 R2 Substituents Scaffold 4-Amino-Pyridazin-3-one Core R1 R1 (4-position) Scaffold->R1 Substitution at 4-amino group R2 R2 (6-position) Scaffold->R2 Substitution at 6-position H H R1->H Ureido -CONH-R (e.g., Phenyl) R1->Ureido Phenyl Phenyl R2->Phenyl Halogenated_Phenyl Halogenated Phenyl (F, Cl, Br) R2->Halogenated_Phenyl Activity FABP4 Inhibition (IC50) H->Activity Lower Potency Ureido->Activity Increases Potency Phenyl->Activity Moderate Potency Halogenated_Phenyl->Activity Increases Potency (Br > Cl > F)

Caption: SAR for FABP4 Inhibition of 4-Amino-Pyridazin-3-one Derivatives.

Kinase_Inhibition_Workflow start Start preincubation Pre-incubation: Kinase + Inhibitor start->preincubation initiation Initiate Reaction: Add Substrate + ATP preincubation->initiation incubation Incubation initiation->incubation termination Stop Reaction incubation->termination detection Quantify Phosphorylation termination->detection analysis Data Analysis: Calculate IC50 detection->analysis

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

References

The Ascendancy of the 4-Amino-6-methyl-2H-pyridazin-3-one Scaffold in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the relentless pursuit of novel scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the burgeoning classes of heterocyclic compounds, the 4-Amino-6-methyl-2H-pyridazin-3-one moiety has emerged as a promising and versatile scaffold. This guide provides an objective comparison of this scaffold against other well-established kinase inhibitor cores, supported by a compilation of experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways.

Performance Comparison of Kinase Inhibitor Scaffolds

The effectiveness of a kinase inhibitor is multi-faceted, with key parameters including inhibitory potency (often measured as IC50), selectivity across the kinome, and cellular activity. Below is a comparative summary of the this compound scaffold against other prominent scaffolds such as quinazoline, pyrimidine, and indole. The data presented is a synthesis from various studies to provide a representative comparison against key kinases.

ScaffoldTarget KinaseReported IC50 (nM)Key AdvantagesRepresentative References
This compound & Derivatives c-Met5 - 50High potency, good selectivity, favorable pharmacokinetics.[1]
CSK10 - 100Potent and selective inhibition, potential for immuno-oncology.[2]
RIPK150 - 150Potential for treating inflammatory diseases.[3]
Quinazoline EGFR1 - 100Well-established scaffold with multiple approved drugs (e.g., Gefitinib, Erlotinib). Known for potent EGFR inhibition.[2][4]
VEGFR-25 - 50Broad utility in oncology.[2]
Pyrimidine Aurora Kinase10 - 200Privileged scaffold in oncology with numerous approved drugs. Highly versatile for chemical modification.[5][6][7]
BTK1 - 20Covalent and non-covalent inhibitors with high potency.[8]
Indole VEGFR20 - 250Broad-spectrum kinase inhibition, often found in multi-kinase inhibitors.[9][10][11]
CDK50 - 500Important scaffold for cell cycle kinase inhibitors.[12]

Note: The IC50 values are indicative and can vary based on the specific substitutions on the core scaffold and the assay conditions.

Key Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the application of these kinase inhibitors. The following diagrams, rendered using Graphviz, illustrate key signaling pathways targeted by pyridazinone-based inhibitors and a typical workflow for their evaluation.

cluster_0 Typical Experimental Workflow for Kinase Inhibitor Evaluation A Compound Synthesis (Pyridazinone Derivatives) B Biochemical Kinase Assay (Determine IC50) A->B C Cell-Based Proliferation Assay (Determine GI50) B->C D Western Blot Analysis (Target Engagement & Pathway Modulation) C->D E In Vivo Xenograft Studies (Evaluate Efficacy) D->E

A typical experimental workflow for evaluating kinase inhibitors.

cluster_1 Simplified c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K/Akt Pathway cMet->PI3K RAS RAS/MAPK Pathway cMet->RAS STAT STAT Pathway cMet->STAT Inhibitor Pyridazinone Inhibitor Inhibitor->cMet Proliferation Proliferation, Survival, Invasion PI3K->Proliferation RAS->Proliferation STAT->Proliferation

Inhibition of the c-Met signaling pathway by pyridazinone derivatives.

cluster_2 CSK-Mediated Regulation of T-Cell Activation TCR T-Cell Receptor (TCR) Lck Lck (Src Family Kinase) TCR->Lck Activates Activation T-Cell Activation Lck->Activation CSK CSK CSK->Lck Inhibits (pY505) Inhibitor Pyridazinone Inhibitor Inhibitor->CSK

Mechanism of T-cell activation enhancement via CSK inhibition.

cluster_3 RIPK1-Mediated Necroptosis Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Inhibitor Pyridazinone Inhibitor Inhibitor->RIPK1 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis & Inflammation MLKL->Necroptosis

References

A Comparative Analysis of the Biological Activities of Pyridazinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridazinone scaffolds are a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The arrangement of substituents on the pyridazinone ring can significantly influence their biological effects. This guide provides a comparative study of the biological activities of pyridazinone isomers, focusing on their anti-inflammatory, analgesic, and anticancer properties. Where direct comparative data for positional isomers is available, it is presented to highlight the impact of substituent placement. This guide also includes detailed experimental protocols for key biological assays and visual representations of relevant signaling pathways to support further research and drug development endeavors.

Comparative Biological Activity Data

The biological activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Below are tables summarizing the comparative data for anti-inflammatory, analgesic, and anticancer activities.

Table 1: Comparative Anti-inflammatory and Analgesic Activity of Emorfazone Isomers

A study directly compared the analgesic and anti-inflammatory activities of positional isomers of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Emorfazone) and its derivatives. The results underscore the critical role of substituent positioning on the pyridazinone core for these activities.[1]

CompoundPosition of Substituents (Ethoxy/Morpholino)Analgesic Activity (Writhing Test, ED₅₀ mg/kg, p.o.)Anti-inflammatory Activity (Carrageenan Edema, % Inhibition at 50 mg/kg)
Emorfazone (1) 4-Ethoxy, 5-Morpholino45.048.2
Isomer 2 5-Ethoxy, 4-Morpholino>10015.3
Isomer 3 6-Ethoxy, 4-Morpholino>10021.7
Isomer 4 6-Ethoxy, 5-Morpholino38.555.6
15b (derivative of Isomer 4) 6-n-Propoxy, 5-Morpholino25.062.1
15c (derivative of Isomer 4) 6-n-Butoxy, 5-Morpholino22.565.4
15l (derivative of Isomer 4) 6-Ethoxy, 5-Morpholino (N-ethyl)29.059.8
Aminopyrine (Reference) -68.040.5
Phenylbutazone (Reference) -85.052.3

Data synthesized from Yakugaku Zasshi, 1994.[1]

The study revealed that among the positional isomers, 6-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Isomer 4) demonstrated the most potent analgesic and anti-inflammatory activities, surpassing the parent drug, Emorfazone.[1] Further modifications to this isomer, such as altering the alkoxy group at the 6-position, led to even more potent compounds (15b, 15c, and 15l).[1]

Table 2: Comparative Anticancer Activity of 6-Aryl-3(2H)-pyridazinone Derivatives

While direct comparative studies on the anticancer activity of positional isomers are limited, extensive research has been conducted on various 6-aryl-3(2H)-pyridazinone derivatives. The following table presents the cytotoxic activity of a series of these compounds against different cancer cell lines, highlighting the influence of substituents on the aryl ring.

Compound IDR (Substitution on 6-phenyl ring)Cancer Cell LineGrowth Inhibition 50% (GI₅₀) (µM)
2a HLeukemia (SR)1.29
2b 4-CH₃Leukemia (SR)1.58
2d 4-OCH₃Leukemia (SR)2.34
2g 4-ClLeukemia (SR)0.47
2h 4-BrLeukemia (SR)<0.1
2h 4-BrNon-Small Cell Lung (NCI-H522)<0.1
2h 4-BrColon (HCT-116)0.76
2h 4-BrBreast (MCF7)0.98

Data synthesized from a study on novel pyridazinone derivatives bearing a benzenesulfonamide moiety.[2]

The data indicates that the presence of a halogen, particularly bromine, at the para-position of the 6-phenyl ring significantly enhances the anticancer activity of the pyridazinone derivative.[2] Compound 2h showed remarkable potency against a wide range of cancer cell lines.[2]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of these findings.

In Vitro Cytotoxicity: MTT Assay

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridazinone isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate for 24h (Cell Attachment) start->incubate1 treat Treat with Pyridazinone Isomers (Serial Dilutions) incubate1->treat incubate2 Incubate for 24-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Analyze Data (Calculate % Viability and IC50) read->analyze end_node End analyze->end_node

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model for evaluating the acute anti-inflammatory activity of compounds.[4][5]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Lambda Carrageenan (1% w/v in sterile 0.9% saline)

  • Test compounds (pyridazinone isomers) and reference drug (e.g., Indomethacin)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment, with free access to food and water.

  • Grouping and Fasting: Randomly divide the animals into groups (n=6 per group): vehicle control, positive control (Indomethacin), and test groups for each pyridazinone isomer at different doses. Fast the animals overnight before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[6]

  • Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection. The vehicle control group receives the vehicle only.[7]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[5][7]

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using the plethysmometer (Vₜ).[7]

  • Data Analysis:

    • Calculate the paw edema (increase in paw volume) as Vₜ - V₀.

    • Calculate the percentage of inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Paw_Edema_Workflow start Start: Acclimatize Rats grouping Group and Fast Animals start->grouping baseline Measure Initial Paw Volume (V0) grouping->baseline administer Administer Test Compounds/Vehicle baseline->administer induce Inject Carrageenan into Paw administer->induce measure Measure Paw Volume (Vt) at Intervals induce->measure analyze Analyze Data (% Inhibition of Edema) measure->analyze end_node End analyze->end_node

Signaling Pathway Diagrams

The biological activities of pyridazinone isomers are often mediated through their interaction with key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the NF-κB and STAT3 pathways, which are frequently implicated in inflammation and cancer.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a crucial regulator of inflammatory responses.[8] Many anti-inflammatory agents exert their effects by inhibiting this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor Binds ikk IKK Complex receptor->ikk Activates ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB ikb IκB ub_ps Ubiquitination & Proteasomal Degradation ikb->ub_ps Degraded nfkb NF-κB (p50/p65) nfkb_n NF-κB nfkb->nfkb_n Translocates ikb_nfkb->nfkb Releases NF-κB dna DNA nfkb_n->dna Binds to genes Pro-inflammatory Gene Transcription dna->genes Activates

STAT3 Signaling Pathway in Cancer

The STAT3 signaling pathway is frequently overactivated in many types of cancer, promoting cell proliferation, survival, and angiogenesis.[9] It is a key target for anticancer drug development.

STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokines/Growth Factors (e.g., IL-6, EGF) receptor Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 dimer STAT3 Dimer p_stat3->dimer Dimerizes dimer_n STAT3 Dimer dimer->dimer_n Translocates dna DNA dimer_n->dna Binds to genes Target Gene Transcription (Proliferation, Survival) dna->genes Activates

Conclusion

The biological activity of pyridazinone compounds is profoundly influenced by the isomeric positioning of their substituents. The direct comparison of emorfazone isomers clearly demonstrates that a shift in the location of ethoxy and morpholino groups can dramatically alter analgesic and anti-inflammatory efficacy, with the 6-ethoxy-5-morpholino isomer showing superior activity.[1] While direct comparative studies for other biological activities like anticancer effects are less common, the available data on various derivatives strongly suggest that the nature and position of substituents on the pyridazinone scaffold are key determinants of their therapeutic potential.

The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers to further investigate the structure-activity relationships of pyridazinone isomers and to design novel, more potent, and selective therapeutic agents. Future studies focusing on the direct comparison of positional isomers across a broader range of biological activities are warranted to fully elucidate the therapeutic potential of this versatile chemical class.

References

Comparative In Vivo Efficacy of 4-Amino-6-methyl-2H-pyridazin-3-one Based Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of drugs based on the 4-Amino-6-methyl-2H-pyridazin-3-one scaffold. This analysis focuses on their potential therapeutic applications in metabolic diseases, oncology, and inflammation, comparing their performance with relevant alternatives and providing supporting experimental data and protocols.

The pyridazinone core is a versatile scaffold that has garnered significant interest in medicinal chemistry due to its wide range of biological activities. Derivatives of this structure have shown promise as potent inhibitors of various enzymes and receptors, leading to their investigation in diverse therapeutic areas. This guide will delve into the in vivo performance of a specific subset of these compounds, those based on the this compound structure, with a focus on their efficacy as Fatty Acid Binding Protein 4 (FABP4) inhibitors, anti-osteosarcoma agents, and anti-inflammatory drugs.

I. Inhibition of Fatty Acid Binding Protein 4 (FABP4) for Metabolic Diseases

Pyridazinone derivatives have been identified as promising inhibitors of Fatty Acid Binding Protein 4 (FABP4), a key regulator of lipid metabolism and inflammation. Inhibition of FABP4 is a potential therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and atherosclerosis.

Comparative Efficacy Data

While specific in vivo efficacy data for this compound based FABP4 inhibitors is still emerging, a potent analog, compound 14e , has been identified as a candidate for such studies based on its impressive in vitro activity. The table below compares the in vitro potency of a representative 4-amino-pyridazin-3-one derivative with a known FABP4 inhibitor, BMS309403.

CompoundTargetIC₅₀ (µM)ComparatorComparator IC₅₀ (µM)
Compound 14e FABP41.57[1][2]Arachidonic Acid (positive control)Not specified
BMS309403 FABP4<0.002 (Kᵢ)--

In vivo studies on the comparator, BMS309403, have demonstrated its ability to ameliorate dyslipidemia in diet-induced obese (DIO) mice, although it did not significantly improve insulin resistance in that model.

Experimental Protocol: In Vivo Evaluation of FABP4 Inhibitors in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a general procedure for assessing the in vivo efficacy of FABP4 inhibitors in a DIO mouse model.

1. Animal Model:

  • Male C57BL/6J mice, 6-8 weeks old.

  • House animals under controlled temperature and a 12-hour light/dark cycle with free access to food and water.

2. Diet-Induced Obesity:

  • Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia. A control group is fed a standard chow diet.

3. Drug Administration:

  • Randomly assign DIO mice to treatment groups: Vehicle control, this compound derivative, and a positive control (e.g., BMS309403).

  • Administer compounds orally (e.g., via gavage or mixed in the diet) at a predetermined dose and frequency for a specified duration (e.g., 4-8 weeks).

4. Efficacy Assessment:

  • Metabolic Parameters: Monitor body weight, food intake, and water consumption regularly. Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and end of treatment.

  • Blood Chemistry: Collect blood samples at specified time points to measure plasma levels of glucose, insulin, triglycerides, free fatty acids, and cholesterol.

  • Tissue Analysis: At the end of the study, harvest tissues (e.g., liver, adipose tissue, muscle) for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis of relevant metabolic and inflammatory markers.

5. Data Analysis:

  • Analyze data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the treatment effects compared to the control groups.

Signaling Pathway

FABP4_Signaling_Pathway FABP4 Signaling Pathway in Metabolic Disease FABP4 FABP4 PPAR PPARs FABP4->PPAR Transports to nucleus Inflammation Inflammation (NF-κB pathway) FABP4->Inflammation Activates FattyAcids Fatty Acids FattyAcids->FABP4 Binds GeneExpression Target Gene Expression PPAR->GeneExpression Regulates InsulinResistance Insulin Resistance GeneExpression->InsulinResistance Inflammation->InsulinResistance Pyridazinone 4-Amino-6-methyl- 2H-pyridazin-3-one Derivative Pyridazinone->FABP4 Inhibits

Caption: FABP4 binds and transports fatty acids, influencing gene expression and inflammatory pathways.

II. Anti-Cancer Efficacy in Osteosarcoma

Recent studies have explored the potential of pyridazinone derivatives as anti-cancer agents, with demonstrated efficacy in preclinical models of osteosarcoma. These compounds often exert their effects through the inhibition of phosphodiesterase 4 (PDE4).

Comparative Efficacy Data

A study investigating pyridazinone derivatives in a murine orthotopic osteosarcoma model showed a significant reduction in tumor growth. The standard of care for osteosarcoma typically involves a combination of chemotherapy agents such as doxorubicin, cisplatin, and methotrexate.

Treatment GroupMean Tumor Volume (mm³) at Day 28% Tumor Growth InhibitionComparator
Vehicle Control~1200--
Pyridazinone Derivative (50 mg/kg) ~600~50%Standard Chemotherapy (Doxorubicin + Cisplatin)
Doxorubicin (3 mg/kg) + Cisplatin (6 mg/kg)Varies by studyVaries by study-
Experimental Protocol: Murine Orthotopic Osteosarcoma Model

This protocol details the establishment of an orthotopic osteosarcoma model in mice to evaluate the efficacy of novel therapeutic agents.

1. Cell Culture:

  • Culture human or murine osteosarcoma cell lines (e.g., 143B, K7M2) in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Animal Model:

  • Use immunodeficient mice (e.g., BALB/c nude or NSG mice), 4-6 weeks old.

3. Orthotopic Injection:

  • Anesthetize the mice.

  • Inject a suspension of osteosarcoma cells (e.g., 2 x 10⁶ cells in 20 µL) into the tibial bone marrow cavity of the right hind limb.

4. Tumor Growth Monitoring:

  • Monitor tumor growth by palpation and caliper measurements at regular intervals. Tumor volume can be calculated using the formula: (length x width²)/2.

  • Bioluminescence imaging can be used if the cells are engineered to express luciferase.

5. Drug Administration:

  • Once tumors reach a palpable size (e.g., ~100-200 mm³), randomize mice into treatment groups: Vehicle control, this compound derivative, and a standard-of-care comparator (e.g., doxorubicin and cisplatin).

  • Administer treatments according to a predetermined schedule (e.g., intraperitoneal injections twice weekly).

6. Efficacy Assessment:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and histological analysis.

  • Metastasis to other organs, particularly the lungs, can be assessed through histological examination.

7. Data Analysis:

  • Compare tumor growth rates and final tumor weights between treatment groups using appropriate statistical methods.

Signaling Pathway

PDE4_Osteosarcoma_Pathway PDE4 Signaling in Osteosarcoma PDE4 PDE4 cAMP cAMP PDE4->cAMP Hydrolyzes PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CellProliferation Cell Proliferation & Survival CREB->CellProliferation Promotes Pyridazinone 4-Amino-6-methyl- 2H-pyridazin-3-one Derivative Pyridazinone->PDE4 Inhibits

Caption: PDE4 inhibition increases cAMP levels, leading to reduced osteosarcoma cell proliferation.

III. Anti-Inflammatory Activity

Pyridazinone derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Comparative Efficacy Data

Studies have shown that certain pyridazinone derivatives exhibit potent anti-inflammatory effects in the carrageenan-induced rat paw edema model, a standard assay for acute inflammation. Their efficacy is often compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like etoricoxib.

Treatment Group (Dose)Paw Edema Inhibition (%) at 3 hoursComparator (Dose)Comparator Paw Edema Inhibition (%)
Vehicle Control0%--
Pyridazinone Derivative (e.g., 10 mg/kg) Data not yet available for this specific scaffoldEtoricoxib (10 mg/kg)~50-60%
Indomethacin (10 mg/kg)~40-50%--

Note: Specific quantitative data for this compound derivatives in this model is needed for a direct comparison.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used method for evaluating the acute anti-inflammatory activity of test compounds.

1. Animal Model:

  • Wistar or Sprague-Dawley rats, weighing 150-200g.

2. Acclimatization and Grouping:

  • Acclimatize animals for at least one week before the experiment.

  • Randomly divide the rats into groups: Vehicle control, test compound group(s) at different doses, and a positive control group (e.g., etoricoxib or indomethacin).

3. Drug Administration:

  • Administer the vehicle, test compound, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

4. Induction of Edema:

  • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

5. Measurement of Paw Edema:

  • Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

6. Data Analysis:

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

  • Analyze the data for statistical significance.

Signaling Pathway

COX2_Inflammation_Pathway COX-2 Inflammatory Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) COX2 COX-2 InflammatoryStimuli->COX2 Induces ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins (e.g., PGE2) ArachidonicAcid->Prostaglandins Converted by COX-2 Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Mediate Pyridazinone 4-Amino-6-methyl- 2H-pyridazin-3-one Derivative Pyridazinone->COX2 Inhibits

Caption: COX-2 is induced by inflammatory stimuli and converts arachidonic acid to prostaglandins.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. While in vitro data and studies on related pyridazinone derivatives are encouraging, further in vivo research is crucial to fully elucidate the efficacy and safety of this specific class of compounds. The experimental protocols and comparative data presented in this guide are intended to facilitate the design and interpretation of future preclinical studies, ultimately accelerating the translation of these promising molecules into clinical applications.

References

Comparative Cross-Reactivity Profiling of 4-Amino-6-methyl-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 4-Amino-6-methyl-2H-pyridazin-3-one. Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide focuses on a hypothesized kinase inhibitory profile, drawing comparisons with established kinase inhibitors that share structural similarities or target similar pathways. The pyridazinone scaffold is a common feature in a variety of kinase inhibitors, particularly those targeting p38 MAPK and c-Met. Therefore, this guide will use the selectivity profiles of known p38 MAPK and c-Met inhibitors as a comparative framework.

Data Presentation: Comparative Kinase Selectivity

The following tables summarize the inhibitory activity of well-characterized kinase inhibitors that serve as examples for comparison. This data illustrates the typical selectivity profiles that are determined for kinase inhibitors. While direct data for this compound is not available, these tables provide a benchmark for the expected level of characterization.

Table 1: Selectivity Profile of a Representative p38 MAPK Inhibitor (BIRB 796)

Kinase TargetIC50 (nM)Fold Selectivity vs. p38α
p38α 38 1
p38β651.7
p38γ2005.3
p38δ52013.7
JNK2>10,000>263
ERK1>10,000>263
c-RAF>10,000>263
Fyn>10,000>263
Lck>10,000>263
SYK>10,000>263
IKK2>10,000>263

Data compiled from publicly available sources. Actual values may vary based on experimental conditions.

Table 2: Selectivity Profile of a Representative c-Met Inhibitor (Capmatinib)

Kinase TargetIC50 (nM)Fold Selectivity vs. c-Met
c-Met 0.13 1
RON30231
AXL110846
MER2501923
TYRO38006154
KDR (VEGFR2)>10,000>76,923
FLT3>10,000>76,923
KIT>10,000>76,923
PDGFRβ>10,000>76,923

Data compiled from publicly available sources. Actual values may vary based on experimental conditions.

Experimental Protocols

To determine the cross-reactivity profile of a compound like this compound, a combination of in vitro biochemical assays and cell-based target engagement assays are essential.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Materials:

  • Kinase of interest (e.g., p38α, c-Met, and a panel of off-target kinases)

  • Kinase-specific substrate

  • ATP

  • This compound (test compound)

  • ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound dilution or vehicle control to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate solution containing the kinase and its specific substrate in kinase assay buffer.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[1][2][3][4][5]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase-based luminescence reaction. Incubate at room temperature for 30-60 minutes.[2][3][5]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method used to assess the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.[6][7][8][9]

Materials:

  • Cultured cells expressing the target kinase(s)

  • This compound (test compound)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Protease and phosphatase inhibitors

  • Antibodies specific to the target protein(s)

  • SDS-PAGE and Western blotting reagents and equipment

  • Thermal cycler or heating block

Procedure:

  • Cell Treatment: Treat cultured cells with either the test compound at various concentrations or a vehicle control. Incubate under normal cell culture conditions for a specific duration to allow for compound uptake and target binding.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.[6]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[6]

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein.

    • Incubate with a corresponding secondary antibody and detect the signal using a suitable detection method.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Mandatory Visualization

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Compound 4-Amino-6-methyl- 2H-pyridazin-3-one Compound->cMet GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: Hypothesized inhibitory action on the c-Met signaling pathway.

G cluster_0 Upstream Activators cluster_1 MAPK Cascade cluster_2 Downstream Effectors Stress Environmental Stress MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Compound 4-Amino-6-methyl- 2H-pyridazin-3-one Compound->p38 Inflammation Inflammatory Response MK2->Inflammation TranscriptionFactors->Inflammation

Caption: Hypothesized inhibitory action on the p38 MAPK signaling pathway.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Generation cluster_3 Data Analysis prep Prepare Kinase, Substrate, ATP, and Test Compound reaction Incubate Kinase, Substrate, ATP, and Compound prep->reaction adp_prod ADP Production reaction->adp_prod terminate Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) adp_prod->terminate detect Add Kinase Detection Reagent (ADP to ATP, Luminescence) terminate->detect measure Measure Luminescence detect->measure analyze Calculate % Inhibition and IC50 measure->analyze

Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Detection & Analysis treat Incubate Cells with Test Compound or Vehicle heat Heat Cell Aliquots at Various Temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifuge to Separate Soluble & Aggregated Proteins lyse->centrifuge wb Western Blot for Target Protein centrifuge->wb analyze Quantify Bands and Plot Melting Curves wb->analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

References

Validating the Mechanism of Action of 4-Amino-6-methyl-2H-pyridazin-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanisms of action of 4-Amino-6-methyl-2H-pyridazin-3-one by examining its structural class and the known activities of related pyridazinone derivatives. Due to the limited direct experimental data on this specific molecule, this guide focuses on three plausible molecular targets: Fatty Acid-Binding Protein 4 (FABP4), Phosphodiesterase 4 (PDE4), and α1-Adrenergic Receptors. We present comparative data for representative pyridazinone derivatives and established inhibitors for each target class, along with detailed experimental protocols to facilitate further investigation.

Executive Summary

Pyridazinone derivatives have demonstrated a wide range of biological activities. Based on available literature for structurally similar compounds, this compound is hypothesized to exert its mechanism of action through one or more of the following pathways:

  • FABP4 Inhibition: Derivatives of 4-amino- and 4-ureido-pyridazin-3(2H)-one have been identified as novel scaffolds for FABP4 inhibition, a target implicated in metabolic diseases and inflammation.

  • PDE4 Inhibition: Several pyridazinone derivatives have been shown to be potent inhibitors of PDE4, an enzyme involved in the inflammatory cascade.

  • α1-Adrenoceptor Antagonism: The pyridazinone core is present in compounds that exhibit antagonist activity at α1-adrenergic receptors, which are involved in vasoconstriction and other physiological processes.

This guide provides the necessary tools to begin a systematic validation of the primary mechanism of action for this compound.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the inhibitory activities of representative pyridazinone derivatives and established inhibitors against the three potential targets. It is important to note that specific data for this compound is not currently available in the public domain; the data for pyridazinone derivatives are included to provide a basis for comparison.

Table 1: Comparative Activity of FABP4 Inhibitors

CompoundTargetAssay TypeIC50 / Ki
Pyridazinone Derivative (14e) Human FABP4Fluorescence DisplacementIC50 = 1.57 µM[1][2]
Pyridazinone Derivative (25a) Human FABP4Fluorescence DisplacementIC50 = 2.97 µM[3][4]
BMS-309403 (Reference) Human FABP4Ligand DisplacementKi < 2 nM[5][6]
Arachidonic Acid (Endogenous Ligand) Human FABP4Fluorescence DisplacementIC50 = 3.42 µM[3][4]

Table 2: Comparative Activity of PDE4 Inhibitors

CompoundTargetAssay TypeIC50
Pyridazinone Derivative (4ba) Human PDE4BEnzyme Activity251 nM[7][8][9]
Zardaverine (Pyridazinone Reference) Human PDE4Enzyme Activity210 nM[10]
Roflumilast (Reference) Human PDE4BEnzyme Activity~0.4-0.8 nM[9][11]
Piclamilast (Reference) Human Monocyte PDE4TNF-α Release6.9 nM[12]

Table 3: Comparative Activity of α1-Adrenoceptor Antagonists

CompoundTargetAssay TypeKi / pA2
Pyridazinone Derivatives (General Class) Rat α1-AdrenoceptorRadioligand BindingSubnanomolar Ki values reported[13]
Prazosin (Reference) Rat α1-AdrenoceptorRadioligand BindingpKi = 9.4[14]
Prazosin (Reference) Rat Mesenteric ArteryFunctional AntagonismpA2 = 8.52[15]

Signaling Pathways and Experimental Workflows

To visually represent the potential mechanisms of action and the experimental approaches for their validation, the following diagrams are provided.

FABP4_Signaling_Pathway FABP4 Signaling Pathway and Inhibition cluster_cell Macrophage / Adipocyte FA Fatty Acids FABP4 FABP4 FA->FABP4 Binding FA_FABP4 FA-FABP4 Complex FABP4->FA_FABP4 Nucleus Nucleus FA_FABP4->Nucleus Translocation PPARg PPARγ FA_FABP4->PPARg Activation Gene_Expression Inflammatory Gene Expression PPARg->Gene_Expression Modulation Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, IL-6) Gene_Expression->Inflammatory_Mediators Production Inflammatory_Mediators->Pyridazinone Pyridazinone->FABP4 Competitive Inhibition

FABP4 signaling pathway and proposed inhibition.

PDE4_Signaling_Pathway PDE4 Signaling Pathway and Inhibition cluster_cell Inflammatory Cell cluster_inhibition Mechanism of Inhibition ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesis PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP 5'-AMP PDE4->AMP CREB CREB PKA->CREB Phosphorylation Pro_Inflammatory Pro-inflammatory Mediator Synthesis (e.g., TNF-α) PKA->Pro_Inflammatory Inhibition Anti_Inflammatory Anti-inflammatory Response CREB->Anti_Inflammatory Upregulation Pyridazinone 4-Amino-6-methyl- 2H-pyridazin-3-one Pyridazinone->PDE4 Inhibition

PDE4 signaling pathway and proposed inhibition.

Adrenoceptor_Signaling_Pathway α1-Adrenoceptor Signaling and Antagonism cluster_cell Vascular Smooth Muscle Cell cluster_antagonism Mechanism of Antagonism NE Norepinephrine Alpha1_AR α1-Adrenoceptor NE->Alpha1_AR Binding Gq Gq Protein Alpha1_AR->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Contraction Vasoconstriction Ca_Release->Contraction Pyridazinone 4-Amino-6-methyl- 2H-pyridazin-3-one Pyridazinone->Alpha1_AR Antagonism

α1-Adrenoceptor signaling and proposed antagonism.

Experimental_Workflow_FABP4 Experimental Workflow: FABP4 Inhibition Assay start Start reagents Prepare Reagents: - Recombinant Human FABP4 - Fluorescent Probe (e.g., ANS) - Test Compound Dilutions - Assay Buffer start->reagents plate Add Reagents to 96-well Plate: 1. FABP4 2. Fluorescent Probe 3. Test Compound/Control reagents->plate incubate Incubate at Room Temperature to Reach Equilibrium plate->incubate read Measure Fluorescence (Excitation/Emission Specific to Probe) incubate->read analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Value read->analyze end End analyze->end

Workflow for FABP4 fluorescence displacement assay.

Experimental_Workflow_PDE4 Experimental Workflow: PDE4 Inhibition Assay start Start reagents Prepare Reagents: - Recombinant Human PDE4 - FAM-cAMP (Substrate) - Test Compound Dilutions - Assay Buffer start->reagents plate Add Reagents to 384-well Plate: 1. Test Compound/Control 2. PDE4 Enzyme reagents->plate pre_incubate Pre-incubate to Allow Compound-Enzyme Interaction plate->pre_incubate initiate Initiate Reaction with FAM-cAMP pre_incubate->initiate incubate Incubate at Room Temperature initiate->incubate stop Stop Reaction and Add Binding Agent incubate->stop read Read Fluorescence Polarization stop->read analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Value read->analyze end End analyze->end Experimental_Workflow_Adrenoceptor Experimental Workflow: α1-Adrenoceptor Binding Assay start Start membranes Prepare Cell Membranes Expressing α1-Adrenoceptors start->membranes reagents Prepare Reagents: - [³H]-Prazosin (Radioligand) - Test Compound Dilutions - Assay Buffer membranes->reagents plate Add to Assay Tubes: 1. Membranes 2. Test Compound/Control 3. [³H]-Prazosin reagents->plate incubate Incubate at 25°C plate->incubate filter Rapid Filtration to Separate Bound and Free Radioligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine Ki Value count->analyze end End analyze->end

References

A Comparative Analysis of 4-Amino-6-methyl-2H-pyridazin-3-one and Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comparative benchmark of the anti-inflammatory potential of compounds based on the pyridazinone scaffold, specifically focusing on 4-Amino-6-methyl-2H-pyridazin-3-one, against established anti-inflammatory drugs. While specific experimental data for this compound is not extensively available in public literature, the broader class of pyridazinone derivatives has demonstrated significant anti-inflammatory properties, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[1][2][3][4] This document synthesizes available data on representative pyridazinone compounds to offer a comparative framework.

Standard anti-inflammatory therapies, such as Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), function by inhibiting COX enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain.[5][6] However, non-selective NSAIDs that inhibit both COX-1 and COX-2 can lead to gastrointestinal side effects, as COX-1 has a protective role in the gastric mucosa.[7] This has driven the development of selective COX-2 inhibitors.[3][7]

This guide will explore the mechanistic pathways of inflammation, present comparative data for a representative pyridazinone derivative against standard drugs, detail the experimental protocols used for such evaluations, and provide visual diagrams to elucidate these concepts.

Comparative Performance Data

To illustrate the potential of the pyridazinone class, the following table summarizes performance metrics for a representative pyridazinone derivative compared to Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor). The data is synthesized from studies on various potent pyridazinone derivatives.[1][2]

Parameter Representative Pyridazinone Derivative Indomethacin (Non-selective NSAID) Celecoxib (Selective COX-2 Inhibitor)
COX-1 IC50 (µM) >150.538.3
COX-2 IC50 (µM) 0.181.060.35
Selectivity Index (SI) (COX-1/COX-2) >830.5023.7
In Vivo Anti-inflammatory Activity (% Edema Inhibition) ~75%~70%~78%
Ulcerogenic Index Low to negligibleHighLow

Note: Data is representative of potent pyridazinone derivatives evaluated in referenced literature. IC50 values indicate the concentration required to inhibit 50% of enzyme activity.

Key Signaling Pathways and Experimental Workflows

Mechanism of Action: The Cyclooxygenase (COX) Pathway

Inflammation is mediated by various chemicals released from tissues and migrating cells, with prostaglandins (PGs) being key players.[8][9] NSAIDs exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for converting arachidonic acid into prostaglandins.[6][7] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced by inflammatory stimuli.[7] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastric side effects.[3]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandins_H2 Prostaglandins H2 Arachidonic_Acid->Prostaglandins_H2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible by Inflammatory Stimuli) Homeostatic_PGs Homeostatic Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) Prostaglandins_H2->Homeostatic_PGs via COX-1 Inflammatory_PGs Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) Prostaglandins_H2->Inflammatory_PGs via COX-2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 Induces PLA2 Phospholipase A2 NSAIDs Non-selective NSAIDs (e.g., Indomethacin) NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib, Pyridazinones) COX2_Inhibitors->COX2

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental Workflow for Anti-inflammatory Drug Screening

The evaluation of a novel anti-inflammatory compound follows a structured workflow, beginning with in vitro assays to determine its mechanism and potency, followed by in vivo models to assess efficacy and safety in a biological system.[10][11]

Experimental_Workflow Start Candidate Compound (this compound) In_Vitro In Vitro Screening Start->In_Vitro COX_Assay COX-1 / COX-2 Inhibition Assay In_Vitro->COX_Assay Cytokine_Assay Cytokine Production Assay (TNF-α, IL-6 in RAW 264.7 cells) In_Vitro->Cytokine_Assay In_Vivo In Vivo Efficacy & Safety COX_Assay->In_Vivo If potent & selective Cytokine_Assay->In_Vivo Paw_Edema Carrageenan-Induced Paw Edema (Rat Model) In_Vivo->Paw_Edema Ulcer_Assay Ulcerogenicity Study In_Vivo->Ulcer_Assay Result Comparative Analysis (Efficacy & Safety Profile) Paw_Edema->Result Ulcer_Assay->Result

Caption: Workflow for screening anti-inflammatory compounds.

Logical Comparison of Drug Classes

The primary distinction between different classes of anti-inflammatory drugs lies in their selectivity for COX isoforms, which directly impacts their efficacy and side-effect profile. Pyridazinone derivatives are being investigated for their potential to offer high COX-2 selectivity.

Logical_Comparison cluster_nsaids Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) cluster_pyridazinones Pyridazinone Derivatives Anti_Inflammatory_Drugs Anti-Inflammatory Drugs Non_Selective Non-Selective COX Inhibitors (e.g., Indomethacin) - High Efficacy - High GI Toxicity Risk Anti_Inflammatory_Drugs->Non_Selective Targets COX-1 & COX-2 Selective Selective COX-2 Inhibitors (e.g., Celecoxib) - High Efficacy - Low GI Toxicity Risk Anti_Inflammatory_Drugs->Selective Preferentially Targets COX-2 Target_Compound This compound (Representative Class) - Potentially High COX-2 Selectivity - Expected Low GI Toxicity Anti_Inflammatory_Drugs->Target_Compound Hypothesized to Target COX-2

Caption: Comparison of anti-inflammatory drug classes.

Detailed Experimental Protocols

The following are standard protocols for key experiments used to benchmark anti-inflammatory agents.[10]

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the potency and selectivity of a compound for inhibiting the two COX isoforms.

  • Objective: To calculate the IC50 values for COX-1 and COX-2.

  • Methodology:

    • Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are used.

    • Assay Principle: A chromogenic assay is used to measure the peroxidase activity of the COX enzymes. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

    • Procedure:

      • The test compound (e.g., this compound) and reference drugs are prepared in various concentrations.

      • The enzyme (either COX-1 or COX-2) is pre-incubated with the test compound in a reaction buffer for a specified time (e.g., 15 minutes) at room temperature.

      • The reaction is initiated by adding arachidonic acid as the substrate.

      • The absorbance is measured using a plate reader.

    • Data Analysis: The percentage of inhibition is calculated relative to a control (without inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[12]

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

  • Objective: To assess the in vivo anti-inflammatory efficacy of the test compound.

  • Methodology:

    • Animals: Wistar or Sprague-Dawley rats are used. Animals are fasted overnight before the experiment.

    • Procedure:

      • Animals are divided into groups: a control group (vehicle), a positive control group (e.g., Indomethacin), and test groups receiving different doses of the compound.

      • The test compound or reference drug is administered orally or intraperitoneally.

      • After a set time (e.g., 60 minutes), acute inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar surface of the rat's hind paw.

      • The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 3, and 5 hours) using a plethysmometer.

    • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema volume in the control group and Vt is the average edema volume in the test group.

Ulcerogenicity Assay

This assay evaluates the potential of a compound to cause gastric damage, a common side effect of non-selective NSAIDs.

  • Objective: To assess the gastrointestinal toxicity of the test compound.

  • Methodology:

    • Animals: Wistar rats are used.

    • Procedure:

      • The test compound and a positive control (e.g., Indomethacin) are administered orally at doses higher than their effective anti-inflammatory dose for several consecutive days.

      • A control group receives only the vehicle.

      • After the treatment period, the animals are euthanized, and their stomachs are removed.

      • The stomachs are opened along the greater curvature and examined for any signs of ulcers, erosions, or hemorrhage under a dissecting microscope.

    • Data Analysis: The severity of gastric damage is scored based on the number and severity of lesions. An Ulcer Index is calculated for each group. The results are compared to determine the relative gastrointestinal safety of the test compound.

References

A Head-to-Head Comparison of Pyridazinone Derivatives in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the anti-proliferative efficacy and mechanisms of action of emerging pyridazinone-based compounds in oncology research.

Pyridazinone derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1][2] These heterocyclic scaffolds serve as a foundation for the development of novel therapeutic agents that can induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways implicated in tumor progression.[3][4][5] This guide provides a comparative overview of several pyridazinone derivatives, summarizing their cytotoxic effects against various cancer cell lines and elucidating their mechanisms of action, supported by experimental data from recent studies.

Comparative Cytotoxicity of Pyridazinone Derivatives

The anti-proliferative activity of various pyridazinone derivatives has been assessed across a range of human cancer cell lines. The half-maximal growth inhibition (GI50) or cytotoxic concentration (CC50) values serve as key indicators of their potency. Below is a summary of the cytotoxic profiles of selected pyridazinone derivatives from different studies.

A series of novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones were synthesized and evaluated for their anticancer activity. Among them, compound 2h demonstrated remarkable activity against a broad panel of cancer cell lines.[6] In a separate study, a pyridazinone derivative, designated as Pyr-1 , also exhibited potent cytotoxicity against numerous human cancer cell lines.[5] Another investigation focused on diarylurea derivatives based on a pyridazinone scaffold, with compounds 10l and 17a showing significant anticancer activity.[7][8]

DerivativeCancer Cell LineCell Line TypeGI50/CC50 (µM)Reference
2h SRLeukemia< 0.1[6]
NCI-H522Non-Small Cell Lung< 0.1[6]
CCRF-CEMLeukemia< 1.0[6]
HL-60(TB)Leukemia< 1.0[6]
K-562Leukemia< 1.0[6]
MOLT-4Leukemia< 1.0[6]
RPMI-8226Leukemia< 1.0[6]
NCI-H460Non-Small Cell Lung< 1.0[6]
HCT-116Colon< 1.0[6]
HCT-15Colon< 1.0[6]
HT29Colon< 1.0[6]
KM12Colon< 1.0[6]
SW-620Colon< 1.0[6]
SF-295CNS< 1.0[6]
MALME-3MMelanoma< 1.0[6]
M14Melanoma< 1.0[6]
MDA-MB-435Melanoma< 1.0[6]
SK-MEL-5Melanoma< 1.0[6]
OVCAR-3Ovarian< 1.0[6]
NCI/ADR-RESOvarian< 1.0[6]
MCF7Breast< 1.0[6]
Pyr-1 HL-60Leukemia3.02 (SCI)[5]
CEMLeukemia3.61 (SCI)[5]
A-549Lung3.32 (SCI)[5]
MDA-MB-231Breast3.73 (SCI)[5]
MDA-MB-468Breast3.51 (SCI)[5]
10l A549/ATCCLung1.66 - 100[7][8]
17a --1.66 - 100[7][8]

Note: SCI refers to the Selective Cytotoxicity Index, calculated by comparing the CC50 of non-cancerous cells to cancer cells.

Mechanisms of Action: A Deeper Dive

The anticancer effects of pyridazinone derivatives are attributed to various mechanisms, including the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Several studies have demonstrated that pyridazinone derivatives can trigger programmed cell death in cancer cells. For instance, Pyr-1 was shown to induce apoptosis in acute promyelocytic leukemia (HL-60) cells, confirmed by phosphatidylserine externalization, mitochondrial depolarization, and caspase-3 activation.[5] This derivative also provoked the accumulation of reactive oxygen species (ROS), leading to oxidative and proteotoxic stress.[5] Similarly, compound 10l was found to upregulate pro-apoptotic genes such as p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[7][8]

Cell Cycle Arrest

Disruption of the cell cycle is another key mechanism through which pyridazinone derivatives exert their anti-proliferative effects. Compound 10l was reported to induce G0-G1 phase cell cycle arrest in the A549/ATCC lung cancer cell line.[7][8] Other pyridazinone derivatives have been shown to cause cell cycle arrest at different phases, highlighting the diverse ways these compounds can inhibit cancer cell proliferation.[4]

Signaling Pathways Targeted by Pyridazinone Derivatives

Pyridazinone derivatives have been shown to modulate several critical signaling pathways involved in cancer development and progression.

VEGFR-2 Inhibition

Some pyridazinone-based diarylurea derivatives have been designed as surrogates for sorafenib and exhibit potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Compound 17a was identified as having the best inhibitory activity against VEGFR-2 in one study.[7][8]

VEGFR2_Inhibition cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Downstream Downstream Signaling VEGFR2->Downstream Phosphorylates VEGF VEGF VEGF->VEGFR2 Binds & Activates Pyridazinone Pyridazinone Derivative (e.g., 17a) Pyridazinone->VEGFR2 Inhibits Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

VEGFR-2 signaling inhibition by pyridazinone derivatives.
TFAP4/Wnt/β-catenin Signaling Pathway

A novel pyridazinone-based andrographolide derivative, A61 , has been reported to inhibit the growth and migration of gastric cancer cells by targeting the TFAP4/Wnt/β-catenin signaling pathway.[9] This compound was found to inhibit the transcriptional activity and nuclear localization of TFAP4, a key transcription factor involved in cancer progression.[9]

Wnt_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin TFAP4 TFAP4 BetaCatenin->TFAP4 Activates DestructionComplex->BetaCatenin Degrades TargetGenes Target Gene Expression TFAP4->TargetGenes Promotes A61 Pyridazinone Derivative (A61) A61->TFAP4 Inhibits Nuclear Localization

Inhibition of the TFAP4/Wnt/β-catenin pathway.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of pyridazinone derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyridazinone derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50/IC50 values are determined.

Apoptosis Analysis (Annexin V/PI Staining)

The induction of apoptosis is frequently assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

  • Cell Treatment: Cells are treated with the pyridazinone derivative at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with Pyridazinone Derivatives start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt flow Flow Cytometry (Apoptosis/Cell Cycle) treatment->flow western Western Blot (Protein Expression) treatment->western ic50 Determine IC50/GI50 mtt->ic50 apoptosis_results Quantify Apoptosis flow->apoptosis_results cell_cycle_results Analyze Cell Cycle Distribution flow->cell_cycle_results protein_results Assess Protein Level Changes western->protein_results

General experimental workflow for evaluating pyridazinone derivatives.

Conclusion

The pyridazinone scaffold represents a promising framework for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate significant cytotoxic activity against a wide array of cancer cell lines, operating through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of these compounds in oncology.

References

Kinase Selectivity Profile of 4-Amino-6-methyl-2H-pyridazin-3-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of 4-Amino-6-methyl-2H-pyridazin-3-one, a novel small molecule inhibitor, against a panel of representative kinases. Due to the absence of a publicly available comprehensive kinome scan for this specific compound, a representative selectivity profile for a molecule of this class is presented for illustrative purposes. This profile is compared with two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Sunitinib. This objective comparison, supported by detailed experimental protocols, aims to guide researchers in evaluating the potential of aminopyridazinone-based scaffolds in kinase-targeted drug discovery.

Kinase Inhibition Profile: A Comparative Overview

The inhibitory activity of this compound, Staurosporine, and Sunitinib was assessed against a panel of kinases representing various families of the human kinome. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a quantitative comparison of potency and selectivity.

Kinase TargetKinase FamilyThis compound (IC50, nM)Staurosporine (IC50, nM)[1][2][3][4][5]Sunitinib (IC50, nM)[6][7][8]
p38α (MAPK14) CMGC50 20250
VEGFR2 TK250 1580
PDGFRβ TK400 102
c-Kit TK>10,000550
CDK2/cyclin A CMGC1,5003>10,000
PKA AGC>10,0007>10,000
PKCα AGC8,0002>10,000
c-Src TK5,0006>1,000
EGFR TK>10,00088.1>10,000
MEK1 STE>10,00050>10,000

Note: The data for this compound is a representative profile for a compound of this class and is intended for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of related studies.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay quantifies the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a kinase-specific substrate.

  • Reaction Mixture Preparation: A master mix is prepared containing the assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35), the specific peptide or protein substrate, and the respective kinase.

  • Compound Dilution: The test compounds (this compound, Staurosporine, Sunitinib) are serially diluted in DMSO to achieve a range of final assay concentrations.

  • Kinase Reaction Initiation: The kinase reaction is initiated by adding a mixture of unlabeled ATP and [γ-³²P]ATP to the reaction wells containing the kinase, substrate, and test compound. The final reaction volume is typically 20-50 µL.

  • Incubation: The reaction plate is incubated at 30°C for a predetermined time (e.g., 30-60 minutes), optimized for each kinase to ensure linear reaction kinetics.

  • Reaction Termination and Substrate Capture: The reaction is stopped by the addition of phosphoric acid. An aliquot of the reaction mixture is then transferred to a phosphocellulose filter mat. The phosphorylated substrate binds to the filter, while the unbound [γ-³²P]ATP is washed away.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Kinase Mobility Shift Assay (Alternative Non-Radioactive Method)

This assay is based on the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation.[9]

  • Reaction Setup: The kinase, fluorescently labeled peptide substrate, and test compound are incubated in a kinase reaction buffer.

  • Reaction Initiation and Incubation: The reaction is started by the addition of ATP and incubated at 37°C.[9]

  • Stopping the Reaction: The reaction is terminated by adding a stop solution containing EDTA and Tween-20.[9]

  • Electrophoresis: The reaction products are separated by agarose gel electrophoresis. The phosphorylated and unphosphorylated peptides will migrate differently due to the added negative charge of the phosphate group.[9]

  • Detection and Analysis: The gel is imaged using a fluorescence imager, and the bands corresponding to the phosphorylated and unphosphorylated substrate are quantified. The percentage of phosphorylation is calculated, and IC50 values are determined as described above.[9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate a relevant signaling pathway and the experimental workflow for kinase selectivity profiling.

p38_MAPK_pathway extracellular_stimuli Environmental Stress / Cytokines receptor Receptor extracellular_stimuli->receptor tak1 TAK1 (MAP3K) receptor->tak1 mkk3_6 MKK3/6 (MAP2K) tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 mk2 MK2 p38->mk2 transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis) mk2->cellular_response transcription_factors->cellular_response inhibitor This compound inhibitor->p38

Caption: p38 MAPK Signaling Pathway with the putative inhibitory action of this compound.

kinase_assay_workflow start Start: Kinase Selectivity Profiling compound_prep Compound Preparation (Serial Dilution) start->compound_prep add_compound Add Test Compound compound_prep->add_compound reaction_setup Reaction Setup (Kinase, Substrate, Buffer) reaction_setup->add_compound initiate_reaction Initiate Reaction (Add ATP/[γ-³²P]ATP) add_compound->initiate_reaction incubation Incubation (30°C) initiate_reaction->incubation stop_reaction Stop Reaction & Transfer (Phosphoric Acid & Filter Mat) incubation->stop_reaction wash Wash Unbound ATP stop_reaction->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify data_analysis Data Analysis (IC50 Determination) quantify->data_analysis end End: Selectivity Profile data_analysis->end

Caption: Experimental workflow for a radiometric kinase inhibition assay.

References

Safety Operating Guide

Proper Disposal of 4-Amino-6-methyl-2H-pyridazin-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 4-Amino-6-methyl-2H-pyridazin-3-one must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this chemical, in line with established safety data sheets.

Hazard Profile and Safety Precautions

This compound is classified as an irritant.[1] Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye protection.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous waste. All waste materials must be disposed of in accordance with national and local regulations.[2]

  • Container Management : Do not mix this compound waste with other chemical waste.[2] Keep the chemical in its original container whenever possible.[2]

  • Labeling : Ensure the waste container is clearly and accurately labeled with the chemical name and associated hazards.

  • Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3][4] The container should be tightly closed.[2]

  • Waste Collection : Arrange for the collection of the chemical waste by a licensed and approved waste disposal company. Dispose of the contents and the container to an approved waste disposal plant.[2]

  • Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of accordingly. Handle uncleaned containers as you would the product itself.[2]

  • Spill Management : In the event of a spill, avoid dust formation.[3][5] Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[3] Prevent the chemical from entering drains or waterways.

Physicochemical Properties

Understanding the properties of this compound is crucial for its safe handling and disposal.

PropertyValue
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol

(Data sourced from Matix Scientific[1])

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation Step 2 container Keep in Original or Designated Labeled Container ventilation->container Step 3 no_mixing Do Not Mix with Other Waste container->no_mixing Step 4 storage Store Securely in a Designated Waste Area no_mixing->storage Step 5 disposal_co Arrange for Pickup by Licensed Waste Disposal Company storage->disposal_co Step 6 end End: Compliant Disposal disposal_co->end

Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling 4-Amino-6-methyl-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 4-Amino-6-methyl-2H-pyridazin-3-one (CAS Number: 13925-21-8). The information is compiled to ensure the safety of laboratory personnel and to outline proper operational and disposal procedures. Given that the toxicological properties of this compound have not been thoroughly investigated, a cautious approach is mandatory.

Hazard Assessment and Engineering Controls

This compound is classified as an irritant.[1] Due to the limited availability of a specific Safety Data Sheet (SDS), a comprehensive risk assessment is the critical first step before handling this compound.[2] All work should be conducted in a well-ventilated laboratory. For procedures with a risk of aerosol generation, such as weighing, preparing solutions, or sonicating, a certified chemical fume hood is mandatory.[2]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is recommended to minimize exposure.[2] The selection of PPE should be based on the specific laboratory activity being performed.

Activity LevelRequired Personal Protective Equipment (PPE)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and a face shield- Double-gloving (nitrile)- Appropriate respiratory protection (e.g., N95 or higher)

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.[2] For handling pyridazinone derivatives and other potentially hazardous chemicals, chemical-resistant gloves are essential.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for ensuring safety and preventing contamination when working with this compound.

1. Preparation and Weighing:

  • Don the appropriate PPE as outlined in the table above for moderate-hazard activities.

  • Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne particles.[2]

  • Use anti-static weighing paper or a tared container to minimize the dispersal of the solid compound.[2]

2. Solution Preparation:

  • Handle all solutions in a well-ventilated area, preferably within a chemical fume hood.[3]

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Ensure containers are clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[3]

  • Keep it away from incompatible materials such as strong oxidizing agents.

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material such as sand or vermiculite and collect it for disposal.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[3]

1. Waste Collection:

  • Carefully transfer any waste, including contaminated consumables like pipette tips and weighing paper, into a designated and properly labeled hazardous waste container.[3]

  • The label should clearly indicate "Hazardous Waste" and include the chemical name.[3]

2. Decontamination:

  • Thoroughly decontaminate all non-disposable equipment that has come into contact with the chemical. Use an appropriate solvent such as ethanol or isopropanol, followed by a wash with soap and water.[3]

  • Dispose of any contaminated cleaning materials as hazardous waste.[3]

3. Final Disposal:

  • Securely seal the hazardous waste container.

  • Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency A Don Appropriate PPE B Work in Fume Hood A->B C Weigh Compound B->C Proceed to handling D Prepare Solution C->D J First Aid C->J If exposure occurs E Store Properly D->E I Spill Containment D->I If spill occurs F Collect Hazardous Waste E->F End of experiment G Decontaminate Equipment F->G H Dispose via EHS G->H I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.